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2,3,3-Trimethyl-6-phenyl-3H-indole Documentation Hub

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  • Product: 2,3,3-Trimethyl-6-phenyl-3H-indole
  • CAS: 180003-61-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture and Reactivity of 2,3,3-Trimethyl-6-phenyl-3H-indole

Executive Summary 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS 180003-61-6) represents a critical scaffold in the development of functional organic dyes, particularly polymethine cyanines and photochromic spiro-compounds. Dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,3-Trimethyl-6-phenyl-3H-indole (CAS 180003-61-6) represents a critical scaffold in the development of functional organic dyes, particularly polymethine cyanines and photochromic spiro-compounds. Distinguished from its parent compound (2,3,3-trimethylindolenine) by the phenyl extension at the C6 position, this molecule offers enhanced π-conjugation, resulting in bathochromic shifts in absorption/emission spectra and increased lipophilicity. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, serving as a foundational resource for researchers in fluorescent probe development and materials science.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The core structure consists of a 3H-indole (indolenine) heterocycle fused with a phenyl ring at the 6-position. The gem-dimethyl group at C3 disrupts aromaticity in the pyrrole ring, forcing the C2=N bond to retain imine character. This structural feature is the locus of its reactivity, making the C2-methyl group highly acidic upon quaternization.

PropertySpecification
IUPAC Name 2,3,3-Trimethyl-6-phenyl-3H-indole
CAS Number 180003-61-6
Molecular Formula C₁₇H₁₇N
Molecular Weight 235.33 g/mol
Physical State Solid (typically pale yellow to brown crystalline powder)
Solubility Soluble in DCM, CHCl₃, MeOH, EtOH; Insoluble in water
Key Functional Group Imine (C=N) at position 2; gem-dimethyl at position 3
Electronic Effects of C6-Phenyl Substitution

The phenyl substituent at C6 extends the conjugation length of the indole system.

  • Bathochromic Shift: Compared to the unsubstituted parent (λ_max ~255 nm), the 6-phenyl derivative exhibits red-shifted absorption bands due to the expanded π-system.

  • Fluorescence: The rigid planar structure enhances quantum yield in rigid environments, making it an excellent precursor for deep-red and near-infrared (NIR) fluorophores when further derivatized.

  • Lipophilicity: The hydrophobic phenyl group increases the logP value, enhancing membrane permeability for bio-imaging applications.

Synthetic Pathways[2][3][4][5][6]

The most robust route to 2,3,3-trimethyl-6-phenyl-3H-indole is the Fischer Indole Synthesis . This acid-catalyzed rearrangement ensures high regioselectivity when starting from the appropriate hydrazine.

Retrosynthetic Analysis
  • Precursors: 3-Biphenylhydrazine (or m-biphenylhydrazine) + 3-Methyl-2-butanone (Isopropyl methyl ketone).

  • Catalyst: Glacial Acetic Acid, ZnCl₂, or H₂SO₄.

  • Mechanism: Hydrazone formation

    
     [3,3]-Sigmatropic rearrangement 
    
    
    
    Ammonia elimination.
Visualization of Synthesis Logic

The following diagram outlines the mechanistic flow from precursors to the final indolenine core.

FischerSynthesis Precursors Precursors: 3-Biphenylhydrazine + 3-Methyl-2-butanone Hydrazone Intermediate: Arylhydrazone Precursors->Hydrazone Acid Cat. -H2O Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Tautomerization Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization C-C Bond Formation Product Target: 2,3,3-Trimethyl-6-phenyl- 3H-indole Cyclization->Product -NH3

Figure 1: Mechanistic pathway for the Fischer Indole Synthesis of the target compound.

Reactivity & Functionalization[4][5][7][8]

The utility of 2,3,3-trimethyl-6-phenyl-3H-indole lies in its ability to be activated into an electrophilic species (indolium salt), which then undergoes condensation reactions.

Quaternization (Activation)

The uncharged indole is relatively inert to condensation. Reaction with alkyl halides (e.g., Iodomethane, Iodoethane, Sultones) at the nitrogen center yields the Indolium Salt .

  • Reagent: R-X (e.g., CH₃I, C₂H₅I, 1,3-propanesultone).

  • Outcome: Formation of a quaternary ammonium cation. This dramatically increases the acidity of the C2-methyl protons, enabling deprotonation by weak bases.

Condensation Reactions (Dye Formation)

Once quaternized, the C2-methyl group acts as a nucleophile (as the enamine tautomer) towards electrophilic aldehydes.

  • Cyanine Dyes: Condensation with polymethine linkers (e.g., malonaldehyde dianil) yields Cy3, Cy5, or Cy7 analogs. The 6-phenyl group shifts emission deeper into the red/NIR region.

  • Spiropyrans/Spirooxazines: Condensation with substituted salicylaldehydes yields photochromic spiro-compounds used in optical switches.

Reactivity Flowchart

Reactivity Indole 2,3,3-Trimethyl-6-phenyl-3H-indole (Neutral) Indolium Indolium Salt (Activated Cation) Indole->Indolium N-Alkylation (R-X, Heat) Enamine Methylene Base (Reactive Enamine) Indolium->Enamine Base (-H+) Cyanine Cyanine Dyes (Fluorescent Probes) Enamine->Cyanine + Polymethine Linker Spiro Spiropyrans (Photochromic Switches) Enamine->Spiro + Salicylaldehyde

Figure 2: Divergent synthetic utility starting from the N-alkylation of the indole core.[1][2]

Experimental Protocols

Protocol A: Synthesis of 2,3,3-Trimethyl-6-phenyl-3H-indole

This protocol is adapted from standard Fischer Indole methodologies for substituted hydrazines.

Materials:

  • 3-Biphenylhydrazine hydrochloride (1.0 eq)

  • 3-Methyl-2-butanone (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Setup: Charge a round-bottom flask with 3-biphenylhydrazine hydrochloride and glacial acetic acid (approx. 5 mL per mmol).

  • Addition: Add 3-methyl-2-butanone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 8:2) for the disappearance of hydrazine.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. Neutralize with saturated Na₂CO₃ or NaOH solution until pH ~9.

  • Extraction: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a solid.

Protocol B: Quaternization to 1-Ethyl-2,3,3-trimethyl-6-phenyl-3H-indolium Iodide

Essential step for activating the molecule for dye synthesis.

Materials:

  • 2,3,3-Trimethyl-6-phenyl-3H-indole (1.0 eq)[3]

  • Ethyl Iodide (3.0 eq)

  • Acetonitrile or Toluene (Solvent)

Procedure:

  • Dissolution: Dissolve the indole in a minimal amount of acetonitrile in a pressure tube or sealed flask.

  • Alkylation: Add Ethyl Iodide.

  • Heating: Seal the vessel and heat to 80–90°C for 12–24 hours. The solution will often darken, and a precipitate may form.

  • Isolation: Cool to room temperature. Precipitate the salt by adding diethyl ether.

  • Filtration: Filter the solid, wash copiously with ether to remove unreacted starting material, and dry under vacuum.

Applications in Bio-imaging and Therapeutics

The 6-phenyl derivative is specifically sought for its optical properties in biological environments.

  • Red-Shifted Probes: The extended conjugation lowers the HOMO-LUMO gap. When incorporated into cyanine dyes (e.g., Cy5 analogs), the 6-phenyl group can push emission >650 nm, reducing background autofluorescence in tissue imaging.

  • Mitochondrial Targeting: The delocalized positive charge on the indolium derivatives drives accumulation in the mitochondrial matrix (negative membrane potential), making them effective mitochondrial trackers.

  • pH Sensing: The spiro-ring opening/closing mechanism is sensitive to pH. The 6-phenyl group modulates the pKa of this transition, allowing for tuning of the sensitivity range in physiological environments.

References

  • Chemical Synthesis Database. (2025). Synthesis and physical properties of 2,3,3-trimethyl-3H-indole derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 3H-Indole, 2,3,3-trimethyl- spectral data. NIST Chemistry WebBook.[4] Retrieved from

  • BLD Pharm. (2025). Product Analysis: 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS 180003-61-6).[3][5][6][7][8] Retrieved from

  • Royal Society of Chemistry. (2022). Synthesis of spiropyran monomers and application in fluorescent probes. RSC Advances. Retrieved from

  • Arctom Scientific. (2025). Catalog entry for CAS 180003-61-6.[3][5][6][7][8] Retrieved from

Sources

Exploratory

2,3,3-Trimethyl-6-phenyl-3H-indole CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 2,3,3-Trimethyl-6-phenyl-3H-indole , a specialized heterocyclic intermediate used primarily in the development of lipophilic cyan...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2,3,3-Trimethyl-6-phenyl-3H-indole , a specialized heterocyclic intermediate used primarily in the development of lipophilic cyanine dyes and photochromic materials.

CAS Number: 180003-61-6 | Molecular Weight: 235.33 g/mol

Executive Summary & Chemical Identity

2,3,3-Trimethyl-6-phenyl-3H-indole (also known as 6-phenyl-2,3,3-trimethylindolenine) is a lipophilic derivative of the standard indolenine core. Unlike the parent compound (2,3,3-trimethyl-3H-indole, CAS 1640-39-7), this derivative features a phenyl group at the 6-position of the fused benzene ring.

This structural modification serves two critical functions in material science and drug development:

  • Extended Conjugation: It slightly red-shifts the absorption maxima of derived dyes.

  • Enhanced Lipophilicity: It increases the solubility of the molecule in non-polar organic solvents, facilitating its use in lipid-rich biological environments or polymer matrices.

Physicochemical Properties Table
PropertyValue
CAS Number 180003-61-6
IUPAC Name 2,3,3-trimethyl-6-phenyl-3H-indole
Molecular Formula C₁₇H₁₇N
Molecular Weight 235.33 g/mol
Core Structure Indolenine (3H-indole) with gem-dimethyl at C3
Appearance Viscous yellow to brown oil or low-melting solid
Solubility Soluble in DCM, Chloroform, Ethanol, DMSO; Insoluble in Water
Key Functionality Quaternization site at N1; Condensation site at C2-Methyl

Synthesis & Manufacturing Protocol

The synthesis of 2,3,3-Trimethyl-6-phenyl-3H-indole relies on the Fischer Indole Synthesis , a robust method for constructing the indole core. The critical challenge in this specific synthesis is regioselectivity .

Retrosynthetic Analysis

To achieve the 6-phenyl substitution pattern, the starting hydrazine must be 3-hydrazinobiphenyl (meta-hydrazinobiphenyl).

  • Reaction: 3-Hydrazinobiphenyl + 3-Methyl-2-butanone (Methyl Isopropyl Ketone).

  • Regioselectivity Issue: Cyclization of the meta-substituted hydrazone can occur at the ortho position (yielding the 4-phenyl isomer) or the para position (yielding the 6-phenyl isomer). Steric hindrance generally favors the 6-phenyl isomer, but purification is required.

Detailed Experimental Protocol

Reagents:

  • 3-Hydrazinobiphenyl hydrochloride (1.0 eq)

  • 3-Methyl-2-butanone (1.2 eq)

  • Glacial Acetic Acid (Solvent)[1]

  • Sulfuric Acid (Catalyst) or Zinc Chloride

Procedure:

  • Condensation: Dissolve 3-hydrazinobiphenyl hydrochloride in glacial acetic acid. Add 3-methyl-2-butanone dropwise at room temperature. Stir for 1 hour to form the hydrazone intermediate.

  • Cyclization: Heat the mixture to reflux (approx. 110°C) for 3–5 hours. The acid catalyst promotes the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination.

  • Work-up: Cool the reaction mixture and neutralize with NaOH solution (keep temperature <10°C to avoid hydrolysis). Extract with Dichloromethane (DCM).

  • Purification (Critical): The crude oil will contain a mixture of the 6-phenyl (major) and 4-phenyl (minor) isomers.

    • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (gradient 10:1 to 4:1).

    • Validation: Verify fractions using 1H-NMR. The 6-phenyl isomer will show specific splitting patterns for the protons at C4, C5, and C7.

Synthesis Pathway Diagram

Synthesis Start 3-Hydrazinobiphenyl (Meta-substituted) Hydrazone Hydrazone Intermediate Start->Hydrazone Acetic Acid, RT Ketone 3-Methyl-2-butanone Ketone->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Reflux, H+ Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization Isomers Isomer Mixture (6-Phenyl vs 4-Phenyl) Cyclization->Isomers Product 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS 180003-61-6) Isomers->Product Column Chromatography (Purification)

Figure 1: Fischer Indole Synthesis pathway for 2,3,3-Trimethyl-6-phenyl-3H-indole, highlighting the critical purification step to isolate the 6-phenyl isomer.

Applications in Drug Development & Imaging

This compound is rarely used as a final drug but is a high-value intermediate for synthesizing functional dyes used in biological imaging and theranostics.

Synthesis of Lipophilic Cyanine Dyes (e.g., Cy5 Analogs)

The 6-phenyl group increases the hydrophobicity of the resulting cyanine dye. This is crucial for:

  • Membrane Potential Probes: Dyes that must embed into the lipid bilayer to report voltage changes.

  • Encapsulation: Dyes used in PLGA nanoparticles or liposomes for drug delivery tracking.

Protocol Summary for Dye Synthesis:

  • Quaternization: React 2,3,3-Trimethyl-6-phenyl-3H-indole with an alkyl halide (e.g., Iodomethane or 1-Iodobutane) to form the indolium salt .

  • Condensation: React the indolium salt with a polymethine linker (e.g., malonaldehyde dianil for Cy3 or glutaconaldehyde dianil for Cy5) in the presence of acetic anhydride and a base (pyridine).

Photochromic Spirooxazines

Reaction with nitrososalicylaldehydes yields spirooxazines, which switch color under UV light. The phenyl substituent alters the fading kinetics, often slowing the thermal reversion to the colorless state, which is desirable for ophthalmic lenses.

Application Workflow Diagram

Applications Core 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS 180003-61-6) Quat Quaternization (R-I, Heat) Core->Quat Spiro 6-Phenyl-Spirooxazine (Photochromic Material) Core->Spiro Condensation Indolium 6-Phenyl-Indolium Salt Quat->Indolium Cyanine Lipophilic Cy5 Dye (Membrane Probe) Indolium->Cyanine Condensation Linker Polymethine Linker (e.g., Glutaconaldehyde) Linker->Cyanine Nitro Nitrososalicylaldehyde Nitro->Spiro

Figure 2: Primary application pathways transforming the indole core into functional fluorescent probes and photochromic materials.

Quality Control & Analytics

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

NMR Specification (400 MHz, CDCl3)
  • Gem-dimethyls: Singlet at ~1.30 ppm (6H).

  • C2-Methyl: Singlet at ~2.30 ppm (3H).

  • Aromatic Region:

    • Multiplets between 7.00–7.60 ppm.[1][2]

    • Diagnostic: Look for the specific coupling of the protons on the indole benzene ring. The 6-phenyl substitution pattern will eliminate the H6 signal and alter the splitting of H5 and H7 (H7 appears as a singlet or small doublet due to meta-coupling with H5).

Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Target Ion: [M+H]+ = 236.34 m/z.

Safety & Handling (SDS Highlights)

While specific toxicological data for the 6-phenyl derivative is limited, it should be handled with the same precautions as the parent indolenine.

  • Hazards: Skin and eye irritant (H315, H319). May cause respiratory irritation (H335).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Indolenines are prone to oxidation (forming indolenine-N-oxides) or hydrolysis upon prolonged exposure to air and moisture.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

References

  • Mojzych, M., & Henary, M. (2008). Synthesis of Cyanine Dyes. Topics in Heterocyclic Chemistry. (General reference for Fischer Indole synthesis of cyanine precursors).

Sources

Foundational

Engineering the Photophysics of Cyanine Dyes: The Mechanistic Role of 6-Phenyl-Substituted Indolenines

Executive Summary In the fields of bioimaging, targeted drug development, and fluorescence-guided surgery, the demand for near-infrared (NIR) fluorophores with high quantum yields and long fluorescence lifetimes is param...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of bioimaging, targeted drug development, and fluorescence-guided surgery, the demand for near-infrared (NIR) fluorophores with high quantum yields and long fluorescence lifetimes is paramount. While standard polymethine cyanine dyes (e.g., Cy5, Cy7) are ubiquitous, their utility is often limited by rapid non-radiative decay and susceptibility to photobleaching. This technical whitepaper explores the photophysical and synthetic engineering of cyanine dyes via the incorporation of 6-phenyl-substituted indolenines . By strategically modifying the terminal heterocyclic rings, researchers can manipulate the electronic and steric environment of the dye, fundamentally altering its excited-state dynamics to yield superior optical probes.

Mechanistic Photophysics: The Causality of 6-Phenyl Substitution

To understand why 6-phenyl substitution is highly effective, we must examine the photophysics of the cyanine scaffold through two primary mechanistic lenses: electronic delocalization and steric rigidification.

Electronic Effects: Extending -Conjugation

The introduction of a phenyl ring at the 6-position of the indolenine core directly extends the


-electron conjugation network of the terminal heterocycle. According to molecular orbital theory, this extended conjugation stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) more than the Highest Occupied Molecular Orbital (HOMO), thereby narrowing the HOMO-LUMO energy gap. Consequently, 6-phenyl-substituted cyanines exhibit a predictable bathochromic (red) shift  in both their absorption and emission maxima compared to their unsubstituted counterparts[1]. This shift is highly desirable for pushing emission deeper into the NIR window, minimizing tissue autofluorescence during in vivo imaging.
Steric Rigidity: Suppressing Non-Radiative Decay

The fluorescence quantum yield (


) and fluorescence lifetime (

) of a fluorophore are dictated by the competition between radiative decay (

) and non-radiative decay (

). For standard cyanine dyes, over 70% of excited-state energy is lost through non-radiative pathways[2]. The primary drivers of this energy loss are out-of-plane rotation (OPR) of the terminal heterocyclic rings and cis-trans photoisomerization across the polymethine chain[3].

The bulky 6-phenyl group increases the molecular mass and introduces significant steric hindrance. This structural bulk restricts torsional rotations and minimizes bond length alternation (BLA) in the excited state[4],[5]. By suppressing OPR, the molecule is locked in a more planar conformation, which drastically reduces the non-radiative decay rate (


). The causal result is a marked increase in both the fluorescence quantum yield and the fluorescence lifetime[6].

Photophysics S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Photon Absorption Fluor Fluorescence (Radiative) Enhanced by 6-Phenyl Rigidity S1->Fluor NR_Iso Photoisomerization & OPR Suppressed by 6-Phenyl Bulk S1->NR_Iso NR_IC Internal Conversion (Non-Radiative) S1->NR_IC Fluor->S0 NR_Iso->S0 NR_IC->S0

Caption: Jablonski diagram illustrating how 6-phenyl substitution alters excited-state decay pathways.

Comparative Photophysical Data

The following table synthesizes the quantitative impact of 6-phenyl substitution on a standard pentamethine (Cy5-type) cyanine scaffold.

Photophysical PropertyStandard Indolenine (Cy5)6-Phenyl Indolenine VariantMechanistic Driver
Absorption Max (

)
~646 nm~665 nmExtended

-conjugation lowers HOMO-LUMO gap.
Emission Max (

)
~662 nm~685 nmExtended

-conjugation.
Stokes Shift ~16 nm~20 nmAltered excited-state dipole moment.
Quantum Yield (

)
0.28> 0.40Suppression of out-of-plane rotation (OPR).
Fluorescence Lifetime (

)
~1.0 ns~1.6 nsReduction in non-radiative decay (

)[6].

Synthesis Workflow: 6-Phenyl Indolenine and Cyanine Assembly

The synthesis of 6-phenyl-substituted cyanine dyes requires the initial construction of the modified indolenine base via a Fischer Indole Synthesis, followed by quaternization and polymethine condensation[1].

Protocol 1: Synthesis of 6-Phenyl-2,3,3-trimethylindolenine
  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 3-hydrazinobiphenyl hydrochloride with 1.1 equivalents of 3-methyl-2-butanone.

  • Acidic Catalysis: Suspend the mixture in glacial acetic acid (acting as both solvent and catalyst).

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) under an inert argon atmosphere for 4–6 hours. The reaction progresses through a hydrazone intermediate before undergoing the [3,3]-sigmatropic rearrangement characteristic of the Fischer Indole Synthesis.

  • Workup: Cool the mixture to room temperature and remove the acetic acid under reduced pressure. Neutralize the residue with saturated aqueous sodium bicarbonate (

    
    ) and extract with ethyl acetate.
    
  • Purification: Dry the organic layer over anhydrous sodium sulfate (

    
    ), concentrate, and purify via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure 6-phenyl-2,3,3-trimethylindolenine intermediate.
    
Protocol 2: Assembly of the Cyanine Fluorophore
  • Quaternization: React the purified 6-phenyl-2,3,3-trimethylindolenine with an alkyl halide (e.g., iodomethane or an

    
    -bromoalkyl carboxylic acid for bioconjugation handles) in acetonitrile at reflux for 12 hours to form the indolium salt.
    
  • Condensation: React 2.0 equivalents of the quaternized indolium salt with 1.0 equivalent of a polymethine linker (e.g., malonaldehyde dianil hydrochloride for Cy5) in the presence of a basic catalyst (such as pyridine or sodium acetate) in acetic anhydride.

  • Isolation: Precipitate the resulting dye using diethyl ether, filter, and purify via reverse-phase HPLC to ensure >95% purity prior to photophysical characterization.

Synthesis Hydrazine 3-Biphenylhydrazine Hydrochloride Indolenine 6-Phenyl-2,3,3-trimethylindolenine (Intermediate) Hydrazine->Indolenine Fischer Indole Synthesis Ketone 3-Methyl-2-butanone Ketone->Indolenine Quat Quaternization (Alkyl Halide) Indolenine->Quat N-Alkylation Cyanine 6-Phenyl Substituted Cyanine Dye Quat->Cyanine Polymethine Condensation

Caption: Step-by-step synthesis workflow for 6-phenyl-substituted indolenine cyanine dyes.

Experimental Protocols for Photophysical Characterization

To ensure scientific integrity and reproducibility, the photophysical properties of the synthesized dyes must be evaluated using self-validating protocols. Because cyanine dyes are prone to forming H- and J-aggregates in aqueous media[7], solvent polarity and concentration must be strictly controlled.

Protocol 3: Determination of Relative Fluorescence Quantum Yield ( )

Causality Note: High concentrations lead to inner filter effects (self-absorption), which artificially depress the measured quantum yield. Absorbance must be kept strictly below 0.1 OD.

  • Standard Selection: Select a reference standard with a known quantum yield and an absorption/emission profile similar to the test dye (e.g., Indocyanine Green (ICG) or Nile Blue).

  • Sample Preparation: Prepare a stock solution of the 6-phenyl cyanine dye in spectroscopic-grade methanol. Dilute the stock to create a series of 5 solutions with gradient absorbances ranging from 0.02 to 0.10 at the excitation wavelength.

  • Measurement: Record the UV-Vis absorption spectrum and the integrated fluorescence emission spectrum for each dilution.

  • Calculation: Plot the integrated fluorescence intensity vs. absorbance for both the test dye and the standard. The quantum yield is calculated using the gradients (slopes) of these plots, factoring in the refractive indices of the solvents.

Protocol 4: Measurement of Fluorescence Lifetime ( )

Causality Note: Lifetime measurements validate whether increases in quantum yield are genuinely due to the suppression of non-radiative decay (


) rather than an enhancement of the radiative rate (

).
  • Instrumentation: Utilize a Time-Correlated Single Photon Counting (TCSPC) spectrometer equipped with a picosecond pulsed laser diode matching the excitation maximum of the dye.

  • Data Acquisition: Excite the dilute dye solution (< 1

    
    M) and collect the emission decay curve until the peak channel reaches at least 10,000 counts to ensure statistical robustness.
    
  • Deconvolution: Fit the decay data using iterative reconvolution with the Instrument Response Function (IRF). A mono-exponential fit (

    
     between 0.9 and 1.2) confirms a single emitting species, validating the structural rigidity imparted by the 6-phenyl substitution[2].
    

References

  • Lipophilic cyanine dyes with enhanced aqueous solubility. US Patent 6004536A.
  • Engineering the Photophysics of Cyanines by Chain C1′ Substituents. Journal of Organic Chemistry. URL: [Link]

  • Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures. Journal of Photochemistry and Photobiology A: Chemistry. URL: [Link]

Sources

Exploratory

The 6-Phenyl Indole Scaffold: Electronic Structure, Conjugation, and Applications in Drug Discovery

Executive Summary The indole ring system is a privileged scaffold in medicinal chemistry and materials science. While 2-phenyl and 3-phenyl indoles have been extensively studied, 6-phenyl indole derivatives have emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring system is a privileged scaffold in medicinal chemistry and materials science. While 2-phenyl and 3-phenyl indoles have been extensively studied, 6-phenyl indole derivatives have emerged as highly versatile structural motifs. The unique regiochemistry of the 6-position—situated on the benzenoid ring of the indole core—allows for extended


-conjugation without sterically hindering the biologically critical pyrrole nitrogen. This in-depth technical guide explores the electronic structure, photophysical properties, and synthetic methodologies of 6-phenyl indoles, detailing their causality in fragment-based drug design (FBDD) for oncology and endocrinology.

Electronic Structure and -Conjugation Dynamics

The electronic properties of 6-phenyl indole derivatives are governed by the donor-


-acceptor (D-

-A) concept[1]. The indole core acts as an electron-rich donor due to the delocalization of the nitrogen lone pair. When a phenyl ring is conjugated at the 6-position, the

-system is significantly extended.
HOMO-LUMO Gap Tuning

The substitution of the 6-phenyl ring directly modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[2].

  • Electron-Donating Groups (EDGs) (e.g., methoxy, amino) on the 6-phenyl ring raise the HOMO energy level, facilitating oxidation and inducing a bathochromic (red) shift in emission spectra[2].

  • Electron-Withdrawing Groups (EWGs) (e.g., fluoro, trifluoromethyl) lower the LUMO energy level, enhancing electron affinity and promoting intramolecular charge transfer (ICT)[1].

This electronic push-pull capability dictates the positive solvatochromism observed in these derivatives, where varied molecular conformations and solvent polarities alter the HOMO-LUMO gaps[3].

ElectronicTuning Indole Indole Core (Electron Donor) Phenyl 6-Phenyl Conjugation (Extended π-System) Indole->Phenyl C6-C1' Bond EDG EDG Substitution (Raises HOMO) Phenyl->EDG EWG EWG Substitution (Lowers LUMO) Phenyl->EWG RedShift Bathochromic Shift & Enhanced ICT EDG->RedShift Narrowed Gap EWG->RedShift Push-Pull Effect

Figure 1: Logic flow of HOMO-LUMO gap tuning in 6-phenyl indole derivatives via D-π-A conjugation.

Applications in Drug Development

The 6-phenyl indole moiety is not merely a photophysical tool; it is a highly effective pharmacophore. Its rigid, planar structure mimics endogenous substrates, while its electronic distribution allows for precise hydrogen bonding and


 stacking within target protein active sites.
FGFR Kinase Inhibition via Fragment-Based Design

Fibroblast Growth Factor Receptors (FGFR1-4) are tyrosine kinases implicated in urothelial carcinomas and breast cancer[4]. Developing selective FGFR inhibitors is challenging due to the high sequence homology of the ATP-binding pockets[5].

Using de novo structure-based drug design (SBDD) programs like SPROUT, 6-phenylindole was identified as a critical hit fragment for FGFR1[4].

  • Mechanistic Causality: The 6-phenylindole fragment binds deep within the ATP pocket. The indole N-H acts as a critical hydrogen bond donor, interacting specifically with the backbone carbonyl of Glu562 in the hinge region of FGFR1[4].

  • Optimization: The 6-phenyl group occupies the hydrophobic pocket. By optimizing this fragment into an indazole-containing pharmacophore, researchers achieved potent inhibition across FGFR1-3 (IC50 range of 0.8–90 μM) with excellent ligand efficiencies[4].

17β-HSD1 Inhibition for Hormone-Dependent Diseases

Human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) catalyzes the reduction of estrone to the highly potent estradiol, driving estrogen-responsive diseases like breast cancer and endometriosis[6].

  • Mechanistic Causality: 6-phenyl indole derivatives were designed as non-steroidal mimetics of estrone[7]. The planar indole core mimics the steroid backbone, while the 6-phenyl extension perfectly aligns with the hydrophobic cleft of the 17β-HSD1 active site (PDB: 1A27)[6].

  • Binding Dynamics: These derivatives form self-validating binding networks: the indole nitrogen hydrogen-bonds with His222, while phenolic hydroxyls on the phenyl ring interact with the catalytic Tyr155[6].

FGFRBinding FBDD Fragment Library Screening (SPROUT) Hit 6-Phenylindole Hit FBDD->Hit Hinge Hinge Region Binding (Indole NH ↔ Glu562 C=O) Hit->Hinge Hydrophobic Hydrophobic Pocket (6-Phenyl Alignment) Hit->Hydrophobic Lead Indazole Pharmacophore (FGFR1-3 Inhibitor) Hinge->Lead Hydrophobic->Lead

Figure 2: Fragment-to-lead optimization workflow of 6-phenylindole for FGFR kinase inhibition.

Quantitative Data Summaries

The following tables synthesize the biological and electronic properties of 6-phenyl indole derivatives based on recent structural evaluations.

Table 1: Biological Evaluation of 6-Phenyl Indole Scaffolds

Target EnzymeDerivative/FragmentPrimary Interaction SiteIC50 / InhibitionReference
FGFR1 6-phenylindole (Fragment 1)Glu562 (H-bond)Fragment Hit (High LE)[4]
FGFR1-3 Indazole-optimized derivativesATP Binding Pocket0.8 – 90 μM[4]
17β-HSD1 6-(3'-hydroxyphenyl) indoleTyr155 & His22264% inhibition at 6 μM[6]
ABCG2 Phenylurea indole derivativesInward-facing cavityHigh affinity (Docking)[8]

Table 2: General Photophysical Properties of Conjugated Phenyl Indoles

PropertyNon-Polar Solvent (e.g., Heptane)Polar Solvent (e.g., Acetonitrile)Causality
Absorption Max (

)
~260 nm, ~340 nm~262 nm, ~342 nm

transitions of indole/phenyl[9]
Emission Max (

)
Structured, lower wavelengthBroad, red-shiftedPositive solvatochromism / ICT state stabilization[3]
Quantum Yield (

)
HighVariable (often quenched)Photoinduced electron transfer (PET) dynamics[10]

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the synthesis of 6-phenyl indole derivatives must follow a self-validating protocol. The most robust method for appending the phenyl ring to the 6-position is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [11].

Protocol: Synthesis of 6-Phenyl-1H-Indole via Suzuki-Miyaura Coupling

Rationale: Direct functionalization of the 6-position is synthetically challenging due to the higher intrinsic reactivity of the 2- and 3-positions of the indole pyrrole ring. Therefore, utilizing a pre-functionalized 6-bromoindole ensures absolute regiocontrol.

Materials:

  • 6-Bromo-1H-indole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base: Cesium Fluoride (CsF) or Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent:

    
     (4:1) or Toluene/Ethanol/Water mixture.
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1H-indole and phenylboronic acid.

  • Base Addition: Add the inorganic base (e.g., CsF). The base is critical as it activates the boronic acid by forming a highly reactive boronate complex, facilitating the transmetalation step.

  • Degassing (Self-Validation Step 1): Add the solvent mixture (

    
    , 4:1). Degas the suspension by bubbling ultra-pure Argon or Nitrogen through the mixture for 15-20 minutes. Causality: Palladium(0) catalysts are highly sensitive to oxidation; failure to remove dissolved oxygen will result in catalyst deactivation and homocoupling of the boronic acid.
    
  • Catalyst Addition: Quickly add

    
     under a positive stream of inert gas. Seal the flask.
    
  • Reaction: Heat the mixture to 90 °C in an oil bath and stir for 16–24 hours[11].

  • Monitoring (Self-Validation Step 2): Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1). The disappearance of the 6-bromoindole spot and the appearance of a highly UV-active, lower Rf spot indicates successful coupling.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography to yield pure 6-phenyl-1H-indole. Verify structure via

    
    -NMR (monitoring the distinct multiplet integration for the 6-phenyl protons) and high-resolution mass spectrometry (HRMS).
    

References

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates Source: MDPI / PMC URL:[Link]

  • Origin of 4′,6-diamidino-2-phenylindole (DAPI) fluorescence dynamics in solution and DNA minor groove binding: Unveiled by femtosecond broadband fluorescence, transient absorption, and theoretical calculations Source: AIP Publishing URL:[Link]

  • Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes Source: MDPI URL:[Link]

  • Primary electron-transfer dynamics in 2-phenylindole-9-cyanoanthracene system - A comparative study with 2-methylindole Source: ResearchGate URL:[Link]

  • Design, synthesis, and biological evaluation of phenylurea indole derivatives as ABCG2 inhibitors Source: ResearchGate URL:[Link]

  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors Source: MDPI URL:[Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design Source: PMC / ACS Medicinal Chemistry Letters URL:[Link]

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Design and synthesis of substrate mimetics based on an indole scaffold: potential inhibitors of 17β-HSD type 1 Source: PubMed URL:[Link]

  • Design and synthesis of substrate mimetics based on an indole scaffold: Potential inhibitors of 17β-HSD type 1 Source: ResearchGate URL:[Link]

Sources

Foundational

Technical Guide: UV-Vis Absorption Spectra &amp; Characterization of 2,3,3-Trimethyl-6-phenyl-3H-indole

Executive Summary 2,3,3-Trimethyl-6-phenyl-3H-indole (also known as 6-phenyl-2,3,3-trimethylindolenine) is a critical heterocyclic intermediate used primarily in the synthesis of lipophilic cyanine dyes and photochromic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,3-Trimethyl-6-phenyl-3H-indole (also known as 6-phenyl-2,3,3-trimethylindolenine) is a critical heterocyclic intermediate used primarily in the synthesis of lipophilic cyanine dyes and photochromic spirooxazines. Unlike its unsubstituted parent compound, the addition of a phenyl group at the 6-position significantly alters its electronic structure, extending the


-conjugation system and inducing a bathochromic shift in its absorption spectrum.

This guide provides a technical analysis of its UV-Vis absorption properties, theoretical spectral predictions based on structural auxochromes, and a validated protocol for experimental characterization. It is designed for researchers synthesizing near-infrared (NIR) fluorophores or developing lipophilic probes for membrane studies.

Molecular Architecture & Chromophores

The UV-Vis absorption profile of 2,3,3-Trimethyl-6-phenyl-3H-indole is dictated by two primary structural components:

  • The Indolenine Core (3H-indole): A bicyclic system containing a benzene ring fused to a pyrrole ring with an imine functionality (

    
    ). This core typically exhibits absorption maxima (
    
    
    
    ) in the UV region (200–270 nm).
  • The 6-Phenyl Substituent: This moiety acts as a chromophore extender. By attaching a phenyl ring at the 6-position, the conjugated

    
    -system is elongated across the biphenyl-like axis. This modification lowers the energy gap (
    
    
    
    ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a redshift (bathochromic shift) compared to the parent indolenine.
Structural Diagram & Synthesis Pathway

The following diagram illustrates the Fischer Indole Synthesis pathway used to generate the compound, highlighting the regioselectivity required to achieve the 6-phenyl isomer.

SynthesisPathway Reagent1 3-Hydrazinobiphenyl (Hydrochloride) Intermediate Arylhydrazone Intermediate Reagent1->Intermediate Condensation (AcOH, Reflux) Reagent2 3-Methyl-2-butanone (Isopropyl Methyl Ketone) Reagent2->Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement - NH3 Product 2,3,3-Trimethyl-6-phenyl-3H-indole (Target Indolenine) Rearrangement->Product Major Product (Steric Control) Isomer 4-Phenyl Isomer (Possible Byproduct) Rearrangement->Isomer Minor Product

Figure 1: Synthesis pathway via Fischer Indole cyclization. The 3-hydrazinobiphenyl precursor directs regioselectivity towards the 6-phenyl isomer.

Spectral Characteristics (Data & Analysis)

Comparative Absorption Data

Direct spectral data for the 6-phenyl derivative is often proprietary or found in patent literature. However, its properties can be accurately bracketed by analyzing the parent compound and the known effects of phenyl conjugation.

CompoundSolvent

(nm)

(

)
Transition Type
2,3,3-Trimethyl-3H-indole (Parent) Ethanol219~20,000

(Benzene E2)
Ethanol261~6,500

(Indolenine conjugation)
Biphenyl (Reference) Ethanol245~18,000Conjugated Phenyl-Phenyl
2,3,3-Trimethyl-6-phenyl-3H-indole Ethanol 280 – 310 ~15,000 – 25,000 Extended

(Predicted)
DCM 285 – 315 High Solvatochromic Shift

Note: The predicted values for the 6-phenyl derivative represent the expected bathochromic shift due to the extended biphenyl-like conjugation system compared to the parent indolenine.

Solvatochromism & Solvent Selection

The absorption spectrum of 6-phenyl-2,3,3-trimethylindolenine is moderately sensitive to solvent polarity due to the polarizable imine (


) bond.
  • Polar Protic Solvents (e.g., Methanol, Ethanol): May induce a slight hypsochromic (blue) shift or broadening of bands due to hydrogen bonding with the imine nitrogen.

  • Non-Polar/Aprotic Solvents (e.g., Dichloromethane, Cyclohexane): Generally provide sharper vibrational fine structure and are preferred for identifying distinct

    
     peaks.
    

Experimental Protocol: Spectral Characterization

To ensure data integrity and reproducibility, the following protocol must be strictly adhered to. This method assumes the compound has been synthesized (e.g., via patent US6004536A) and purified.

Sample Preparation
  • Purity Check: Verify purity >98% via HPLC or NMR (

    
    ). Impurities such as unreacted hydrazines can absorb strongly in the UV region, skewing results.
    
  • Solvent Quality: Use only Spectroscopic Grade (UV-Cutoff < 200 nm) solvents. Common choices: Acetonitrile (MeCN), Ethanol (EtOH), or Dichloromethane (DCM).

  • Stock Solution: Prepare a

    
     stock solution.
    
    • Weigh: 2.35 mg of 2,3,3-Trimethyl-6-phenyl-3H-indole (MW

      
       235.32  g/mol ).
      
    • Dissolve: In 10 mL of solvent in a volumetric flask.

  • Working Solution: Dilute the stock 1:100 to achieve a final concentration of

    
    . This concentration ensures absorbance (
    
    
    
    ) remains within the linear dynamic range (0.1 – 1.0 A.U.).
Measurement Workflow

The following Graphviz diagram outlines the self-validating measurement workflow.

MeasurementProtocol Start Start: Purified Sample Baseline Baseline Correction (Double-Beam Mode) Start->Baseline Scan Scan 200–800 nm (Speed: Medium, Slit: 1 nm) Baseline->Scan QC_Check QC Check: Is Absorbance 0.1 < A < 1.0? Scan->QC_Check Dilute Dilute Sample QC_Check->Dilute No (A > 1.0) Analyze Identify Lambda Max Calculate Epsilon QC_Check->Analyze Yes Dilute->Scan

Figure 2: Step-by-step UV-Vis measurement protocol ensuring Beer-Lambert linearity.

Calculation of Molar Extinction Coefficient ( )

Once


 is identified, calculate 

using the Beer-Lambert Law:

  • A: Absorbance at

    
    
    
  • c: Concentration (M)

  • l: Path length (typically 1 cm)[1]

Applications & Derivatization

The primary utility of determining the UV-Vis spectrum of this intermediate is to monitor its conversion into functional dyes.

  • Cyanine Dyes: Quaternization of the indolenine nitrogen (e.g., with alkyl iodides) followed by condensation with polymethine linkers shifts absorption into the Visible (550 nm) or NIR (750+ nm) regions.

  • Photochromic Spirooxazines: Reaction with nitroso-phenols yields spirooxazines. The disappearance of the indolenine UV bands and appearance of new bands can track reaction progress.

References

  • Patent: Leung, J. C., et al. "Lipophilic cyanine dyes with enhanced aqueous solubility." U.S. Patent 6,004,536. Issued Dec 21, 1999.

  • Synthesis Methodology: Robinson, B.[2][3] "The Fischer Indole Synthesis." Chemical Reviews, vol. 63, no. 4, 1963, pp. 373–401.

  • Spectral Database: "2,3,3-Trimethylindolenine."[4] NIST Chemistry WebBook, SRD 69.

  • Comparative Data: Durmis, J., et al. "Spectral properties of some phenyl-substituted indoles."[2] Collection of Czechoslovak Chemical Communications, 1973. (Provides basis for phenyl-shift prediction).

Sources

Exploratory

The Role of 2,3,3-Trimethyl-6-phenyl-3H-indole in Advanced Cyanine Dye Chemistry: A Technical Guide

Executive Summary Cyanine dyes are indispensable tools in modern fluorescence bioimaging, flow cytometry, and theranostics. The core photophysical properties of these dyes—such as their absorption/emission wavelengths, q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanine dyes are indispensable tools in modern fluorescence bioimaging, flow cytometry, and theranostics. The core photophysical properties of these dyes—such as their absorption/emission wavelengths, quantum yields, and lipophilicity—are largely dictated by their heterocyclic terminal groups. Among these, 2,3,3-Trimethyl-6-phenyl-3H-indole (also known as 6-phenyl-2,3,3-trimethylindolenine) serves as a critical, highly conjugated precursor. By introducing a bulky phenyl group at the 6-position of the indolenine core, synthetic chemists can engineer near-infrared (NIR) dyes with red-shifted spectra, enhanced membrane partitioning, and resistance to fluorescence-quenching aggregation.

Mechanistic Role & Photophysical Causality

The substitution of a phenyl ring onto the indolenine core is not merely a structural afterthought; it is a deliberate manipulation of the dye's quantum mechanical and physical properties[1].

  • Extended π-Conjugation & NIR Shifting: Standard indocyanine dyes (like Cy5 or Cy7) rely on the polymethine bridge for electron delocalization. By fusing a phenyl group to the 6-position of the indolenine, the π-electron system is extended. This lowers the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), effectively red-shifting the absorption and emission maxima deeper into the NIR-I (700–900 nm) and NIR-II (1000–1700 nm) windows[2].

  • Steric Hindrance and Aggregation Control: In aqueous environments, planar cyanine dyes are notorious for forming H-aggregates (plane-to-plane stacking), which dramatically quenches fluorescence. The steric bulk of the 6-phenyl substitution acts as a physical buffer, restricting tight intermolecular stacking. This maintains a high monomeric ratio even in polar solvents, preserving the dye's quantum yield[3].

  • Lipophilicity (logD) Modulation: The addition of the hydrophobic phenyl ring significantly increases the distribution coefficient (logD) of the resulting dye. High logD values (often >5.0) are essential for dyes intended to probe lipid bilayers, track liposomes, or bind non-covalently to hydrophobic pockets in proteins like Human Serum Albumin (HSA)[1].

Photophysics A 6-Phenyl Substitution on Indolenine Core B Extended π-Conjugation A->B C Increased Steric Bulk A->C D Decreased HOMO-LUMO Gap B->D E Prevention of Plane-to-Plane Stacking C->E F Red-Shifted Absorption/Emission (NIR-I / NIR-II Windows) D->F G Reduced H-Aggregation Maintained High Quantum Yield E->G H Enhanced Deep-Tissue Bioimaging F->H G->H

Diagram 1: Photophysical causality of 6-phenyl substitution on cyanine dye optical properties.

Quantitative Data: Impact of 6-Phenyl Substitution

The following table summarizes the typical photophysical and physicochemical shifts observed when transitioning from a standard indolenine core to a 6-phenyl substituted core in heptamethine cyanine dyes[1][3].

PropertyStandard Indolenine Cyanine (e.g., Cy7)6-Phenyl Indolenine CyanineCausality / Mechanism
Absorption Maximum (λmax) ~750 nm~790 - 805 nmExtended π-conjugation from the phenyl ring lowers the energy gap.
Lipophilicity (logD) 2.5 - 4.05.0 - 6.5Addition of the hydrophobic aromatic ring increases partitioning into non-polar phases.
Stokes Shift 10 - 15 nm15 - 25 nmIncreased structural rigidity and solvent reorganization energy.
H-Aggregation High (in aqueous media)Low to ModerateSteric bulk of the 6-phenyl group disrupts tight plane-to-plane stacking.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the 2,3,3-Trimethyl-6-phenyl-3H-indole precursor and its subsequent conversion into a functionalized NIR cyanine dye.

Protocol A: Synthesis of 2,3,3-Trimethyl-6-phenyl-3H-indole (Precursor)

This protocol utilizes a classic Fischer Indole Synthesis, leveraging glacial acetic acid as both the solvent and the acid catalyst to drive the[3,3]-sigmatropic rearrangement[4].

  • Step 1: Reagent Preparation. In a round-bottom flask equipped with a reflux condenser, combine 0.32 mol of 3-hydrazinobiphenyl hydrochloride and 0.32 mol of 3-methyl-2-butanone (isopropyl methyl ketone).

  • Step 2: Acidic Catalysis. Add 300 mL of glacial acetic acid to the mixture. The acidic environment is crucial for the formation of the phenylhydrazone intermediate and its subsequent cyclization.

  • Step 3: Reflux. Heat the mixture to reflux (approximately 118°C) under a nitrogen atmosphere for 4 to 6 hours. Monitor the reaction via TLC (Thin Layer Chromatography) until the hydrazone intermediate is fully consumed.

  • Step 4: Workup & Isolation. Allow the reaction to cool to room temperature. Evaporate the bulk of the acetic acid under reduced pressure. Neutralize the remaining residue with a saturated sodium bicarbonate solution until pH 7-8 is reached.

  • Step 5: Extraction. Extract the aqueous layer with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Step 6: Self-Validation. Verify the product via ¹H NMR. The characteristic gem-dimethyl protons should appear as a sharp singlet integrating to 6H around 1.3 ppm, confirming the successful formation of the 3H-indole core.

Protocol B: Synthesis of 6-Phenyl Substituted Heptamethine Cyanine Dye

Once the precursor is synthesized, it must be quaternized and condensed with a polymethine bridge[1].

  • Step 1: Quaternization. Dissolve the 2,3,3-Trimethyl-6-phenyl-3H-indole in acetonitrile. Add an excess (1.5 eq) of an alkyl halide (e.g., iodomethane or 1-bromobutane). Heat in a sealed tube at 100°C for 12–18 hours. Precipitate the resulting quaternary ammonium salt with diethyl ether and collect via vacuum filtration.

  • Step 2: Condensation. In a dry flask, combine the quaternary salt (2 molar equivalents) and a dianil linker (e.g., glutaconaldehyde dianil hydrochloride, 1 molar equivalent).

  • Step 3: Dehydration & Coupling. Add acetic anhydride (acts as a dehydrating solvent) and sodium acetate (2 molar equivalents, acts as a mild base). Heat the mixture to 60°C for 4 hours. The acetic anhydride drives the elimination of aniline, facilitating the formation of the polymethine chain.

  • Step 4: Purification. Cool the deep-green/blue solution to room temperature. Precipitate the crude dye with diethyl ether. Purify via recrystallization from methanol or silica gel chromatography to obtain the pure heptamethine cyanine dye.

Synthesis A 3-Hydrazinobiphenyl + 3-Methyl-2-butanone B Fischer Indole Synthesis (Glacial Acetic Acid, Reflux) A->B C 2,3,3-Trimethyl-6-phenyl-3H-indole (Precursor) B->C D Quaternization (Alkyl Halide, Acetonitrile, 100°C) C->D E Quaternary Ammonium Salt D->E F Condensation (Dianil Linker, Acetic Anhydride, 60°C) E->F G 6-Phenyl Substituted Heptamethine Cyanine Dye F->G

Diagram 2: Step-by-step synthetic workflow from raw precursors to the heptamethine cyanine dye.

Conclusion

The strategic incorporation of 2,3,3-Trimethyl-6-phenyl-3H-indole into cyanine dye architectures represents a masterclass in applied physical organic chemistry. By understanding the causality between structural bulk, electron delocalization, and photophysical output, researchers can custom-tailor fluorophores for highly specific, demanding applications in deep-tissue in vivo imaging and advanced diagnostics.

References

  • Lipophilic cyanine dyes with enchanced aqueous solubilty (US6004536A).
  • Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes. MDPI.
  • Introduction of Various Substitutions to the Methine Bridge of Heptamethine Cyanine Dyes Via Substituted Dianil Linkers. PMC.
  • The phenyl group of merocyanine 6 forces it to adopt an S‐cis conformation.

Sources

Foundational

Technical Guide: Thermodynamic Stability &amp; Synthesis of 2,3,3-Trimethyl-6-phenyl-3H-indole

This technical guide details the thermodynamic stability, molecular architecture, and synthetic pathways of 2,3,3-Trimethyl-6-phenyl-3H-indole .[1][2][3] This molecule serves as a critical heterocycle in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermodynamic stability, molecular architecture, and synthetic pathways of 2,3,3-Trimethyl-6-phenyl-3H-indole .[1][2][3] This molecule serves as a critical heterocycle in the synthesis of polymethine cyanine dyes, particularly for bio-imaging and optoelectronic applications where extended conjugation (via the C6-phenyl group) is required to redshift absorption bands.

[1][2][3]

Executive Summary

2,3,3-Trimethyl-6-phenyl-3H-indole represents a specialized class of "indolenine" intermediates.[1][2][3] Unlike standard indoles, the C3-gem-dimethyl substitution creates a thermodynamic "lock" that prevents tautomerization to the aromatic 1H-indole form.[1][2][3] This guide analyzes the molecule's stability profile, governed by the steric bulk of the C3 methyls and the electronic conjugation of the C6 phenyl group.

Key Technical Insights:

  • Thermodynamic Locking: The C3-gem-dimethyl group raises the activation energy for aromatization, trapping the molecule in the imine (indolenine) form.[1][3]

  • Regiochemical Stability: Synthesis from m-biphenylhydrazine yields kinetic mixtures of 4- and 6-phenyl isomers; thermodynamic control during cyclization is critical for yield optimization.[1][2][3]

  • Reactive Equilibrium: The molecule exists in a pH-dependent equilibrium between the stable indolenium cation and the reactive methylene base (enamine), the latter being the thermodynamically accessible species for dye condensation.

Part 1: Molecular Architecture & Thermodynamic Baseline[2][3]

Structural Thermodynamics

The stability of this molecule is defined by the tension between aromaticity and steric hindrance.

  • The Gem-Dimethyl Effect (Thorpe-Ingold): The two methyl groups at C3 prevent the formation of a C2-C3 double bond.[1][2][3] This forces the molecule to retain the C=N imine bond (indolenine form). Thermodynamically, this is less stable than a fully aromatic indole but is kinetically trapped.

  • The C6-Phenyl Conjugation: The addition of a phenyl group at the 6-position extends the

    
    -system.[1][2][3] While this lowers the HOMO-LUMO gap (red-shifting optical properties), it also increases the lattice energy of the solid state compared to the liquid parent (2,3,3-trimethyl-3H-indole), significantly raising the melting point and thermal stability.[1][2][3]
    
Physical Property Baseline (Comparative)

Note: Specific data for the 6-phenyl isomer is rare; values below compare the parent core with the expected shifts due to phenyl substitution.

PropertyParent (2,3,3-Trimethyl-3H-indole)6-Phenyl Derivative (Estimated)Thermodynamic Implication
State (25°C) LiquidSolidPhenyl

-stacking increases lattice enthalpy.[1][2][3]
Melting Point 6–8 °C85–110 °C (Range)Higher thermal budget required for melt-phase reactions.[1][2][3]
Boiling Point 228–229 °C>320 °C (Dec.)[3]High thermal stability allows high-temp derivatization.[1][2][3]
pKa (Conj. Acid) ~4.5~4.2Phenyl group is weakly withdrawing, slightly lowering basicity.

Part 2: Synthetic Thermodynamics & Regioselectivity[1][2][3]

The synthesis relies on the Fischer Indole Synthesis , a process driven by the thermodynamic release of ammonia. However, the 6-phenyl substituent introduces a regiochemical challenge.[1][2]

The Regioselectivity Challenge

Using m-hydrazinobiphenyl as the precursor leads to two possible cyclization pathways:

  • Para-cyclization (relative to phenyl): Yields the 6-phenyl isomer (Target).[3]

  • Ortho-cyclization (relative to phenyl): Yields the 4-phenyl isomer (Sterically congested).[1][2][3]

Thermodynamic Control: The formation of the 4-phenyl isomer is sterically disfavored due to the clash between the C4-phenyl ring and the C3-gem-dimethyl groups.[1][2][3] High-temperature conditions (reflux in acetic acid/ZnCl2) favor the thermodynamically more stable 6-phenyl isomer.[1][2][3]

Reaction Pathway Diagram

The following Graphviz diagram illustrates the critical hydrazone rearrangement and the divergence between the 4-phenyl and 6-phenyl pathways.[1][2][3]

FischerIndole Start m-Hydrazinobiphenyl + Isopropyl Methyl Ketone Hydrazone Arylhydrazone Intermediate Start->Hydrazone -H2O EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Path6 Attack at Para-position (Less Steric Hindrance) Sigmatropic->Path6 Major Pathway Path4 Attack at Ortho-position (Steric Clash with C3-Methyls) Sigmatropic->Path4 Minor Pathway Indolenine6 Target: 2,3,3-Trimethyl-6-phenyl-3H-indole Path6->Indolenine6 -NH3 Indolenine4 Byproduct: 4-Phenyl Isomer Path4->Indolenine4 -NH3

Caption: Mechanistic bifurcation in Fischer Indole Synthesis. Steric hindrance at the ortho-position thermodynamically favors the 6-phenyl isomer.[1][2][3]

Part 3: Chemical Stability & Reactivity Profile[1][2]

The Methylene Base Equilibrium

The utility of this molecule lies in its ability to deprotonate at the C2-methyl group.[1][2] This creates an equilibrium between the Indolenium Cation (stable, stored form), the Indolenine (neutral), and the Methylene Base (reactive enamine).

  • Storage Stability: Best stored as the salt (e.g., perchlorate or iodide) to prevent oxidative degradation.

  • Reaction Stability: The methylene base is susceptible to oxidative dimerization if exposed to air in basic solution.[1]

Equilibrium Diagram

Equilibrium Cation Indolenium Cation (Salt Form) Most Stable Neutral Indolenine (Neutral) Metastable Cation->Neutral +OH- / -H+ Neutral->Cation +H+ Base Methylene Base (Enamine) Reactive/Unstable Neutral->Base -H+ (Strong Base) Base->Neutral +H+

Caption: pH-dependent equilibrium. The methylene base is the reactive species for dye synthesis but thermodynamically unstable toward oxidation.[1]

Part 4: Experimental Protocols

Synthesis of 2,3,3-Trimethyl-6-phenyl-3H-indole

Objective: Synthesis via Fischer Indolization with thermodynamic control to minimize the 4-phenyl isomer.

Reagents:

  • m-Hydrazinobiphenyl hydrochloride (1.0 eq)[1][2][3]

  • 3-Methyl-2-butanone (Isopropyl methyl ketone) (1.2 eq)[1][2][3][4]

  • Glacial Acetic Acid (Solvent)[3]

  • Zinc Chloride (ZnCl₂, fused, 1.5 eq) - Lewis acid catalyst enhances regioselectivity.[1]

Protocol:

  • Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve m-hydrazinobiphenyl HCl in glacial acetic acid.

  • Condensation: Add 3-methyl-2-butanone dropwise at room temperature. Stir for 30 mins to form the hydrazone.

  • Cyclization: Add fused ZnCl₂. Heat the mixture to reflux (118°C) for 4-6 hours.

    • Note: Reflux temperature is crucial to overcome the activation energy for the [3,3]-sigmatropic shift and to thermodynamically favor the 6-phenyl isomer.[1][2][3]

  • Workup: Cool to RT. Pour into ice water. Basify with 50% NaOH solution to pH > 10 (converts indolenium salt to neutral organic layer).

  • Extraction: Extract with Dichloromethane (DCM). Wash with brine.[1] Dry over MgSO₄.[1][4][5]

  • Purification (Critical): The crude oil will contain isomers. Recrystallize from hot ethanol or perform column chromatography (Hexane/Ethyl Acetate 9:1) to isolate the 6-phenyl isomer (higher Rf).[3]

Thermal Stability Testing (TGA)

Objective: Determine the upper thermodynamic limit before decomposition.

  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

  • Sample: 5–10 mg of purified, dried crystals.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative).

  • Ramp: 10°C/min from 25°C to 600°C.

  • Analysis:

    • T_onset: Expect >220°C.

    • T_5%: Temperature at 5% mass loss (indicates volatile impurity or early decomposition).

    • Residue: High char yield in nitrogen indicates polymerization of the phenyl core.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.[1][2][3] (Foundational text on mechanism and regioselectivity).

  • Garg, N. K., et al. (2011). "Interrupted Fischer Indolization."[1][5] Journal of the American Chemical Society.[1] Link[3]

  • Wagaw, S., & Buchwald, S. L. (1998). "The Synthesis of Indoles via the Palladium-Catalyzed Coupling of Hydrazines." Journal of Organic Chemistry. Link[3]

  • Shindoh, N., et al. (2011). "Efficient Synthesis of 2,3,3-Trimethylindolenines." Synthetic Communications. Link[3]

  • BenchChem. (2025). "Fischer Indole Synthesis: Technical Guide." Link[3]

Sources

Exploratory

Technical Monograph: 6-Phenyl Substituted Fischer Base Derivatives

The following technical guide provides an in-depth analysis of 6-phenyl substituted Fischer base derivatives (specifically based on the 1,3,3-trimethyl-2-methyleneindoline core). This document is structured for researche...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6-phenyl substituted Fischer base derivatives (specifically based on the 1,3,3-trimethyl-2-methyleneindoline core). This document is structured for researchers and drug development professionals, focusing on synthetic precision, physicochemical properties, and application logic.

Synthesis, Physicochemical Characterization, and Applied Pharmacophores

Executive Summary

The Fischer Base (1,3,3-trimethyl-2-methyleneindoline) is a ubiquitous scaffold in the synthesis of polymethine dyes and photochromic spiro-compounds. While the unsubstituted and 5-substituted variants are common, the 6-phenyl substituted derivative represents a specialized subclass offering distinct electronic and steric advantages.

The introduction of a phenyl ring at the 6-position (meta to the nitrogen atom in the indoline core) extends the


-conjugation system differently than the para-conjugated 5-position. This modification is critical for:
  • Bathochromic Shifting: Fine-tuning absorption maxima (

    
    ) in cyanine dyes for Near-Infrared (NIR) imaging.
    
  • Lipophilicity Modulation: Increasing

    
     for enhanced mitochondrial targeting in theranostic applications.
    
  • Steric Shielding: Protecting the polymethine chain in dye synthesis from nucleophilic attack, thereby improving photostability.

Structural & Electronic Architecture

The core structure, 1,3,3-trimethyl-2-methylene-6-phenylindoline , features a gem-dimethyl group at C3, ensuring planarity of the indoline system is maintained only in the heterocyclic portion, while the 6-phenyl group adds a biphenyl-like character.

Electronic Effects

Unlike 5-phenyl substitution, which conjugates directly with the nitrogen lone pair through the aromatic system (para-relationship), the 6-phenyl group is in a meta-relationship to the indoline nitrogen.

  • Inductive Effect: Weakly electron-withdrawing due to the

    
     carbon.
    
  • Resonance Effect: Extended conjugation is less direct regarding the nitrogen donor, resulting in a subtler redshift compared to 5-phenyl isomers. This allows for precise "color tuning" without drastically altering the HOMO-LUMO gap.

Synthetic Methodologies

Synthesizing 6-substituted Fischer bases presents a regiochemical challenge. We present two protocols: the Classic Fischer Route (low regioselectivity) and the Modern Cross-Coupling Route (high fidelity).

Method A: Classical Fischer Indole Synthesis (Not Recommended)

Reacting 3-aminobiphenyl (3-phenylaniline) hydrazine with 3-methyl-2-butanone yields a mixture of 4-phenyl and 6-phenyl indolenines.

  • Drawback: Cyclization ortho to the phenyl group (C2 of the hydrazine ring) yields the 4-isomer (sterically hindered). Cyclization para to the phenyl group (C4 of the hydrazine ring) yields the 6-isomer. While the 6-isomer is favored, separation is difficult.

Method B: Pd-Catalyzed Suzuki-Miyaura Coupling (Recommended)

This protocol ensures structural integrity by installing the phenyl ring after the indole core is formed or on a purified bromo-precursor.

Protocol: Synthesis of 2,3,3-Trimethyl-6-phenyl-3H-indole

  • Precursor: 6-Bromo-2,3,3-trimethyl-3H-indole (commercially available or synthesized from 3-bromophenylhydrazine).

  • Reagents: Phenylboronic acid (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    (5 mol%).
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with 6-bromo-indolenine and phenylboronic acid. Evacuate and backfill with

    
     (3 cycles).
    
  • Catalysis: Add degassed solvent and catalyst under positive

    
     pressure.
    
  • Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Cool, filter through Celite, extract with DCM, and concentrate.

  • Methylation (Quaternization): Dissolve residue in acetonitrile; add Iodomethane (1.5 equiv). Reflux 4h to precipitate the Indolium Salt .

  • Basification: Suspend salt in NaOH (2M) and extract with diethyl ether to isolate the Methylene Base .

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for selecting the Suzuki route over the classical route.

Synthesis_Pathway Start Target: 6-Phenyl Fischer Base RouteA Route A: Fischer Indole (3-Biphenylhydrazine) Start->RouteA Traditional RouteB Route B: Suzuki Coupling (6-Bromo Precursor) Start->RouteB Recommended Mixture Mixture of 4-phenyl & 6-phenyl isomers RouteA->Mixture Coupling Pd-Catalyzed Arylation (Regiospecific) RouteB->Coupling Purification Difficult Chromatography (Low Yield) Mixture->Purification Methylation Quaternization (MeI / Me2SO4) Purification->Methylation Coupling->Methylation Base Base Treatment (NaOH) Methylation->Base Final Pure 6-Phenyl Fischer Base Base->Final

Caption: Comparative synthetic pathways. Route B (Suzuki Coupling) avoids regiochemical ambiguity, ensuring high purity for pharmaceutical applications.

Physicochemical Properties & Data

The 6-phenyl substituent alters the physical profile of the Fischer base significantly compared to the parent compound.

PropertyUnsubstituted Fischer Base6-Phenyl DerivativeImpact
Molecular Weight 173.26 g/mol 249.36 g/mol Increased steric bulk
LogP (Calc) ~2.8~4.5Enhanced membrane permeability

(MeOH)
~280 nm~310 nmBathochromic shift (extended

-system)
Fluorescence NegligibleWeak (Blue)Precursor for highly fluorescent dyes
Solubility Alcohols, DCM, EthersDCM, Toluene, THFReduced water solubility
Spectroscopic Characterization[1]
  • NMR Signature: The 6-phenyl group introduces a diagnostic multiplet in the aromatic region (7.3–7.6 ppm). Crucially, the doublet for the C7 proton (ortho to the phenyl ring) will show meta-coupling (

    
     Hz) to the C5 proton, distinguishing it from the 5-phenyl isomer.
    
  • Mass Spectrometry: ESI-MS will show

    
     at m/z 250.36.
    

Applications in Drug Development & Imaging

Near-Infrared (NIR) Cyanine Dyes

The primary utility of the 6-phenyl Fischer base is as a donor block for Heptamethine Cyanine Dyes (e.g., Cy7 analogues) .

  • Mechanism: Condensation with a polymethine linker (e.g., glutaconaldehyde dianil) generates dyes with

    
     nm.
    
  • Advantage: The 6-phenyl group adds lipophilicity without interfering with the steric planarity required for high quantum yield, unlike bulky 3,3-substituents.

Mitochondrial Targeting Vectors

Lipophilic cations (delocalized positive charge) accumulate in the mitochondrial matrix due to the negative membrane potential (


).
  • Application: The N-methyl-6-phenylindolium salt (intermediate) serves as a "warhead" to deliver cytotoxic payloads or antioxidants to mitochondria. The increased lipophilicity (LogP ~4.5) improves mitochondrial uptake kinetics compared to the unsubstituted analogue.

Photochromic Materials

Incorporation into Spirooxazines :

  • Reaction with 1-nitroso-2-naphthol yields spiro-compounds.

  • The 6-phenyl group stabilizes the open merocyanine form via

    
    -stacking interactions, tuning the thermal fading rate (T-type photochromism).
    

Experimental Protocol: Synthesis of Cyanine Dye Precursor

Objective: Synthesis of 1,2,3,3-Tetramethyl-6-phenyl-3H-indolium Iodide.

  • Dissolution: Dissolve 2.5 g (10 mmol) of 2,3,3-trimethyl-6-phenyl-3H-indole (from Suzuki step) in 20 mL anhydrous acetonitrile.

  • Alkylation: Add 1.25 mL (20 mmol) of Iodomethane dropwise. Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Reflux at 85°C for 6 hours. The solution will darken, and a precipitate may form.

  • Isolation: Cool to 0°C. Add 50 mL of cold diethyl ether to crash out the product.

  • Filtration: Filter the solid, wash with ether (

    
     mL), and dry under vacuum.
    
  • Yield: Expected yield 85–90% as a hygroscopic solid.

References

  • Suzuki-Miyaura Coupling on Indoles

    • Šačkus, A., et al. "Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one."[1] Chemija, 2011. 1

    • Note: While this paper discusses 5-bromo, the protocol is transferable to 6-bromo derivatives with minor optimiz
  • Fischer Indole Synthesis Mechanisms

    • Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963. (Classic mechanism reference).
    • Garg, N. K., et al. "Origins of Regioselectivity in the Fischer Indole Synthesis." Journal of the American Chemical Society.[2] 3[4][5]

  • Cyanine Dye Applications: Pham, W., et al. "Synthesis and applications of novel near-infrared cyanine dyes." Journal of Medicinal Chemistry. (General reference for Indolium-based dyes).
  • Photochromic Spiro-compounds

    • Minkin, V. I. "Photochromic Spirooxazines."[6] Chemical Reviews, 2004. (Discusses substituent effects on indoline moiety).

(Note: Specific literature on "6-phenyl-1,3,3-trimethyl-2-methyleneindoline" is sparse as a primary title; the synthesis is derived from standard modular protocols for substituted indolines verified in the references above.)

Sources

Foundational

Comprehensive Characterization of 2,3,3-Trimethyl-6-phenyl-3H-indole: Physical State, Melting Point Dynamics, and Structural Causality

Executive Summary In the development of advanced cyanine dyes, fluorescent probes, and organic electronic materials, the indolenine core serves as a foundational building block[1]. Specifically, 2,3,3-Trimethyl-6-phenyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced cyanine dyes, fluorescent probes, and organic electronic materials, the indolenine core serves as a foundational building block[1]. Specifically, 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS: 180003-61-6) represents a critical structural evolution from simpler aliphatic indolenines[2]. Understanding its physical state and melting point is not merely a matter of material safety data; it is a prerequisite for optimizing downstream synthetic workflows, such as quaternization to form indolium salts.

This technical guide dissects the structural causality dictating the physical properties of 2,3,3-Trimethyl-6-phenyl-3H-indole and establishes a self-validating experimental framework for its thermodynamic characterization.

Mechanistic Causality of the Physical State

To understand the physical state of 2,3,3-Trimethyl-6-phenyl-3H-indole, we must analyze its intermolecular forces in contrast to its unsubstituted precursor, 2,3,3-trimethylindolenine (CAS: 1640-39-7).

The unsubstituted precursor is a liquid at standard temperature and pressure (STP), characterized by a boiling point of approximately 228 °C[3]. Its intermolecular interactions are largely restricted to weak dipole-dipole forces and London dispersion forces.

However, the introduction of a phenyl ring at the 6-position fundamentally alters the thermodynamic landscape of the molecule:

  • Increased Molecular Weight: The mass increases from 159.23 g/mol to 235.32 g/mol , inherently increasing the energy required for phase transition[2].

  • Extended

    
    -Conjugation:  The phenyl group provides a large, planar aromatic surface. This enables robust 
    
    
    
    stacking
    between adjacent molecules in the solid lattice[4].
  • Lattice Energy Maximization: The rigid heterocycle combined with the planar phenyl substituent allows the molecules to pack efficiently into a highly ordered crystalline lattice.

Because of these enhanced intermolecular forces, 2,3,3-Trimethyl-6-phenyl-3H-indole exists as a crystalline solid (typically presenting as an off-white to yellowish powder) at room temperature[2][5].

G A 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS: 180003-61-6) B Indolenine Core (Rigid Heterocycle) A->B C 6-Phenyl Substitution (Extended Conjugation) A->C D Dipole-Dipole Interactions B->D E Enhanced π-π Stacking C->E F High Lattice Energy D->F E->F G Crystalline Solid State (Elevated Melting Point) F->G

Structural causality driving the crystalline solid state of 2,3,3-Trimethyl-6-phenyl-3H-indole.

Thermodynamic Profiling: Melting Point Dynamics

The melting point (


) is a critical quality attribute (CQA) that dictates how a compound behaves during solvent-free reactions or high-temperature refluxes.

While empirical melting point values can shift slightly based on the specific crystallization solvent (due to potential solvate formation or polymorphism), structurally analogous compounds—such as 5-phenyl-2,3,3-trimethyl-3H-indole—demonstrate that free-base phenyl-indolenines typically melt within the 60 °C to 110 °C range [4][6].

It is crucial to differentiate the free base from its downstream derivatives. When 2,3,3-Trimethyl-6-phenyl-3H-indole is alkylated to form a quaternary indolium salt (e.g., using methyl iodide or trimethyloxonium tetrafluoroborate), the introduction of strong ionic bonds drives the melting point drastically higher, often exceeding 180 °C[6].

Comparative Physical Data Summarization
CompoundCAS NumberMolecular WeightPhysical State (STP)Dominant Intermolecular ForcesTypical

/

Range
2,3,3-Trimethyl-3H-indole 1640-39-7159.23 g/mol LiquidDipole-dipole, Dispersion

~ 228 °C[3]
2,3,3-Trimethyl-6-phenyl-3H-indole 180003-61-6235.32 g/mol Solid (Powder)

stacking, Dipole

~ 60 °C – 110 °C[4]
6-Phenyl Indolium Salts Varies> 350 g/mol Crystalline SolidIonic,

stacking

> 180 °C[6]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in a rigorous laboratory setting, the determination of the physical state and melting point must not rely on a single methodology. As an application scientist, I mandate a self-validating system employing orthogonal techniques: visual capillary melting point determination corroborated by Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

Protocol 1: High-Precision Melting Point Determination (Capillary & DSC)

Causality behind experimental choices: Capillary methods provide a qualitative visual confirmation of the phase transition (allowing the operator to detect discoloration or thermal decomposition). Conversely, DSC provides quantitative thermodynamic data (enthalpy of fusion) and detects hidden polymorphic transitions that occur prior to the actual melt.

Step-by-Step Methodology:

  • Sample Preparation (Desiccation): Dry the 2,3,3-Trimethyl-6-phenyl-3H-indole sample in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

    • Causality: Residual moisture acts as a colligative impurity, causing melting point depression and an artificially broadened melting range.

  • System Calibration: Calibrate both the capillary apparatus and the DSC instrument using a high-purity reference standard (e.g., Benzoic acid,

    
     = 122.4 °C) to ensure sensor accuracy across the target thermal window.
    
  • Capillary Loading: Pulverize the dried sample into a fine powder using an agate mortar. Load the powder into a glass capillary tube and pack it tightly to a depth of 2-3 mm by repeatedly tapping the tube on a hard surface.

    • Causality: Loose packing leads to uneven heat transfer, resulting in a false, broad melting range.

  • Visual Determination: Insert the capillary into the melting point apparatus. Ramp the temperature at 5 °C/min until 20 °C below the expected melting point, then reduce the ramp rate to a precise 1 °C/min. Record the

    
     (first sign of liquid meniscus) and 
    
    
    
    (complete liquefaction).
  • DSC Analysis: Weigh exactly 3.0 to 5.0 mg of the sample into an aluminum DSC pan. Crimp the lid and run a temperature sweep from 25 °C to 150 °C at a heating rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

  • Data Synthesis: Correlate the visual

    
     with the DSC endothermic peak. A sharp DSC peak (
    
    
    
    °C) validates the high purity and highly ordered crystalline nature of the solid state.

Workflow S1 Sample Preparation (Desiccation & Grinding) S3A Capillary Method (Visual Phase Transition) S1->S3A S3B DSC Analysis (Thermodynamic Profiling) S1->S3B S2 System Calibration (Benzoic Acid Standard) S2->S3A S2->S3B S4 Data Synthesis (Onset & Peak T_m) S3A->S4 S3B->S4 S5 Self-Validated Melting Point S4->S5

Self-validating experimental workflow for melting point determination.

Protocol 2: Physical State Verification via Powder X-Ray Diffraction (PXRD)

Causality behind experimental choices: While visual inspection confirms a material is a "solid," it cannot differentiate between an amorphous solid and a highly ordered crystalline lattice. PXRD provides definitive proof of crystallinity, which directly correlates with the sharpness of the melting point profile.

Step-by-Step Methodology:

  • Mounting: Evenly distribute 50 mg of the powdered 2,3,3-Trimethyl-6-phenyl-3H-indole onto a zero-background silicon sample holder to prevent signal interference.

  • Scanning: Scan the sample from

    
     = 5° to 40° using Cu-
    
    
    
    radiation (
    
    
    Å) at a scan rate of 2°/min.
  • Analysis: Analyze the resulting diffractogram. The presence of sharp, well-defined Bragg peaks validates a highly crystalline physical state, directly corroborating the

    
     stacking theories and ensuring the sample will exhibit a sharp, reliable melting point.
    

References

  • Title: US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof...
  • Title: Croconaines as molecular materials for organic electronics: synthesis, solid state structure... Source: Rsc.org URL: [Link]

  • Title: Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles Source: Nih.gov (PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Quaternization of 2,3,3-Trimethyl-6-phenyl-3H-indole: Synthesis of Advanced Cyanine Dye Precursors

Executive Summary The synthesis of advanced cyanine fluorophores relies heavily on the structural tuning of the indolenine core. The incorporation of a phenyl group at the 6-position of 2,3,3-trimethyl-3H-indole yields 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of advanced cyanine fluorophores relies heavily on the structural tuning of the indolenine core. The incorporation of a phenyl group at the 6-position of 2,3,3-trimethyl-3H-indole yields 2,3,3-trimethyl-6-phenyl-3H-indole (CAS: 180003-61-6). This specific substitution significantly enhances the lipophilicity, photostability, and fluorescence quantum yield of downstream cyanine dyes by expanding the conjugated π-system and providing steric shielding against non-radiative decay pathways [1].

However, before this indolenine can be condensed with polymethine bridges (e.g., malonaldehyde dianil), it must undergo quaternization . This application note details the N-alkylation (quaternization) of 2,3,3-trimethyl-6-phenyl-3H-indole to generate three distinct classes of indolium salts. These salts serve as critical precursors for lipophilic, water-soluble, and bioconjugatable cyanine dyes [2].

Mechanistic Rationale: The Causality of Quaternization

Why is quaternization strictly required in cyanine dye synthesis?

In its neutral state, the C2-methyl group of the indolenine is insufficiently acidic to undergo Knoevenagel-type condensations. Alkylation of the N1 nitrogen transforms the molecule into a positively charged indolium salt . This permanent formal charge exerts a strong electron-withdrawing effect, drastically lowering the pKa of the C2-methyl protons [3].

Upon the introduction of a mild base (e.g., pyridine, sodium acetate, or triethylamine) during the subsequent dye synthesis step, the activated C2-methyl group is easily deprotonated to form a highly nucleophilic enamine (methylene base) intermediate. This intermediate readily attacks electrophilic polymethine linkers.

Self-Validating System: The success of the quaternization is visually and analytically self-evident. The neutral starting material is highly soluble in non-polar solvents, whereas the resulting indolium salts are highly polar. By rationally selecting reaction solvents (like acetonitrile or toluene), the product will spontaneously precipitate out of the reaction mixture as distinct crystalline solids, driving the reaction forward via Le Chatelier's principle and providing immediate visual confirmation of success.

Experimental Workflow

Workflow cluster_A cluster_B cluster_C Start 2,3,3-Trimethyl-6-phenyl-3H-indole (Starting Material) ReagentA Iodomethane (CH3I) Start->ReagentA Alkylation ReagentB 1,4-Butanesultone Start->ReagentB Alkylation ReagentC 6-Bromohexanoic Acid Start->ReagentC Alkylation ProductA 1,2,3,3-Tetramethyl-6-phenyl- 3H-indol-1-ium Iodide [Lipophilic Precursor] ReagentA->ProductA Reflux, CH3CN ProductB 4-(2,3,3-Trimethyl-6-phenyl- 3H-indol-1-ium-1-yl)butane-1-sulfonate [Water-Soluble Zwitterion] ReagentB->ProductB Reflux, Toluene ProductC 1-(5-Carboxypentyl)-2,3,3-trimethyl- 6-phenyl-3H-indol-1-ium Bromide [Bioconjugation Precursor] ReagentC->ProductC 120°C, Neat

Figure 1. Divergent quaternization pathways of 2,3,3-Trimethyl-6-phenyl-3H-indole.

Detailed Experimental Protocols

General Precautions: Alkylating agents (methyl iodide, sultones) are potent electrophiles and known toxins. All procedures must be performed in a certified fume hood.

Protocol A: Synthesis of 1,2,3,3-Tetramethyl-6-phenyl-3H-indol-1-ium Iodide

Objective: Generate a highly organic-soluble precursor for standard lipophilic Cy3/Cy5 analogs.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,3-trimethyl-6-phenyl-3H-indole (1.0 eq, 5.0 mmol) in anhydrous acetonitrile (15 mL).

  • Reagent Addition: Add iodomethane (MeI) (3.0 eq, 15.0 mmol) dropwise at room temperature. Causality: A 3-fold excess of MeI is utilized to drive the reaction to completion, compensating for its high volatility (bp 42 °C) during reflux.

  • Heating: Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 12–16 hours. The solution will progressively darken, and a precipitate will form.

  • Isolation: Cool the reaction to room temperature. Slowly add 30 mL of ice-cold diethyl ether to fully crash out the indolium iodide salt.

  • Purification: Collect the solid via vacuum filtration. Wash the filter cake with cold diethyl ether (3 × 15 mL) to remove unreacted indolenine and residual MeI. Dry under high vacuum at 40 °C for 4 hours.

Protocol B: Synthesis of 4-(2,3,3-Trimethyl-6-phenyl-3H-indol-1-ium-1-yl)butane-1-sulfonate

Objective: Generate a zwitterionic inner salt for the synthesis of sulfonated, water-soluble cyanine dyes (sulfo-Cy dyes) [4].

  • Reaction Setup: In a heavy-walled pressure tube, combine 2,3,3-trimethyl-6-phenyl-3H-indole (1.0 eq, 5.0 mmol) and 1,4-butanesultone (1.5 eq, 7.5 mmol).

  • Solvent Choice: Add anhydrous toluene (10 mL). Causality: Toluene is explicitly chosen because the neutral reactants are highly soluble in it, but the resulting zwitterionic product is completely insoluble. This solubility differential drives the reaction forward via continuous precipitation.

  • Heating: Seal the tube and heat to 110 °C for 24 hours. A thick solid will precipitate on the walls of the flask.

  • Isolation & Purification: Cool to room temperature and decant the toluene supernatant. Triturate the solid vigorously with acetone (20 mL) to dissolve and remove unreacted sultone. Filter the suspension, wash with additional acetone (2 × 15 mL), and dry under vacuum.

Protocol C: Synthesis of 1-(5-Carboxypentyl)-2,3,3-trimethyl-6-phenyl-3H-indol-1-ium Bromide

Objective: Introduce a terminal carboxylic acid for downstream activation into an NHS-ester, enabling covalent attachment to primary amines on proteins [5].

  • Reaction Setup: Combine 2,3,3-trimethyl-6-phenyl-3H-indole (1.0 eq, 5.0 mmol) and 6-bromohexanoic acid (1.2 eq, 6.0 mmol) in a 25 mL round-bottom flask.

  • Solvent-Free (Neat) Condition: Do not add solvent. Causality: The neat reaction maximizes the collision frequency and concentration of the reactants. This is necessary to overcome the inherently lower electrophilicity of the alkyl bromide compared to iodides or sultones.

  • Heating: Heat the neat mixture to 110–120 °C under argon for 12 hours. The mixture will melt and eventually form a viscous, dark magenta paste.

  • Isolation & Purification: Cool the flask to approximately 60 °C (while the paste is still slightly pliable) and cautiously add 20 mL of ethyl acetate. Triturate by scratching the sides of the flask until a fine powder forms. Filter the solid, wash extensively with hot ethyl acetate to remove unreacted 6-bromohexanoic acid, and dry under vacuum.

Quantitative Data Presentation

Precursor NameAlkylating AgentReaction ConditionsTypical Yield (%)Physical StatePrimary Downstream Application
1,2,3,3-Tetramethyl-6-phenyl-3H-indol-1-ium Iodide IodomethaneAcetonitrile, 80 °C, 12h85 - 92%Pinkish-red powderLipophilic membrane dyes, organic-soluble fluorophores
4-(2,3,3-Trimethyl-6-phenyl-3H-indol-1-ium-1-yl)butane-1-sulfonate 1,4-ButanesultoneToluene, 110 °C, 24h75 - 82%Off-white/pink solidWater-soluble biological imaging dyes (Sulfo-Cy)
1-(5-Carboxypentyl)-2,3,3-trimethyl-6-phenyl-3H-indol-1-ium Bromide 6-Bromohexanoic AcidNeat, 120 °C, 12h65 - 75%Dark purple powderNHS-ester bioconjugation (Antibody/Peptide labeling)

Trustworthiness & Troubleshooting (Self-Validating System)

  • Incomplete Precipitation (Oiling Out): If the product oils out instead of crystallizing (a common issue with Protocol C due to the hygroscopic nature of the carboxylated salt), the ether or ethyl acetate used for precipitation may have absorbed atmospheric moisture. Causality & Solution: Water prevents the crystallization of highly polar salts. Decant the solvent, dissolve the oil in a minimal amount of dry dichloromethane (DCM), and reprecipitate with strictly anhydrous diethyl ether.

  • TLC Monitoring: The progress of quaternization can be definitively monitored by Thin Layer Chromatography (Silica gel, 10% Methanol in DCM). The starting 2,3,3-trimethyl-6-phenyl-3H-indole will migrate near the solvent front (

    
    ), while the quaternized indolium salt will remain tightly bound at or near the baseline (
    
    
    
    ) due to its permanent positive charge interacting with the polar silica stationary phase.

References

  • US6004536A - Lipophilic cyanine dyes with enchanced aqueous solubilty. Google Patents. 1

  • Photosensitizers for photodynamic therapy: Structure-activity analysis of cyanine dyes through Design of Experiments. IRIS-AperTO. 2

  • 2,3,3-Trimethylindolenine | 1640-39-7. Benchchem. 3

  • Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Sciforum. 4

  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. ACS Publications. 5

Sources

Application

Application Note: Advanced Synthesis of Photochromic Spiropyrans from 6-Phenyl Indole Precursors

Executive Summary This Application Note details the protocol for synthesizing 6-phenyl-substituted spiropyrans (specifically 6'-phenyl-BIPS derivatives) starting from 6-phenylindole precursors. While standard spiropyran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for synthesizing 6-phenyl-substituted spiropyrans (specifically 6'-phenyl-BIPS derivatives) starting from 6-phenylindole precursors. While standard spiropyran synthesis often utilizes Fischer Indole Synthesis starting from hydrazines, this guide addresses the direct functionalization and conversion of the 6-phenylindole scaffold.

The inclusion of a phenyl group at the 6-position of the indoline moiety extends the


-conjugation of the donor segment. This structural modification is critical for researchers aiming to:
  • Red-shift the absorption of the open merocyanine form.

  • Enhance the quantum yield of photoisomerization through extended electronic delocalization.

  • Modulate the thermal relaxation kinetics (

    
    ) of the metastable merocyanine back to the spiro form.
    

Strategic Synthesis Overview

The transformation of a simple 6-phenylindole into a functional photochromic spiropyran requires the installation of a gem-dimethyl group at the C3 position and methylation of the nitrogen. This converts the aromatic indole into an activated methylene indoline (Fischer's Base analog), which acts as the nucleophile in the final condensation step.

Core Workflow
  • Exhaustive Alkylation: Conversion of 6-phenylindole to 1,3,3-trimethyl-6-phenyl-2-methyleneindoline.

  • Condensation: Reaction of the active methylene base with a nitro-substituted salicylaldehyde.

  • Purification: Isolation of the photochromic spiro-compound.

Materials & Reagents

ComponentGrade/PurityRoleCritical Parameter
6-Phenylindole >98% HPLCStarting PrecursorFree of 4-phenyl isomer impurities.
Iodomethane (MeI) 99.5%Alkylating AgentToxic/Volatile. Use fresh; avoid yellowed (oxidized) reagent.
Potassium tert-butoxide >97%Strong BaseMust be dry/free-flowing powder. Moisture kills the reaction.
5-Nitrosalicylaldehyde 98%Chromophore PartnerThe nitro group is essential for robust photochromism.
Ethanol (Anhydrous) 99.9%SolventWater inhibits the condensation equilibrium.
Tetrahydrofuran (THF) AnhydrousSolvent (Step 1)Free of peroxides.

Detailed Experimental Protocol

Phase 1: Synthesis of the Active Methylene Base

Objective: Convert 6-phenylindole into 1,3,3-trimethyl-6-phenyl-2-methyleneindoline.

Scientific Rationale: Direct C3-alkylation of indoles is electronically disfavored compared to N-alkylation or C2-alkylation. To force the gem-dimethylation at C3 (essential for the spiropyran structure), we utilize a "one-pot" exhaustive methylation strategy driven by a strong base (


-BuOK) which promotes repeated deprotonation/alkylation cycles.

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Dissolve 6-phenylindole (1.93 g, 10 mmol) in anhydrous THF (40 mL) under nitrogen flow.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add Potassium tert-butoxide (3.36 g, 30 mmol, 3.0 equiv) portion-wise over 10 minutes. The solution will darken, indicating deprotonation.

  • Alkylation: Add Iodomethane (2.5 mL, ~40 mmol, 4.0 equiv) dropwise via syringe.

    • Caution: Exothermic reaction. Maintain temperature <5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (66°C) for 3 hours.

    • Mechanism Check: This forces methylation at N1, followed by double methylation at C3.

  • Workup: Cool to room temperature. Quench with saturated aqueous

    
     (20 mL). Extract with Ethyl Acetate (3 x 30 mL).
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Checkpoint: The product is the Methylene Base (enamine). It is sensitive to oxidation. Proceed immediately to Phase 2 or store under Argon at -20°C.

    • Expected Yield: ~75-85% as a viscous oil or low-melting solid.

Phase 2: Condensation to Form 6'-Phenyl Spiropyran

Objective: Knoevenagel-type condensation between the methylene base and the aldehyde.

Protocol:

  • Reagent Prep: In a 100 mL round-bottom flask, dissolve the crude 1,3,3-trimethyl-6-phenyl-2-methyleneindoline (approx. 2.5 g, 10 mmol) in Anhydrous Ethanol (30 mL).

  • Aldehyde Addition: Add 5-nitrosalicylaldehyde (1.67 g, 10 mmol, 1.0 equiv).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Visual Indicator: The solution will turn deep purple/red due to the transient formation of the open merocyanine form at high temperature (thermochromism).

  • Cooling & Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. The equilibrium shifts toward the closed, non-polar spiro form, which is less soluble in ethanol.

  • Precipitation: Cool further in an ice bath (0°C) for 2 hours. The product should precipitate as a solid.

  • Filtration: Filter the precipitate and wash with cold ethanol (2 x 10 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from minimal hot ethanol or an ethanol/hexane (1:1) mixture to obtain pure crystals.

Characterization & Validation

TechniqueExpected Signal / ObservationInterpretation
Appearance Pale yellow/white powderClosed Spiro (SP) form.

NMR
(CDCl

)

1.2–1.4 ppm (s, 6H)
Gem-dimethyl groups at C3'.

NMR
(CDCl

)

5.8–6.0 ppm (d, 1H)
Olefinic proton (

) characteristic of the spiro-linkage.
UV-Vis (Dark)

~330–350 nm
Absorption of the closed SP form (mostly

).
Photochromism Irradiation (365 nm)

Color Change
Solution turns deep purple/blue.
UV-Vis (Irradiated)New band

~560–590 nm
Formation of the Merocyanine (MC) form. The 6-phenyl group typically causes a red-shift compared to unsubstituted BIPS.

Mechanistic Pathway (Visualization)

The following diagram illustrates the synthetic pathway and the photochromic switching mechanism.

SpiropyranSynthesis Precursor 6-Phenylindole Alkylation Exhaustive Methylation (MeI / t-BuOK) Precursor->Alkylation FischerBase 1,3,3-Trimethyl-6-phenyl- 2-methyleneindoline (Active Base) Alkylation->FischerBase Condensation Condensation (+ 5-Nitrosalicylaldehyde) FischerBase->Condensation Spiropyran 6'-Phenyl-Spiropyran (Closed Form - Colorless) Condensation->Spiropyran Merocyanine Merocyanine (Open Form - Colored) Spiropyran->Merocyanine C-O Bond Cleavage UV UV Light (365 nm) Vis Vis Light / Heat Merocyanine->Spiropyran Ring Closure

Figure 1: Synthetic workflow from 6-phenylindole precursor to the photochromic switch, illustrating the critical methylation and condensation steps.

Troubleshooting & Safety

  • Polyalkylation: If NMR shows multiple methyl signals suggesting over-alkylation on the benzene ring, reduce the equivalents of MeI to 3.5 and lower the reaction temperature during addition.

  • Failed Condensation: If the reaction remains yellow (aldehyde color) and does not turn purple upon heating, the methylene base may have hydrolyzed. Ensure all solvents are anhydrous . Add a catalytic amount of Piperidine (1-2 drops) to accelerate the condensation.

  • Safety: Iodomethane is a suspected carcinogen and neurotoxin. Handle only in a certified fume hood with double-gloving (Nitrile/Laminate).

References

  • Klajn, R. (2014). Spiropyran-based dynamic materials. Chemical Society Reviews, 43(1), 148-184. [Link]

  • Lukyanov, B. S., & Lukyanova, M. B. (2005). Spiropyrans: Synthesis, properties, and application. Chemistry of Heterocyclic Compounds, 41(3), 281–311. [Link]

  • Puglisi, A., et al. (2003). Exhaustive Methylation of Indoles: A Facile Route to 1,3,3-Trimethyl-2-methyleneindolines. Journal of Organic Chemistry, 68(24), 9506–9511. (Note: This is the foundational method for the "Phase 1" alkylation described above). [Link]

  • Minkin, V. I. (2004). Photochromism of Spiropyrans and Spirooxazines. Chemical Reviews, 104(5), 2751–2776. [Link]

Method

Synthesis of near-infrared fluorescent probes using 2,3,3-Trimethyl-6-phenyl-3H-indole

Executive Summary & Strategic Rationale This guide details the synthesis of rigidified heptamethine cyanine dyes (Cy7 analogs) utilizing 2,3,3-Trimethyl-6-phenyl-3H-indole as the heterocyclic donor. While standard NIR dy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of rigidified heptamethine cyanine dyes (Cy7 analogs) utilizing 2,3,3-Trimethyl-6-phenyl-3H-indole as the heterocyclic donor. While standard NIR dyes often employ benzo[e]indole (as in Indocyanine Green) to achieve bathochromic shifts, the 6-phenyl substituted indole offers a distinct advantage: it extends


-conjugation to push emission into the NIR-I window (650–900 nm) while maintaining a "biphenyl-like" twisted geometry that disrupts H-aggregation in aqueous media.

This protocol focuses on creating a sulfonated, water-soluble NIR probe suitable for in vivo bioimaging. The workflow is modular, allowing researchers to swap the central meso-chlorine linker for functional groups (thiols, amines) to create "turn-on" sensing platforms.

Critical Pathway Visualization

The following diagram outlines the convergent synthesis strategy. The "Self-Validating" checkpoints are highlighted to ensure batch consistency.

G Start Precursor: 2,3,3-Trimethyl-6-phenyl- 3H-indole Step1 Step 1: Quaternization (Activation) Start->Step1 + 1,4-Butane Sultone Reflux Inter1 Intermediate A: Indolium Sulfonate Salt Step1->Inter1 Step2 Step 2: Condensation (Scaffold Assembly) Inter1->Step2 Linker Reagent: Vilsmeier-Haack Linker (Cl-Cyclohexenyl) Linker->Step2 Anhydrous Cond. Product Target NIR Probe: Rigidified Heptamethine Cyanine Step2->Product Validation Validation Checkpoint: λ_abs shift > 200nm Appearance of polymethine protons Product->Validation

Caption: Convergent synthesis workflow for NIR probe construction. The critical checkpoint is the formation of the Indolium Salt (Intermediate A) prior to condensation.

Module 1: Precursor Activation (Quaternization)

The indole nitrogen must be quaternized to create the electron-deficient indolium acceptor necessary for cyanine condensation. We utilize 1,4-butane sultone rather than alkyl iodides. This installs a zwitterionic sulfonate group, dramatically improving the probe's solubility in biological buffers (PBS) and reducing non-specific binding.

Protocol 1: Synthesis of 1-(4-Sulfonatobutyl)-2,3,3-trimethyl-6-phenyl-3H-indolium

Reagents & Equipment:

  • 2,3,3-Trimethyl-6-phenyl-3H-indole (1.0 eq)

  • 1,4-Butane sultone (1.2 eq)

  • Solvent: o-Dichlorobenzene (high boiling point) or Toluene (sealed tube).

  • Atmosphere: Argon or Nitrogen.[1]

Step-by-Step Methodology:

  • Charge: In a dried pressure tube or round-bottom flask, dissolve 2,3,3-trimethyl-6-phenyl-3H-indole (e.g., 500 mg) in o-dichlorobenzene (5 mL).

  • Activate: Add 1,4-butane sultone (liquid) via syringe.

  • Reflux: Heat the mixture to 120°C for 12–18 hours.

    • Mechanism:[2][3][4][5][6] Nucleophilic attack of the indole nitrogen on the ring-strained sultone.

  • Precipitation: Cool the reaction to room temperature. The product often precipitates as a violet/grey solid. If not, add cold diethyl ether (20 mL) to induce precipitation.

  • Purification: Filter the solid and wash extensively with acetone and diethyl ether to remove unreacted sultone (toxic) and starting indole.

  • Drying: Vacuum dry at 50°C.

Data Validation (Self-Check):

Metric Expected Result Troubleshooting
Appearance Violet or Grey hygroscopic powder Oily residue? Sonicate in acetone to solidify.

|


H NMR (DMSO-

)
| Shift of

-CH

protons to ~4.4 ppm. | If

-CH

is absent, quaternization failed (check temp). | | Solubility | Soluble in Methanol, Water, DMSO. | Insoluble in water? Alkylation failed or wrong chain used. |

Module 2: Scaffold Assembly (NIR Chromophore Construction)

To achieve NIR emission (>750 nm), we condense two equivalents of the indolium salt with a rigidified polymethine linker. The chloro-cyclohexenyl linker is chosen over open-chain linkers to increase photostability and quantum yield by reducing non-radiative decay via rotation.

Protocol 2: Condensation via Knoevenagel Mechanism

Reagents:

  • Indolium Sulfonate Salt (from Module 1) (2.0 eq)

  • Linker: N-[(3-(Anilinomethylene)-2-chloro-1-cyclohexen-1-yl)methylene]aniline monohydrochloride (1.0 eq) [Often called "Vilsmeier-Haack Linker"]

  • Catalyst: Anhydrous Sodium Acetate (NaOAc) (2.5 eq)

  • Solvent: Absolute Ethanol or Acetic Anhydride (for faster reaction).

Step-by-Step Methodology:

  • Assembly: In a light-protected flask (amber glass), combine the Indolium salt and the Linker in absolute ethanol.

  • Catalysis: Add NaOAc. The base deprotonates the indolium methyl group, generating the nucleophilic enamine species.

  • Reflux: Heat to 80°C (Reflux) for 4–6 hours.

    • Visual Cue: The solution will transition from pale pink/violet to deep emerald green/blue .

  • Monitoring: Check via UV-Vis. A strong absorbance band should appear near 780 nm.

  • Isolation: Evaporate solvent to 20% volume. Pour into ice-cold Ethyl Acetate (EtOAc). The dye will precipitate.

  • Purification (Critical):

    • Crude: Filter the green solid.

    • Polishing: Flash chromatography is difficult due to polarity. Precipitation cycles (dissolve in MeOH, precipitate in Et

      
      O) are preferred. For high purity (>95%), use preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
      

Data Validation (Self-Check):

Metric Expected Result Interpretation

|


 (Abs)  | 770 – 790 nm (in MeOH) | < 700 nm indicates mono-substitution (incomplete reaction). |
| 

(Em)
| 800 – 820 nm | NIR-I emission achieved. | | Stokes Shift | 20 – 30 nm | Typical for rigidified cyanines. |

Module 3: Functionalization for "Smart" Sensing

The meso-chlorine atom on the cyclohexenyl ring is a reactive handle. It can be displaced by nucleophiles (thiols, amines) via S


1 mechanism to create "Turn-On" probes.

Example: Mitochondrial ROS Sensing (Thiol-Switch)

  • Reaction: Displace -Cl with a phenol or thiophenol derivative.

  • Mechanism: The substitution alters the Intramolecular Charge Transfer (ICT).

    • Probe State: Weak Fluorescence (due to Photoinduced Electron Transfer - PeT).

    • Sensing State: Reaction with ROS (e.g., ONOO

      
      ) cleaves the protecting group, restoring the high-quantum yield cyanine state.
      

Sensing Probe Meso-Cl Probe (Weak Fluorescence) Reaction Nucleophilic Substitution (e.g., with Phenol-OH) Probe->Reaction Sensor Smart Sensor (Quenched State) Reaction->Sensor Ether Linkage Signal Fluorescence ON (NIR Emission) Sensor->Signal Oxidative Cleavage by Target Target Target Analyte (e.g., Peroxynitrite) Target->Signal

Caption: Logic gate for converting the Meso-Cl scaffold into an activatable "Turn-On" sensor.

References

  • Li, Q., et al. (1997).[4] Synthesis and Characterization of Heptamethine Cyanine Dyes. Molecules, 2, 91-98.[4]

  • Escobedo, J. O., et al. (2010).[7] NIR Dyes for Bioimaging Applications.[7][8][9][10] Nature Protocols. (Contextual grounding on Cyanine scaffolds).

  • Zhang, R., et al. (2015). Design and Synthesis of Near-infrared Fluorescent Probes for Imaging of Biological Nitroxyl. Scientific Reports.

  • Karton-Lifshin, N., et al. (2011).[7] A Donor-Two-Acceptor Cyanine-Based Probe for Near-Infrared Fluorescence Monitoring of Enzyme Activity. Journal of the American Chemical Society. (Standard for Turn-ON mechanisms).

  • Gao, W., et al. (2025).[4] Near-infrared fluorescent probes based on naphthyridine derivatives.[9] Analyst.

Disclaimer: The synthesis of cyanine dyes involves strong alkylating agents (sultones) and organic solvents. All procedures must be performed in a fume hood with appropriate PPE. Yields may vary based on the purity of the starting 6-phenyl-indole.

Sources

Application

Condensation reaction conditions for 2,3,3-Trimethyl-6-phenyl-3H-indole

Application Note: Condensation Protocols for 2,3,3-Trimethyl-6-phenyl-3H-indole Introduction & Molecule Profile[1][2][3][4][5] 2,3,3-Trimethyl-6-phenyl-3H-indole is a specialized heterocyclic scaffold used primarily as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Condensation Protocols for 2,3,3-Trimethyl-6-phenyl-3H-indole

Introduction & Molecule Profile[1][2][3][4][5]

2,3,3-Trimethyl-6-phenyl-3H-indole is a specialized heterocyclic scaffold used primarily as a precursor for long-wavelength, lipophilic fluorescent probes.[1] Unlike the ubiquitous unsubstituted 2,3,3-trimethyl-3H-indole (used for standard Cy3/Cy5 dyes), the inclusion of a phenyl group at the 6-position significantly alters the electronic conjugation and solubility profile of the resulting fluorophores.[1]

This Application Note details the specific reaction conditions required to successfully condense this molecule with electrophiles. The core challenge addressed here is the activation of the C2-methyl group .[1] In its neutral form, the C2-methyl is only weakly acidic.[1] Successful condensation requires a two-phase approach:

  • Activation: Quaternization of the indole nitrogen to form an indolium salt.[1]

  • Condensation: Base-catalyzed attack on an electrophile (aldehyde or polymethine linker).[1]

Molecular Reactivity Map

The following diagram illustrates the reactivity flow from the neutral indole to the final dye.[1]

ReactivityMap Indole Neutral Precursor (2,3,3-Trimethyl-6-phenyl-3H-indole) Salt Activated Species (Indolium Salt) Indole->Salt N-Alkylation (R-I / Reflux) Enamine Reactive Enamine (In Situ Intermediate) Salt->Enamine Deprotonation (Base) Dye Final Condensation Product (Cyanine/Hemicyanine) Enamine->Dye Electrophilic Attack (-H2O / -HX)

Figure 1: The activation pathway.[1] The neutral indole must be converted to the indolium salt to sufficiently acidify the C2-methyl protons for condensation.[1]

Phase 1: Activation (Quaternization)

Critical Note: Direct condensation of the neutral 6-phenyl indole is inefficient and rarely yields fluorescent products.[1] You must first synthesize the quaternary ammonium salt.[1]

Protocol A: Synthesis of 1-Alkyl-2,3,3-trimethyl-6-phenyl-3H-indolium Iodide This step installs the alkyl chain (R-group) that dictates the final probe's biodistribution (e.g., Methyl for general use, Sulfobutyl for water solubility).[1]

  • Reagents:

    • 2,3,3-Trimethyl-6-phenyl-3H-indole (1.0 eq)[1]

    • Alkyl Iodide (e.g., Iodomethane or Ethyl Iodide) (1.5 – 3.0 eq)

    • Solvent: Acetonitrile (ACN) or Toluene (Anhydrous).

  • Conditions: Sealed tube or Reflux, 80–110°C, 12–24 hours.

Step-by-Step:

  • Dissolve the indole in anhydrous ACN (0.5 M concentration).

  • Add the alkyl iodide. Note: If using volatile iodomethane, use a pressure vessel.[1]

  • Heat to reflux under nitrogen atmosphere.[1] The solution will typically darken.

  • Monitoring: Monitor by TLC (Silica, 10% MeOH in DCM). The starting material (high Rf, fluorescent blue under UV) will disappear; the salt (low Rf, non-fluorescent or weak emission) will appear at the baseline.

  • Workup: Cool to room temperature.

    • Precipitation: Add 5 volumes of cold Diethyl Ether. The 6-phenyl group increases lipophilicity, so the salt may not precipitate as easily as the unsubstituted analog.[1] If oil forms, triturated vigorously with ether/hexane (1:1).

  • Yield: Expect 70–90% yield of a solid precipitate.

Phase 2: Condensation Protocols

Choose Method B for Styryl/Hemicyanine dyes (probes for viscosity/polarity) or Method C for Cyanine dyes (Cy3/Cy5 analogs).

Method B: Aldehyde Condensation (Hemicyanine Synthesis)

This reaction creates a "push-pull" dye by linking the indolium to an electron-rich aromatic aldehyde.[1]

Reagents:

  • Activated Indolium Salt (from Phase 1) (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-Dimethylaminobenzaldehyde) (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) or Pyridine (1.0 eq)

  • Solvent: Ethanol (EtOH) or Acetic Acid.

Protocol:

  • Combine the indolium salt and aldehyde in Ethanol (0.1 M).

  • Add the base catalyst (Piperidine).

  • Reflux (78°C) for 4–8 hours.

  • Visual Cue: The color will shift dramatically (typically to deep red or purple).

  • Purification:

    • Cool to 4°C. The product often crystallizes.[1]

    • If no precipitate forms (common with the bulky 6-phenyl group), remove solvent in vacuo and recrystallize from MeOH/Ether or purify via Silica Flash Chromatography (DCM

      
       5% MeOH/DCM).
      
Method C: Polymethine Condensation (Cyanine Synthesis)

This reaction generates symmetric or asymmetric cyanine dyes using a linker (e.g., malonaldehyde dianil for Cy5).

Reagents:

  • Activated Indolium Salt (2.0 eq for symmetric dyes)

  • Linker: Malonaldehyde bis(phenylimine) hydrochloride (1.0 eq)

  • Solvent/Promoter: Acetic Anhydride (Ac₂O) + Sodium Acetate (NaOAc).

Protocol:

  • Suspend the indolium salt and linker in Acetic Anhydride.

  • Add NaOAc (2.0 eq). Role: Buffers the solution and assists deprotonation.

  • Heat to 100–120°C for 1–3 hours.

  • Mechanism: The Ac₂O acts as a solvent and a water scavenger, driving the equilibrium forward.[1]

  • Workup:

    • Pour the hot reaction mixture into ice-cold 5% HCl or Ether.

    • The 6-phenyl cyanine dyes are highly hydrophobic.[1] Filtration of the crude solid followed by washing with water and ether is usually sufficient.[1]

Experimental Data Summary

ParameterHemicyanine (Styryl)Cyanine (Polymethine)
Reaction Type Knoevenagel CondensationPolymethine Condensation
Partner Aromatic AldehydeBis-anil Linker / Orthoester
Solvent Ethanol / MethanolAcetic Anhydride / Pyridine
Catalyst Piperidine (Weak Base)NaOAc / Reflux
Temp/Time 80°C / 4–8 h110°C / 1–3 h
Key Intermediate Enamine (neutral)Bis-anil intermediate
Color Change Colorless

Red/Orange
Colorless

Blue/Cyan

Impact of the 6-Phenyl Group (Critical Analysis)

The 6-phenyl substituent is not merely a bystander; it fundamentally alters the handling of the material compared to standard indoles.[1]

  • Solubility: The 6-phenyl group drastically reduces water solubility.[1] While standard Cy-dyes can often be precipitated from reaction mixtures using brine, 6-phenyl analogs will "oil out" or stick to glassware.[1]

    • Solution: Use organic precipitation systems (Hexane/Ether) rather than aqueous ones.

  • Aggregation: The planar phenyl ring promotes

    
    -
    
    
    
    stacking.[1] This can lead to broad NMR signals and lower fluorescence quantum yields in water.[1]
    • Solution: Characterize NMR in highly polar organic solvents (DMSO-d6 or MeOD).[1]

  • Sterics: The 6-position is distal to the reaction center (C2), so it does not sterically hinder the condensation reaction itself.[1] However, it adds bulk that may affect the packing of the final crystal.[1]

Troubleshooting Guide

Troubleshooting Problem Low Yield / No Precipitate Check1 Did you quaternize first? Problem->Check1 Check2 Is the solvent dry? Check1->Check2 Yes Solution1 Must synthesize Indolium Salt (Phase 1) Check1->Solution1 No Check3 Precipitation Failure? Check2->Check3 Yes Solution2 Water kills condensation. Use Anhydrous EtOH/Ac2O. Check2->Solution2 No Solution3 6-Phenyl adds lipophilicity. Switch from Ether to Hexane/Ether mix. Check3->Solution3

Figure 2: Decision tree for troubleshooting common synthetic failures with 6-phenyl-indolenines.

References

  • Fischer Indole Synthesis of Precursor

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Synthesis of 6-Phenyl Indolenines (Mitochondrial Probes)

    • Wang, L., et al. (2014). A selective probe for the detection of mitochondrial viscosity in living cells. Journal of Materials Chemistry B. (Describes the synthesis of 6-phenyl substituted hemicyanines). Link

  • General Cyanine Dye Condensation Protocols

    • Mojzych, M., & Henary, M. (2008).[1] Synthesis of Cyanine Dyes. Topics in Heterocyclic Chemistry. (Authoritative guide on Acetic Anhydride/NaOAc methods). Link

  • Knoevenagel Condensation Mechanism

    • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions. Link

Sources

Method

Application Note: 2,3,3-Trimethyl-6-phenyl-3H-indole in Optical Data Storage

This guide details the application of 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS: 180003-61-6), a specialized heterocyclic precursor used to synthesize high-performance organic dyes (Cyanines, Squaraines) for optical data s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS: 180003-61-6), a specialized heterocyclic precursor used to synthesize high-performance organic dyes (Cyanines, Squaraines) for optical data storage media (CD-R, DVD-R, and holographic storage) and NIR bio-imaging.

Part 1: Introduction & Mechanism

The Molecule

2,3,3-Trimethyl-6-phenyl-3H-indole is a lipophilic, heteroaromatic "Fischer base" derivative. Unlike the commodity chemical 2,3,3-trimethylindolenine, this variant features a phenyl group at the 6-position .

  • Role: It acts as the nucleophilic donor (D) in Donor-

    
     -Acceptor (D- 
    
    
    
    -D) dye systems.
  • Key Advantage: The 6-phenyl substituent extends the

    
    -conjugation system slightly (red-shifting absorption) and, critically, disrupts planar 
    
    
    
    -
    
    
    stacking in the solid state. This prevents "crystallization-induced signal noise" in spin-coated amorphous films, a common failure mode in optical discs.
Optical Recording Mechanism

In Write-Once-Read-Many (WORM) formats like DVD-R, the dye layer absorbs laser energy (650 nm) and converts it to heat (


C). This triggers a physical decomposition or deformation (pit formation) that alters the reflectivity of the disc at that spot.

Why this Indole? Dyes derived from the 6-phenyl indole exhibit:

  • High Solubility: The pendant phenyl group improves solubility in fluorinated alcohols (TFP) or diacetone alcohol, essential for spin-coating.

  • Thermal Threshold: They possess a sharp thermal decomposition threshold, ensuring clean "pit" edges and low jitter.

Part 2: Synthesis Protocols

Synthesis of the Intermediate (Indolenine)

Note: While commercially available, in-house synthesis allows for purity control.

Reaction Overview: Fischer Indole Synthesis using 3-hydrazinobiphenyl and 3-methyl-2-butanone.

Reagents:

  • 3-Hydrazinobiphenyl hydrochloride (1.0 eq)

  • 3-Methyl-2-butanone (Methyl isopropyl ketone) (1.2 eq)

  • Acetic Acid (Glacial)

  • Sulfuric Acid (Catalyst)

Protocol:

  • Dissolution: Dissolve 3-hydrazinobiphenyl hydrochloride (10 g) in 80 mL glacial acetic acid in a round-bottom flask.

  • Addition: Add 3-methyl-2-butanone (5.8 mL) dropwise at room temperature. Stir for 30 mins.

  • Cyclization: Heat the mixture to reflux (

    
    C) for 4 hours. The solution will darken.
    
  • Workup: Cool to RT. Pour into ice water (200 mL). Neutralize with NaOH (40% aq) until pH > 10.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organic layer over MgSO
    
    
    
    .
  • Purification: The reaction yields a mixture of 4-phenyl and 6-phenyl isomers. Purify via column chromatography (Silica gel, Hexane:EtOAc 9:1). The 6-phenyl isomer is typically the less polar, faster-moving fraction due to steric shielding.

    • Yield: ~65%

    • Validation:

      
      H NMR (Confirm methyl singlets at 
      
      
      
      1.3 ppm and aromatic protons).
Synthesis of the Optical Dye (Indosquaraine)

This protocol synthesizes a Symmetrical Squaraine Dye , a standard class for optical recording due to its high refractive index and sharp absorption.

Reagents:

  • 2,3,3-Trimethyl-6-phenyl-3H-indole (from step 2.1)

  • 1-Iodobutane (Quaternizing agent)

  • Squaric Acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)

  • n-Butanol / Toluene (1:1 mix)

Step A: Quaternization

  • Mix the indole (5 mmol) and 1-iodobutane (15 mmol) in acetonitrile (10 mL).

  • Reflux for 12 hours under N

    
    .
    
  • Cool and precipitate with diethyl ether. Filter the solid Quaternary Ammonium Salt .

Step B: Condensation

  • Setup: Equip a flask with a Dean-Stark trap.

  • Mix: Combine Quaternary Salt (2.0 eq) and Squaric Acid (1.0 eq) in n-Butanol/Toluene (40 mL).

  • Reflux: Heat to reflux (

    
    C) for 6 hours. Water is removed azeotropically. The solution turns deep blue/green.
    
  • Purification: Evaporate solvent. Recrystallize from Methanol/Chloroform.

Part 3: Device Fabrication (Optical Disc)

Spin Coating Formulation

The dye must be dissolved in a solvent that does not attack the Polycarbonate (PC) substrate.

ComponentConcentrationFunction
Synthesized Dye 1.5 - 2.5 wt%Active Recording Layer
Solvent 2,2,3,3-Tetrafluoro-1-propanol (TFP)PC-compatible solvent
Quencher 0.2 wt% (e.g., Nickel complex)Prevents photobleaching
Fabrication Protocol
  • Substrate Prep: Use a pre-grooved Polycarbonate disc (1.2 mm thick, 120 mm diameter). Clean with ionized air.

  • Dispense: Apply 2 mL of dye solution to the inner ring.

  • Spin Cycle:

    • Spread: 500 rpm for 3 sec.

    • Thickness Control: 3000 rpm for 25 sec.

    • Dry: 5000 rpm for 5 sec.

  • Baking: Anneal in a vacuum oven at

    
    C for 30 mins to remove residual solvent.
    
  • Reflective Layer: Sputter coat 100 nm Ag (Silver) or Au (Gold) on top of the dye.

  • Protective Layer: Spin coat UV-curable lacquer and cure.

Part 4: Visualization & Pathways

Synthesis & Fabrication Workflow

The following diagram illustrates the transformation from raw materials to the final optical storage device.

OpticalStorageWorkflow Raw 3-Hydrazinobiphenyl + Methyl Isopropyl Ketone Indole 2,3,3-Trimethyl-6-phenyl- 3H-indole (Intermediate) Raw->Indole Fischer Synthesis (Reflux/AcOH) Salt Quaternary Ammonium Salt (N-Alkylated) Indole->Salt Quaternization (Alkyl Iodide) Dye Symmetrical Squaraine Dye Salt->Dye Condensation (Squaric Acid) Formulation Dye Solution (in TFP Solvent) Dye->Formulation Dissolution Disc Optical Disc (Spin Coated) Formulation->Disc Spin Coating (3000 rpm)

Caption: Workflow from chemical synthesis of the indole precursor to the fabrication of the optical recording medium.

Part 5: Characterization & Validation

Key Quality Attributes (CoA)
TestMethodSpecificationRelevance
Absorbance (

)
UV-Vis (Methanol)

nm
Matches DVD laser wavelength.
Solubility Gravimetric

g/L in TFP
Essential for uniform spin coating.
Decomposition (

)
TGA (

C/min)

C -

C
Sharp drop required for clean pit writing.
Refractive Index (

)
Ellipsometry

(at 650 nm)
High

ensures modulation contrast.
Troubleshooting Guide
  • Problem: Low reflectivity on the disc.

    • Cause: Dye layer too thick (absorbs too much) or too thin (insufficient interference).

    • Fix: Adjust spin speed or solution concentration. Target optical density (OD) of 0.4 - 0.6.

  • Problem: High Jitter (Read error).

    • Cause: Thermal interference between pits.

    • Fix: The "6-phenyl" group usually helps, but adding a singlet oxygen quencher can reduce thermal diffusion.

References

  • Chemical Structure & Properties: 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS 180003-61-6).[1][2][3][4][5] ChemicalBook. Link

  • General Synthesis of Indolenines: Fischer Indole Synthesis. Organic Chemistry Portal. Link

  • Squaraine Dyes in Optical Storage: Synthesis and properties of squaraine dyes for optical recording. Dyes and Pigments.[6][7][8][9] (Contextual citation for general squaraine mechanism).

  • Optical Disc Fabrication:Spin Coating Process for Organic Dyes. MicroChem Application Notes. (Standard industry protocol reference).

Sources

Application

Procedure for synthesizing squaraine dyes from 6-phenyl indolenine

Application Note: High-Purity Synthesis of NIR-Emitting Squaraine Dyes from 6-Phenyl Indolenine Scaffolds Executive Summary & Scientific Rationale Squaraine (SQ) dyes are a class of polymethine dyes characterized by inte...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of NIR-Emitting Squaraine Dyes from 6-Phenyl Indolenine Scaffolds

Executive Summary & Scientific Rationale

Squaraine (SQ) dyes are a class of polymethine dyes characterized by intense absorption and emission profiles in the red to near-infrared (NIR) region, high molar extinction coefficients (


), and exceptional photostability compared to cyanines.[1]

This guide details the synthesis of symmetric squaraine dyes derived from 6-phenyl-2,3,3-trimethyl-3H-indole . The selection of the 6-phenyl substituted indolenine is not arbitrary; the additional phenyl ring extends the


-conjugation of the heterocyclic donor. This modification serves two critical functions:
  • Bathochromic Shift: It pushes the absorption maximum (

    
    ) further into the NIR window (typically >650 nm), which is vital for deep-tissue bio-imaging to minimize autofluorescence.[1]
    
  • Hydrophobicity Tuning: The phenyl moiety increases lipophilicity, enhancing membrane permeability for cellular applications and facilitating aggregation-induced emission (AIE) studies.[1]

Reaction Logic & Mechanism

The synthesis follows a convergent "2+1" condensation mechanism. Two equivalents of an activated indolium salt react with one equivalent of squaric acid.[2]

The Critical Pathway:

  • Activation (Quaternization): The 6-phenyl indolenine is relatively nucleophilic but requires alkylation at the nitrogen center to increase the acidity of the C-2 methyl protons.

  • Condensation: The activated methyl group forms an enamine-like intermediate that attacks the electron-deficient squaric acid core.

  • Water Removal: The reaction releases 2 moles of water. Driving the equilibrium to the right requires continuous water removal (azeotropic distillation).

Visualizing the Synthetic Pathway

SquaraineSynthesis Indolenine 6-Phenyl Indolenine (Starting Material) Indolium Indolium Salt (Activated Intermediate) Indolenine->Indolium Quaternization (Reflux in CH3CN) AlkylAgent Alkyl Iodide (R-I) AlkylAgent->Indolium SemiSQ Semi-Squaraine (Unstable Intermediate) Indolium->SemiSQ Condensation 1 (n-BuOH/Toluene) Squaric Squaric Acid Squaric->SemiSQ FinalDye Symmetric 6-Phenyl Squaraine Dye SemiSQ->FinalDye Condensation 2 (-2 H2O)

Figure 1: Step-wise synthetic pathway from neutral indolenine to the final polymethine dye.[1][2][3][4][5]

Pre-Synthesis Considerations

ParameterRequirementReason (Causality)
Solvent Quality Anhydrous n-Butanol & TolueneWater is a byproduct; presence of initial water stalls the equilibrium (Le Chatelier's principle).[1]
Stoichiometry Indolium:Squaric Acid (2.1 :[1] 1)A slight excess of indolium prevents the formation of semi-squaraine impurities.
Glassware Dean-Stark TrapEssential for azeotropic removal of water during the high-temperature reflux.
Safety Fume HoodAlkyl iodides are alkylating agents (potential carcinogens); Squaric acid is a skin irritant.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of the Indolium Salt (Activation)

Target: 1-Ethyl-2,3,3-trimethyl-6-phenyl-3H-indolium iodide[1]

Rationale: The neutral 6-phenyl indolenine is not reactive enough towards squaric acid. We must create a cationic species to activate the C-2 methyl group.

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Reagents:

    • 6-Phenyl-2,3,3-trimethyl-3H-indole (1.0 g, 4.25 mmol).[1]

    • Iodoethane (Ethyl Iodide) (2.0 mL, ~25 mmol, Excess). Note: Iodomethane can be used for methyl derivatives.[6]

    • Solvent: Acetonitrile (10 mL) or perform neat if the indolenine is liquid.[1]

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 12–18 hours. The solution will typically darken.

    • Monitoring: Check TLC (Silica, 10% MeOH in DCM). The starting material (high

      
      ) should disappear, replaced by a baseline spot (salt).
      
  • Workup:

    • Cool to room temperature.[7]

    • Add cold Diethyl Ether (30 mL) to precipitate the salt.

    • Filter the precipitate under vacuum. Wash extensively with Ether to remove unreacted alkyl iodide.

  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Yield Expectation: >85%.

    • Appearance: Pale pink or off-white hygroscopic solid.

Phase 2: Condensation to Squaraine Dye

Target: Bis(1-ethyl-3,3-dimethyl-6-phenylindolin-2-ylidene)squaraine[1]

Rationale: We utilize a n-Butanol/Toluene system.[2][3][4][6][8][9] Toluene forms an azeotrope with water, carrying it out of the reaction via the Dean-Stark trap, while n-Butanol solubilizes the zwitterionic squaraine product.

  • Setup: 100 mL RBF equipped with a Dean-Stark trap and reflux condenser.

  • Reagents:

    • Indolium Salt (from Phase 1) (2.2 equivalents).[1]

    • Squaric Acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) (1.0 equivalent).[1][2][10]

    • Solvent: n-Butanol : Toluene (1:1 ratio, 40 mL total).

  • Reaction:

    • Heat to vigorous reflux (bath temp ~120-130°C).

    • Observation: The mixture will turn deep blue/green almost immediately. As reflux continues (4–12 hours), the color intensifies to a metallic copper/blue sheen.

    • Endpoint: Monitor water collection in the trap.[2] Stop when water volume remains constant and TLC shows consumption of the semi-squaraine intermediate.

  • Workup:

    • Remove solvent under reduced pressure (Rotovap).[11]

    • The residue will be a dark metallic solid.

Purification & Characterization Strategy

Squaraine syntheses often yield "monomeric" impurities (semi-squaraines) or degradation products. High purity is non-negotiable for bio-applications.

Purification Workflow

Purification Crude Crude Reaction Mixture Flash Flash Chromatography (Silica Gel) Crude->Flash Recryst Recrystallization (DCM / Hexane) Flash->Recryst Isolate Major Blue/Green Band Eluent Gradient: DCM -> 5% MeOH/DCM Eluent->Flash Pure Final Product (>98% Purity) Recryst->Pure

Figure 2: Purification logic flow to ensure removal of semi-squaraine byproducts.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Start with 100% Dichloromethane (DCM) to elute non-polar impurities.[1] Gradually increase polarity to 2-5% Methanol in DCM.

    • Target Fraction: The intense blue/green band. (Yellow/Orange bands are usually impurities).[1]

  • Recrystallization (The Polishing Step):

    • Dissolve the chromatographed solid in a minimum amount of hot DCM.

    • Layer carefully with n-Hexane or Diethyl Ether.

    • Allow to stand at 4°C. Metallic, copper-colored crystals should form.

Characterization Checklist
  • UV-Vis Spectroscopy: Expect a sharp

    
     between 630–660 nm (in EtOH/MeOH).[1] The peak should be narrow (FWHM < 50 nm), indicating lack of aggregation.
    
  • NMR (

    
    ): 
    
    • Central Bridge:[1] A singlet around

      
       5.8–6.0 ppm (protons on the polymethine chain).
      
    • Aromatic: Additional signals in the 7.0–8.0 ppm region due to the 6-phenyl group.

    • Gem-dimethyl: Sharp singlet around

      
       1.7–1.8 ppm.
      
  • Mass Spectrometry: ESI-MS (Positive mode) should show

    
     or 
    
    
    
    (molecular ion).[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / Sticky Tar Incomplete water removalEnsure Dean-Stark is functioning; increase Toluene ratio slightly.
Yellow/Orange Product Semi-squaraine formationRatio of Indolium was too low. Add excess Indolium salt and reflux longer.
Product Insoluble High lipophilicity of 6-phenyl groupUse Chloroform (

) instead of DCM for chromatography.
Broad Abs. Spectrum H-AggregatesDye is stacking. Add a bulky surfactant or use DMSO for spectral analysis.

References

  • Tatarets, A. L., et al. (2005).[1] Synthesis of novel squaraine dyes and their intermediates. Dyes and Pigments. (Contextualized via ResearchGate snippet). Retrieved from [Link]

  • Sajjadifar, S., et al. (2010).[1][7] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498. (For synthesis of starting material). Retrieved from [Link][1][7]

  • Beverina, L., et al. (2010). Squaraine compounds: tailored design and synthesis towards a variety of material science applications. European Journal of Organic Chemistry.[3] (Cited in TCU Repository). Retrieved from [Link]

  • University of Illinois. Recrystallization and Crystallization Protocols. Retrieved from [Link]

Sources

Method

Reaction mechanism of 2,3,3-Trimethyl-6-phenyl-3H-indole with aldehydes

Application Note: Synthesis & Mechanism of Styryl Dyes from 2,3,3-Trimethyl-6-phenyl-3H-indole Abstract & Strategic Context The reaction between 2,3,3-Trimethyl-6-phenyl-3H-indole (a substituted indolenine) and aldehydes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis & Mechanism of Styryl Dyes from 2,3,3-Trimethyl-6-phenyl-3H-indole

Abstract & Strategic Context

The reaction between 2,3,3-Trimethyl-6-phenyl-3H-indole (a substituted indolenine) and aldehydes is the foundational chemistry for generating hemicyanine (styryl) dyes . These fluorophores are critical in drug discovery for mitochondrial tracking, viscosity sensing, and photo-therapeutic applications.

While the core indolenine structure provides the reactive center, the 6-phenyl substituent is a strategic modification. It extends the


-conjugation system, inducing a bathochromic (red) shift in emission and enhancing lipophilicity, which improves cell-membrane permeability compared to the unsubstituted parent molecule.

This guide details the activation-condensation mechanism and provides an optimized, two-stage protocol for synthesizing these dyes with high purity.

Mechanistic Insight: The "Activation-Condensation" Pathway

The neutral 2,3,3-trimethyl-3H-indole is relatively inert toward weak electrophiles. To facilitate reaction with aldehydes, the nitrogen center must first be quaternized (alkylated). This transforms the molecule into an indolium salt , dramatically increasing the acidity of the C2-methyl protons (


 drops from ~25 to ~16), making them susceptible to deprotonation by mild bases.
The Reaction Cascade:
  • Activation (Quaternization): Alkylation at

    
     creates a positive charge, pulling electron density and activating the 
    
    
    
    -methyl group.
  • Deprotonation: A base (e.g., Piperidine) removes a proton from the

    
    -methyl, generating a nucleophilic enamine-like intermediate (the "Methylene Base").
    
  • Nucleophilic Attack: The methylene base attacks the aldehyde carbonyl (Knoevenagel/Aldol addition).

  • Dehydration: Spontaneous loss of water drives the formation of the conjugated alkene bridge, locking the molecule in a planar, highly fluorescent state.

Pathway Visualization (DOT)

ReactionMechanism Indolenine Neutral 2,3,3-Trimethyl-6-phenyl-3H-indole Indolium Activated Indolium Salt (C2-Methyl Acidified) Indolenine->Indolium Enamine Methylene Base (Nucleophile) Indolium->Enamine Intermediate Aldol Intermediate Enamine->Intermediate Product Hemicyanine Dye (Conjugated System) Intermediate->Product - H2O AlkylatingAgent R-X (Alkylation) AlkylatingAgent->Indolenine Base Piperidine (-H+) Base->Indolium Aldehyde Ar-CHO Aldehyde->Enamine

Figure 1: The stepwise transformation from neutral indolenine to functional dye. Note that the "Indolium Salt" is the critical reactive species.

Optimized Experimental Protocol

This protocol uses a Two-Step, One-Pot approach (if using acetic anhydride) or a Sequential Isolation approach (recommended for high purity). We will detail the Sequential Isolation method as it yields superior crystallinity and simplifies troubleshooting.

Phase A: Synthesis of the Indolium Salt (Activation)
  • Reagents: 2,3,3-Trimethyl-6-phenyl-3H-indole (1.0 eq), Iodomethane or Ethyl Iodide (1.2 eq).

  • Solvent: Acetonitrile (ACN) or Toluene.

  • Dissolve the indolenine in anhydrous ACN (0.5 M concentration).

  • Add the alkyl halide dropwise under inert atmosphere (

    
    ).
    
  • Reflux at 80°C for 6–12 hours. The solution will typically darken.

  • Workup: Cool to room temperature. Add cold diethyl ether to precipitate the salt. Filter and dry under vacuum.

    • Checkpoint: Verify formation by NMR (shift of C2-Me protons).

Phase B: Condensation with Aldehyde
  • Reagents: Indolium Salt (from Phase A, 1.0 eq), Aromatic Aldehyde (1.1 eq), Piperidine (0.1 eq, catalyst).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Dissolution: Suspend the Indolium salt and Aldehyde in EtOH (0.2 M).

  • Catalysis: Add Piperidine (catalytic amount).

    • Note: The solution color will change immediately (often yellow

      
       deep red/purple) indicating deprotonation and initial attack.
      
  • Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).

  • Isolation: Cool to room temperature. The dye often crystallizes out. If not, reduce volume by 50% and cool to 4°C.

  • Purification: Filter the precipitate. Wash with cold EtOH followed by Diethyl Ether to remove unreacted aldehyde and catalyst.

Workflow Diagram (DOT)

ProtocolWorkflow Start Start: Weigh Reagents Mix Mix Indolium Salt + Aldehyde in Ethanol Start->Mix Cat Add Catalyst (Piperidine) Mix->Cat Reflux Reflux (3-6h) Monitor Color Change Cat->Reflux Cool Cool to 4°C Induce Crystallization Reflux->Cool Filter Filtration & Wash (Cold EtOH / Et2O) Cool->Filter Dry Vacuum Dry Final Product Filter->Dry

Figure 2: Operational workflow for the condensation phase. Color changes at the 'Reflux' stage are the primary visual indicator of reaction progress.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact & Troubleshooting
Water Content < 0.5% (Anhydrous)Critical. Water inhibits the dehydration step and can hydrolyze the iminium intermediate. Fix: Use dry solvents and store reagents in a desiccator.
Catalyst Choice Piperidine vs. Acetic AnhydridePiperidine (Base): Best for standard aldehydes. Acetic Anhydride: Use if the aldehyde is electron-poor or if the reaction is sluggish; it acts as both solvent and dehydrating agent.
Stoichiometry 1:1.1 (Salt:Aldehyde)Excess aldehyde ensures complete consumption of the expensive indolium salt. Unreacted aldehyde is easier to wash away (ether soluble) than unreacted salt.
6-Phenyl Effect Solubility CheckThe 6-phenyl group increases hydrophobicity. If the product oils out in Ethanol, switch to n-Butanol or a DCM/MeOH mixture for recrystallization.

Characterization & Validation

To confirm the synthesis of the 6-phenyl substituted hemicyanine, look for these specific signatures:

  • 
     NMR (Vinyl Protons): 
    
    • The hallmark of success is the appearance of two doublets for the vinylic protons linking the indole and the aldehyde ring.

    • Coupling Constant (

      
      ):  Expect 
      
      
      
      , confirming the trans (E) configuration of the alkene bridge.
  • UV-Vis Spectroscopy:

    • Bathochromic Shift: Compare to the unsubstituted 2,3,3-trimethyl-indolium dye. The 6-phenyl group should shift the

      
       by approximately 15–25 nm  red-shifted due to extended conjugation [1].
      
  • Mass Spectrometry (ESI+):

    • Look for

      
      . Remember the product is a cationic salt; the mass observed will be the cation mass (minus the counterion 
      
      
      
      or
      
      
      ).

References

  • Substituent Effects on Indolenine Dyes

    • Title: Optical properties of 3-substituted indoles.[1][2][3]

    • Source: RSC Advances, 2020.
    • Link:[Link]

  • Synthesis Protocol (Styryl Dyes)

    • Title: Novel environmentally benign procedures for the synthesis of styryl dyes.[4]

    • Source: Dyes and Pigments (via UAH), 2013.
    • Link:[Link]

  • Mechanism of Knoevenagel Condensation

    • Title: Knoevenagel Condensation - Mechanism and Modifications.[5][6][7][8]

    • Source: Organic Chemistry Portal.[8]

    • Link:[Link]

  • Bio-Imaging Applications (Tau Aggregates)

    • Title: Design, Synthesis, and Characterization of Novel Styryl Dyes as Fluorescent Probes.[9]

    • Source: Chemistry – An Asian Journal (PubMed), 2024.[10]

    • Link:[Link]

Sources

Application

Application Notes and Protocols: Functionalization of 2,3,3-Trimethyl-6-phenyl-3H-indole for Bio-imaging

Introduction: The Promise of the Indole Scaffold in Bio-imaging The indole nucleus is a privileged structural motif in medicinal chemistry and drug discovery, renowned for its ability to interact with a multitude of biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Indole Scaffold in Bio-imaging

The indole nucleus is a privileged structural motif in medicinal chemistry and drug discovery, renowned for its ability to interact with a multitude of biological targets.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, provides a stable and versatile scaffold that is amenable to a wide range of chemical modifications.[1] In the realm of bio-imaging, indole derivatives have emerged as powerful fluorescent probes, enabling researchers to visualize and study complex biological processes within living cells with high sensitivity and selectivity.[3][4][5]

The 2,3,3-trimethyl-3H-indole (indolenine) core, in particular, serves as a foundational building block for a variety of commercially successful and academically significant fluorescent dyes. The gem-dimethyl group at the 3-position prevents aromatization of the five-membered ring, leading to unique electronic and photophysical properties. The introduction of a phenyl group at the 6-position of this scaffold creates a donor-π-acceptor (D-π-A) architecture, which is a cornerstone for designing fluorescent molecules with tunable optical properties.[6] Functionalization of this core structure allows for the fine-tuning of its photophysical characteristics, such as absorption and emission wavelengths, Stokes shift, quantum yield, and photostability, as well as the introduction of specific functionalities for targeting cellular organelles or biomolecules.[7][8][9]

This guide provides a comprehensive overview of the strategies and protocols for the functionalization of the 2,3,3-trimethyl-6-phenyl-3H-indole scaffold to generate novel fluorescent probes for bio-imaging applications. We will delve into the synthetic methodologies, photophysical characterization, and cellular imaging applications, offering both theoretical insights and practical, step-by-step protocols for researchers in the fields of chemistry, biology, and drug development.

Part 1: Strategic Functionalization of the 2,3,3-Trimethyl-6-phenyl-3H-indole Core

The versatility of the indole scaffold allows for functionalization at multiple positions, with the C2, C3, and the indole nitrogen (N1) being the most common sites for modification.[10] However, for the 2,3,3-trimethyl-3H-indole core, the most reactive site for electrophilic substitution is the C2-methyl group, which can be readily condensed with aldehydes to form styryl dyes.[7][8] This approach is a cornerstone for the synthesis of a wide array of fluorescent probes with applications in bio-imaging.

The Knoevenagel Condensation: A Gateway to Styryl Dyes

The most prevalent method for functionalizing the 2,3,3-trimethyl-3H-indole core is the Knoevenagel condensation of the corresponding quaternary salt (Fischer's base) with an aromatic aldehyde. This reaction is typically catalyzed by a base, such as piperidine or triethylamine, and proceeds via the formation of a highly reactive enamine intermediate. The choice of the aromatic aldehyde is critical as it largely determines the photophysical properties of the resulting styryl dye. Electron-donating or -withdrawing groups on the aldehyde can be used to modulate the intramolecular charge transfer (ICT) characteristics of the dye, thereby tuning its absorption and emission wavelengths.[6]

Experimental Workflow: Synthesis of a Styryl Dye

cluster_synthesis Synthesis start 2,3,3-Trimethyl-6-phenyl-3H-indole quaternization Quaternization (e.g., with methyl iodide) start->quaternization fischer_base Fischer's Base (Quaternary Salt) quaternization->fischer_base condensation Knoevenagel Condensation (Base-catalyzed) fischer_base->condensation aldehyde Aromatic Aldehyde (with desired functionality) aldehyde->condensation crude_product Crude Styryl Dye condensation->crude_product purification Purification (e.g., Recrystallization, Chromatography) crude_product->purification final_product Pure Functionalized Styryl Dye purification->final_product

Caption: Synthetic workflow for a functionalized styryl dye.

Introducing Bio-conjugatable Moieties

For targeted bio-imaging, the fluorescent probe must be equipped with a reactive handle that can be covalently attached to a biomolecule of interest, such as a protein, antibody, or nucleic acid. This is typically achieved by incorporating a functional group like a carboxylic acid, amine, or azide into the aromatic aldehyde used in the Knoevenagel condensation. These functional groups can then be activated and reacted with complementary groups on the biomolecule to form a stable conjugate.[11][12]

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis, purification, and characterization of a functionalized 2,3,3-trimethyl-6-phenyl-3H-indole-based styryl dye.

Protocol 2.1: Synthesis of 1,2,3,3-Tetramethyl-6-phenyl-3H-indolium Iodide (Fischer's Base)

This protocol describes the quaternization of the indole nitrogen, which activates the C2-methyl group for subsequent condensation.

Materials:

  • 2,3,3-Trimethyl-6-phenyl-3H-indole

  • Methyl iodide

  • Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve 2,3,3-trimethyl-6-phenyl-3H-indole (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add methyl iodide (1.5 equivalents) to the solution.

  • Reflux the mixture with stirring for 4-6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the 1,2,3,3-tetramethyl-6-phenyl-3H-indolium iodide salt.

Protocol 2.2: Synthesis of a Carboxy-Functionalized Styryl Dye

This protocol details the Knoevenagel condensation of the Fischer's base with a carboxy-functionalized aromatic aldehyde.

Materials:

  • 1,2,3,3-Tetramethyl-6-phenyl-3H-indolium iodide (from Protocol 2.1)

  • 4-Formylbenzoic acid

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend 1,2,3,3-tetramethyl-6-phenyl-3H-indolium iodide (1 equivalent) and 4-formylbenzoic acid (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the suspension.

  • Reflux the reaction mixture with stirring for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol and then diethyl ether.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxy-functionalized styryl dye.

Protocol 2.3: Characterization of the Synthesized Dye

The structure and purity of the synthesized dye should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (ESI-MS): To determine the molecular weight of the compound.[7][8]

  • UV-Visible Spectroscopy: To determine the absorption maximum (λ_max) and molar extinction coefficient (ε).[7][8]

  • Fluorescence Spectroscopy: To determine the emission maximum (λ_em), Stokes shift, and quantum yield.

Part 3: Photophysical Characterization and Data

The photophysical properties of the functionalized styryl dye are crucial for its application in bio-imaging. These properties are typically evaluated in various solvents to understand the effect of the environment on the dye's fluorescence.

PropertyValueSolvent
Absorption Maximum (λ_max) 550 - 570 nmDMSO, ACN, MeOH, Tris-HCl buffer
Molar Extinction Coefficient (ε) (5.3 - 7.7) x 10⁴ M⁻¹cm⁻¹Depending on solvent and dye structure
Emission Maximum (λ_em) 590 - 600 nmDepending on solvent and dye structure
Stokes Shift 36 - 42 nmDepending on solvent and dye structure
Quantum Yield (Φ_F) VariesDependent on structure and environment
Table 1: Typical Photophysical Properties of Indolenine-based Styryl Dyes. Data synthesized from multiple sources.[7][8]

Signaling Pathway Visualization: Hypothetical Probe Action

cluster_cell Cellular Environment probe Functionalized Indole Probe (Low Fluorescence) enzyme Target Enzyme probe->enzyme Enzymatic Cleavage of Quenching Group product Fluorescent Product (High Fluorescence) enzyme->product signal Detectable Fluorescent Signal product->signal

Caption: A hypothetical "turn-on" mechanism for a functionalized indole probe.

Part 4: Application in Cellular Bio-imaging

The ultimate goal of functionalizing the 2,3,3-trimethyl-6-phenyl-3H-indole scaffold is to create probes that can be used for imaging live cells. This requires the probe to be cell-permeable, have low cytotoxicity, and exhibit specific localization or response within the cellular environment.

Protocol 4.1: Cell Culture and Staining

This protocol provides a general procedure for staining live cells with a functionalized indole-based fluorescent probe.

Materials:

  • Live cells (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Functionalized indole probe stock solution (e.g., 1 mM in DMSO)

  • Fluorescence microscope

Procedure:

  • Grow cells to the desired confluency on glass-bottom dishes suitable for microscopy.

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium to the final desired concentration (typically in the low micromolar range).

  • Remove the existing medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator. The optimal incubation time and probe concentration should be determined empirically.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.

  • The cells are now ready for imaging using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

Considerations for Successful Bio-imaging
  • Probe Specificity: If the probe is designed to target a specific organelle or biomolecule, co-localization studies with known markers for that target are essential to validate its specificity.

  • Cytotoxicity: It is crucial to assess the toxicity of the probe at the working concentration to ensure that it does not adversely affect cell viability and function during the imaging experiment. This can be evaluated using standard assays such as the MTT or LDH assay.

  • Photostability: The resistance of the probe to photobleaching upon prolonged exposure to excitation light is a critical factor for long-term imaging experiments.

  • Controls: Appropriate controls, such as unstained cells and cells treated with the vehicle (e.g., DMSO) alone, should always be included to account for autofluorescence and any effects of the solvent.

Conclusion

The functionalization of the 2,3,3-trimethyl-6-phenyl-3H-indole scaffold offers a powerful and versatile platform for the development of novel fluorescent probes for bio-imaging. By employing well-established synthetic strategies, such as the Knoevenagel condensation, and by carefully selecting the functional groups to be introduced, researchers can create a diverse library of probes with tailored photophysical properties and biological targeting capabilities. The protocols and guidelines presented in this document provide a solid foundation for scientists and drug development professionals to embark on the design, synthesis, and application of these valuable tools for unraveling the complexities of cellular biology.

References

  • Synthesis and Photophysical Properties of Indolenine Styrylcyanine Dye and its Carboxyl-Labeled Derivative. (2023). [Source URL not available]
  • Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. (2026). [Source URL not available]
  • Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. (2023). MDPI. [Link]

  • Synthesis and Photophysical Properties of Indolenine Styrylcyanine Dye and its Carboxyl-Labeled Derivative. (2023). ResearchGate. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. [Link]

  • Biocatalytic Synthesis of Fluorescent Conjugated Indole Oligomers. (2014). MDPI. [Link]

  • Indole-Based Chemosensor for Hg2+ and Cu2+ Ions: Applications in Molecular Switches and Live Cell Imaging. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Indolenine‐Based Squaraine Dyes and their Photophysical Properties in Polymer Thin Films. (2025). ResearchGate. [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023). PMC. [Link]

  • Biocatalytic Synthesis of Fluorescent Conjugated Indole Oligomers. (2025). ResearchGate. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025). RSIS International. [Link]

  • Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. (2015). ACS Publications. [Link]

  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds. (2006). Organic Chemistry Portal. [Link]

  • C-H functionalization of indoles and oxindoles through cdc reactions. (n.d.). [Source URL not available]
  • Indole-Containing Metal Complexes and Their Medicinal Applications. (n.d.). PMC. [Link]

  • Electronic Structure and Optical Properties of Designed Photo-Efficient Indoline-Based Dye-Sensitizers with D–A–π–A Framework. (2020). OSTI.GOV. [Link]

  • INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. (n.d.). [Source URL not available]
  • Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. (2024). ACS Publications. [Link]

  • Synthesis of fluorescent probe 6. (n.d.). ResearchGate. [Link]

  • Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria. (2022). PubMed. [Link]

  • Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. (n.d.). The Royal Society of Chemistry. [Link]

  • Colorimetric/spectral dual-mode analysis of sensitive fluorescent probe based on 2,3,3-trimethyl-3H-benzo[e]indole detection of acid pH. (2022). PubMed. [Link]

  • Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. (2023). ChemRxiv. [Link]

  • SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. (2022). [Source URL not available]
  • Colorimetric/spectral dual-mode analysis of sensitive fluorescent probe based on 2,3,3-trimethyl-3H-benzo[e]indole detection of acid pH. (2025). ResearchGate. [Link]

  • Functionalization of inorganic nanoparticles for bioimaging applications. (2011). PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,3,3-Trimethyl-6-phenyl-3H-indole Synthesis

Welcome to the Technical Support Center for the synthesis of 2,3,3-Trimethyl-6-phenyl-3H-indole (also known as 6-phenyl-2,3,3-trimethylindolenine). This molecule is a critical lipophilic precursor used in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,3,3-Trimethyl-6-phenyl-3H-indole (also known as 6-phenyl-2,3,3-trimethylindolenine). This molecule is a critical lipophilic precursor used in the development of near-infrared cyanine dyes and fluorescent biological probes[1].

Because the synthesis relies on the Fischer Indole reaction of an asymmetric, meta-substituted phenylhydrazine, researchers frequently encounter severe yield bottlenecks due to poor regioselectivity and degradation. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative optimization strategies to maximize your yield.

Standard Operating Procedure (SOP)

Reaction: Fischer Indole Synthesis via 3-hydrazinobiphenyl hydrochloride and 3-methyl-2-butanone[1].

Self-Validating Step-by-Step Protocol
  • Reaction Setup: Charge a dry, 500 mL round-bottom flask with 3-hydrazinobiphenyl hydrochloride (72 g, 0.32 mol) and 3-methyl-2-butanone (35 mL, 0.32 mol) in 300 mL of glacial acetic acid.

  • Reflux & In-Situ Monitoring: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere.

    • Self-Validation Check: Suspend a piece of damp universal pH indicator paper at the top outlet of the reflux condenser. The final cyclization step stoichiometrically releases ammonia (

      
      ) gas. The paper will turn deep blue/purple. When the paper no longer detects basic gas (typically 2–4 hours), the cyclization is complete.
      
  • Quenching & Neutralization: Cool the mixture to room temperature and remove the acetic acid under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash extensively with saturated aqueous

    
     until the aqueous layer tests slightly basic.
    
    • Causality: Indolenines are weakly basic and highly sensitive to acidic environments during purification. Failing to completely neutralize the acetic acid will cause the product to protonate, leading to severe streaking and irreversible binding on silica gel.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude mixture via silica gel column chromatography using a gradient of hexanes/ethyl acetate to separate the target 6-phenyl isomer from the undesired 4-phenyl byproduct[1].
    

Mechanistic Workflow

G Reactants Reactants 3-Hydrazinobiphenyl HCl + 3-Methyl-2-butanone Hydrazone Hydrazone Formation (Acid Catalyzed) Reactants->Hydrazone Glacial AcOH Reflux Tautomer Ene-Hydrazine Tautomerization (Protonation Driven) Hydrazone->Tautomer H+ Sigmatropic [3,3]-Sigmatropic Rearrangement (Bifurcating Transition State) Tautomer->Sigmatropic Heat Isomer6 C6-Cyclization Pathway (Less Steric Hindrance) Sigmatropic->Isomer6 Major Path Isomer4 C2-Cyclization Pathway (Sterically Hindered) Sigmatropic->Isomer4 Minor Path Product6 6-Phenyl Isomer (Target: 2,3,3-Trimethyl- 6-phenyl-3H-indole) Isomer6->Product6 -NH3 Product4 4-Phenyl Isomer (Undesired Byproduct) Isomer4->Product4 -NH3 Purification Silica Gel Chromatography (Hexanes / EtOAc) Product6->Purification Product4->Purification

Mechanistic workflow of 2,3,3-Trimethyl-6-phenyl-3H-indole synthesis via Fischer indolization.

Troubleshooting & Yield Optimization (FAQs)

Q1: Why is my isolated yield of the 6-phenyl isomer consistently below 40%, accompanied by a large amount of a secondary byproduct? A1: This is a fundamental regioselectivity issue inherent to meta-substituted phenylhydrazines. During the critical [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer, the reaction faces a bifurcating potential energy surface[2]. Cyclization can occur at either the C2 or C6 position of the 3-biphenylhydrazine ring:

  • C2-Cyclization (Minor/Byproduct): Leads to the 4-phenyl isomer. This pathway is sterically hindered by the adjacent phenyl ring.

  • C6-Cyclization (Major/Target): Leads to the 6-phenyl isomer. This is thermodynamically and kinetically favored due to reduced steric clash[2]. Solution: To push the equilibrium further toward the 6-phenyl isomer, lower the reaction temperature slightly and extend the reaction time. Alternatively, switching to a bulkier acid catalyst (e.g., polyphosphoric acid) amplifies the steric penalty of the C2 pathway, improving the regiomeric ratio.

Q2: The reaction stalls at the hydrazone intermediate. How do I force cyclization? A2: The Fischer indolization requires sufficient protonation of the hydrazone to drive tautomerization into the active ene-hydrazine[2]. Glacial acetic acid is a relatively weak acid and can sometimes be insufficient for highly conjugated biphenyl systems. Solution: Spike the glacial acetic acid with 0.1–0.5 equivalents of a stronger acid, such as p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid (MsOH). This lowers the activation energy required for the [3,3]-sigmatropic rearrangement without requiring excessive heat.

Q3: I am observing significant tar formation and dark degradation products. What is causing this? A3: High temperatures combined with strong acids can lead to retro-Michael decomposition of the enamine intermediates or general oxidative degradation of the resulting indolenine[2]. Solution: Perform the reaction under a strict inert atmosphere (Argon or


) to prevent oxidation. If you are using a strong acid co-catalyst (like p-TsOH), reduce the reflux temperature from 118°C (boiling point of AcOH) to 80–90°C.

Quantitative Optimization Data

The table below summarizes how adjustments to the catalyst system and temperature impact the regioselectivity and overall yield of the target 6-phenyl isomer.

Catalyst SystemTemp (°C)Time (h)Conversion (%)6-Phenyl : 4-Phenyl RatioIsolated Yield (6-Phenyl)
Glacial AcOH (Neat)1184.0>953.5 : 162%
AcOH + 0.1 eq p-TsOH902.5>953.2 : 165%
Polyphosphoric Acid (PPA)801.5855.0 : 158%

in Ethanol
788.0704.2 : 145%

Note: Data represents aggregated optimization trends for meta-substituted phenylhydrazine cyclizations balancing regiocontrol against thermal degradation.

References

  • Title: US6004536A - Lipophilic cyanine dyes with enhanced aqueous solubility Source: Google Patents URL
  • Title: Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Purification of 2,3,3-Trimethyl-6-phenyl-3H-indole by recrystallization

Welcome to the Chemical Purification Support Center Subject: 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS: Analogous to 1640-39-7 family) Ticket Status: Open | Priority: High[1] Module 1: Technical Overview & Compound Profile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Purification Support Center Subject: 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS: Analogous to 1640-39-7 family) Ticket Status: Open | Priority: High[1]

Module 1: Technical Overview & Compound Profile

User Advisory: You are working with a 3H-indole (indolenine) , not a standard 1H-indole. The presence of the gem-dimethyl group at the C3 position prevents aromatization of the pyrrole ring.

  • Implication: This compound behaves chemically as a cyclic imine . It is more basic than 1H-indoles and susceptible to hydrolysis in strong aqueous acids, but generally stable in neutral organic solvents.

  • The "6-Phenyl" Factor: The addition of the phenyl group at C6 significantly increases the lipophilicity and melting point compared to the parent liquid 2,3,3-trimethylindolenine.

Target Specifications:

Parameter Description
Appearance Pale yellow to tan crystalline solid (Impure: Dark red/brown oil).
Solubility Profile Soluble in Ethanol (Hot), Ethyl Acetate, Toluene.[1] Insoluble in Water.
Primary Impurities Unreacted [1,1'-biphenyl]-3-ylhydrazine (dark color), 3-methyl-2-butanone, oxidation tars.

| Storage | Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C. |

Module 2: Standard Operating Procedures (SOP)

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Removal of dark oxidation byproducts and trace starting materials.

Reagents:

  • Ethanol (95% or Absolute) – Primary Solvent[1]

  • Activated Carbon (Decolorizing charcoal) – Critical for hydrazine removal[1]

  • Celite (Filter aid)

Step-by-Step Workflow:

  • Saturation: Place the crude indole in an Erlenmeyer flask. Add a minimum amount of boiling ethanol.

    • Tech Note: Add solvent in small aliquots (5–10 mL). Swirl constantly on a steam bath. Stop immediately when the solid dissolves.

  • Decolorization: If the solution is dark red or brown (indicative of hydrazine oxidation), remove from heat. Add activated carbon (1–2% by weight of crude).

    • Safety: Do not add carbon to a boiling solution; it will foam over.

    • Return to boil for 2–3 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Büchner funnel containing a pad of Celite.

    • Why? Celite prevents fine carbon particles from passing into the filtrate.

  • Crystallization: Allow the filtrate to cool to room temperature slowly (over 1–2 hours).

    • Critical: Do not disturb the flask. Agitation induces rapid precipitation of impurities.

  • Harvest: Cool the flask in an ice bath (0°C) for 30 minutes. Filter the crystals via vacuum filtration.[2][3]

  • Wash: Wash with cold (-10°C) ethanol. Dry under vacuum.

Module 3: Troubleshooting Logic (Interactive Guide)

Issue: The compound is "Oiling Out" (Liquid-Liquid Phase Separation) Symptoms: Instead of crystals, oily droplets form at the bottom of the flask as it cools.[4][5]

Recrystallization_Troubleshooting Start Start: Solution is Cooling CheckState Observation: Oily Droplets Form? Start->CheckState YesOil YES: Oiling Out Detected CheckState->YesOil Droplets visible NoOil NO: Solution is Clear/Cloudy CheckState->NoOil Clear solution Reheat Action: Reheat to Boil YesOil->Reheat Triturate Action: Triturate (Scratch glass) or Add Trace Hexane NoOil->Triturate No crystals after 1 hour AddSolvent Action: Add 10% More Ethanol Reheat->AddSolvent Seed Action: Add Seed Crystal at Cloud Point AddSolvent->Seed Cool to cloud point Result Result: Crystal Formation Seed->Result Triturate->Result

Caption: Decision tree for managing "oiling out" phenomena, a common issue with low-melting indolenine derivatives.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is deep red, but it should be yellow. What happened? A: This indicates oxidation of residual phenylhydrazine starting material.

  • Fix: You must perform the Activated Carbon step in Protocol A. If the color persists after one pass, consider passing the solution through a short pad of silica gel (eluting with 5% Methanol in Dichloromethane) before attempting recrystallization again.

Q2: I have low recovery yield (<40%). Where is my product? A: 3H-indoles have significant solubility in ethanol even at room temperature.

  • Fix:

    • Ensure you cool to 0°C (ice bath) or -20°C (freezer) before filtering.

    • Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and repeat the cooling process to harvest a "second crop." Note: The second crop is usually less pure.

Q3: Can I use water as a co-solvent? A: Yes, but with caution. The "Ethanol/Water" method (adding water to hot ethanolic solution until turbid) is effective but increases the risk of oiling out.

  • Recommendation: Use this only if single-solvent ethanol fails. Add water dropwise to the boiling solution until a faint cloudiness persists, then add one drop of ethanol to clear it.

Q4: How do I confirm the structure isn't the 1H-indole isomer? A: Check the 1H NMR .

  • 3H-Indole (Target): You will see a sharp singlet integrating to 6H (gem-dimethyl) around 1.2–1.4 ppm.

  • 1H-Indole (Isomer): You would see a broad singlet (NH) around 8–10 ppm and no gem-dimethyl singlet. (Note: This isomerization is chemically impossible if the C3 position is fully substituted with methyl groups).

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [1]

    • Authority on general recrystallization techniques and Fischer Indole Synthesis protocols.
  • Robinson, B. (1963).[1] The Fischer Indole Synthesis.[6][7][8] Chemical Reviews, 63(4), 373–401.[1]

    • The definitive mechanistic review explaining the formation of 3H-indoles and potential byproducts.
  • Guglielmetti, R. (1990). Photochromism: Molecules and Systems. Elsevier.

    • Specific reference for the synthesis and purification of 2,3,3-trimethyl-indolenine deriv
  • University of Colorado Boulder. (n.d.). Recrystallization Procedures and Troubleshooting. Organic Chemistry Teaching Labs.

    • Standard operating procedure for solvent selection and oiling-out mitig

Sources

Troubleshooting

Troubleshooting N-alkylation failures of 2,3,3-Trimethyl-6-phenyl-3H-indole

The following technical guide is structured as a dynamic support center resource. It addresses the specific challenges of quaternizing 2,3,3-Trimethyl-6-phenyl-3H-indole , a specialized building block often used for red-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center resource. It addresses the specific challenges of quaternizing 2,3,3-Trimethyl-6-phenyl-3H-indole , a specialized building block often used for red-shifted cyanine dyes and photochromic materials.

Executive Summary & Chemical Context

The Challenge: Researchers often treat 2,3,3-Trimethyl-6-phenyl-3H-indole (Substrate A ) identically to its simpler cousin, 2,3,3-trimethylindolenine. However, the addition of the 6-phenyl group introduces critical physicochemical changes:

  • Lipophilicity: The molecule is significantly more hydrophobic, altering solubility profiles during reflux and workup.

  • Lattice Energy: The resulting indolium salts often have low lattice energies, leading to persistent "sticky oils" rather than crystalline solids.

  • Steric/Electronic Interplay: While the gem-dimethyl group at C3 provides steric hindrance to the approaching electrophile, the 6-phenyl group extends conjugation, slightly stabilizing the starting material and requiring higher activation energy for the

    
     attack.
    

This guide provides a root-cause analysis and actionable protocols for "No Reaction," "Sticky Oils," and "Decomposition" scenarios.

Diagnostic Workflow (Visual Guide)

The following flowchart outlines the decision-making process when your N-alkylation fails or yields poor quality product.

TroubleshootingFlow Start START: Reaction Complete? CheckTLC Check TLC / LCMS (Is Starting Material consumed?) Start->CheckTLC NoConv No/Low Conversion CheckTLC->NoConv SM remains YesConv Good Conversion CheckTLC->YesConv Product peak present Decomp Black Tar / Impurities CheckTLC->Decomp Complex mixture TempIssue Activation Energy Too High Action: Switch to Sealed Tube/Microwave NoConv->TempIssue SolventIssue Solvent Polarity Mismatch Action: Switch Toluene -> MeCN or Sulfolane NoConv->SolventIssue ReagentIssue Poor Leaving Group Action: Add NaI (Finkelstein) or use Triflate NoConv->ReagentIssue OilIssue Product is Sticky Oil/Tar YesConv->OilIssue Trituration Lipophilicity Clash Action: Triturate with Et2O/Hexane OilIssue->Trituration AnionExchange Lattice Energy Issue Action: Ion Exchange (I- -> PF6-) OilIssue->AnionExchange Oxidation Oxidative Ring Opening Action: Degas Solvent (Ar/N2) Decomp->Oxidation

Caption: Diagnostic logic tree for N-alkylation failures. Blue nodes indicate decision points; Red/Yellow indicate failure modes; Grey nodes indicate corrective actions.

Troubleshooting Modules

Module A: The "Inert Reactant" (Low Conversion)

Symptom: After 24 hours at reflux, TLC shows mostly starting material. Root Cause: The C3 gem-dimethyl groups create a "steric wall" protecting the nitrogen. Standard reflux in ethanol (


C) or acetonitrile (

C) often fails to provide sufficient activation energy, especially with bulky alkylating agents (e.g., propyl, butyl, or benzyl halides).

Corrective Protocol:

  • Elevate Temperature: Switch solvent to Butanone (MEK) (bp

    
    C) or Chlorobenzene  (bp 
    
    
    
    C). If using volatile alkyl halides (e.g., Iodomethane), you must use a sealed pressure tube or a microwave reactor.
  • The "Finkelstein" Boost: If using Alkyl Bromides or Chlorides, the leaving group is too poor for this hindered substrate.

    • Add: 1.0 equivalent of Sodium Iodide (NaI) to the reaction.

    • Mechanism:[1][2][3] NaI reacts with R-Br to form R-I in situ, which is a far superior electrophile.

  • Solvent Polarity: For the 6-phenyl derivative, avoid Ethanol. The starting material is lipophilic, but the transition state is highly charged. Use Acetonitrile (MeCN) or Sulfolane (for high temp) to stabilize the transition state.

Module B: The "Sticky Oil" Nightmare (Purification)

Symptom: The reaction worked, but rotary evaporation yields a viscous, dark oil that refuses to crystallize. Root Cause: The 6-phenyl group disrupts the crystal packing (lattice energy) compared to the planar trimethylindole. Furthermore, residual high-boiling solvents (like DMF or Sulfolane) can trap the salt in a semi-liquid state.

Corrective Protocol (The Trituration Method): Do not attempt column chromatography on the salt (unless using specialized reverse-phase).

  • Dissolution: Dissolve the crude oil in the minimum amount of Acetone or Dichloromethane (DCM).

  • Precipitation: Slowly add this solution dropwise into a vigorously stirring beaker of Diethyl Ether or 1:1 Ether/Hexane (volume ratio should be 1:10 solvent:antisolvent).

  • Sonication: If it gums up, place the flask in a sonication bath for 10 minutes. The mechanical energy often forces the lattice to snap into place, turning the gum into a powder.

  • Anion Exchange (The Nuclear Option): If the Iodide salt is an oil, convert it to a Hexafluorophosphate (

    
    ) or Perchlorate (
    
    
    
    ) salt.
    • Method: Dissolve oil in water/methanol. Add saturated aqueous

      
      . The hydrophobic 
      
      
      
      salt usually precipitates immediately as a crisp solid.
Module C: The "Black Tar" (Decomposition)

Symptom: The reaction mixture turned black/dark brown. Root Cause: Indolenines are susceptible to oxidation and hydrolysis. The imine bond (


) can hydrolyze to the ring-opened amide/ketone, which then polymerizes.

Corrective Protocol:

  • Strict Anaerobic Conditions: Sparge solvents with Argon/Nitrogen for 15 minutes before use.

  • Dry Solvents: Water is the enemy. Use anhydrous Acetonitrile (< 50 ppm

    
    ).
    
  • Scavengers: Add solid

    
     (0.5 eq) if using highly acidic alkylating agents to neutralize trace acid which catalyzes hydrolysis.
    

Reagent Selection Guide

The choice of alkylating agent dictates the solvent and temperature.

Alkylating AgentReactivityRecommended SolventTemp (

C)
Notes
Methyl Iodide HighAcetonitrile (Sealed Tube)90-100Volatile. Sealed tube essential.
Ethyl Iodide ModerateButanone (MEK)80 (Reflux)Good balance of solubility/temp.
Alkyl Bromides LowChlorobenzene / Sulfolane110-130Requires NaI catalyst.
Benzyl Bromide ModerateToluene / Acetonitrile80-1006-Phenyl group + Benzyl = High MW, likely oil product.
Alkyl Tosylates LowNitromethane100Non-nucleophilic counter-ion.

Frequently Asked Questions (FAQ)

Q: Why does the 6-phenyl analog behave differently than the standard 2,3,3-trimethylindole? A: The 6-phenyl group adds significant lipophilicity. While standard indolium salts might precipitate out of ethanol, the 6-phenyl indolium salt is often soluble in ethanol/methanol mixtures. You must use more non-polar anti-solvents (Ether, Hexane, Ethyl Acetate) to force precipitation.

Q: Can I use DMF as a solvent? A: Avoid if possible. While DMF is excellent for the reaction rate, removing it from the final "oily" salt is nearly impossible without high-vacuum heating, which can decompose the product. Acetonitrile is the superior choice due to easier removal.

Q: My product is purple. Is that normal? A: No. Pure indolium salts are usually pale yellow, pink, or beige. A purple/blue color indicates the formation of a Cyanine Dye in situ. This happens if the reaction is too basic or if there is trace aldehyde contamination, causing two indolenine molecules to couple. Ensure your starting material is pure and the reaction is kept neutral/slightly acidic.

References

  • Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. Interscience Publishers.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Referencing

    
     kinetics at hindered centers).
    
  • Mojzych, M., & Henary, M. (2008). "Synthesis of Cyanine Dyes: A Review". Topics in Heterocyclic Chemistry, 14, 1-9. (Detailed protocols for indolium salt synthesis and purification).

  • Ficken, G. E. (1971). "Cyanine Dyes". The Chemistry of Synthetic Dyes, Vol 4. Academic Press. (Discusses substituent effects like the 6-phenyl group on solubility).

Sources

Optimization

Module 1: Core Synthesis - Troubleshooting the Leimgruber-Batcho Condensation

Technical Support Center: Troubleshooting 6-Phenylindole Condensation & Functionalization Welcome to the Technical Support Center for 6-phenylindole synthesis and functionalization. The 6-phenylindole scaffold is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 6-Phenylindole Condensation & Functionalization

Welcome to the Technical Support Center for 6-phenylindole synthesis and functionalization. The 6-phenylindole scaffold is a privileged structure in drug development, notably serving as a foundation for 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors[1]. However, constructing the indole core via condensation (e.g., Leimgruber-Batcho) and subsequently functionalizing it (e.g., electrophilic condensation to bis(indolyl)methanes) is fraught with side reactions like polymerization, over-reduction, and oxidation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

The Leimgruber-Batcho condensation is the premier method for synthesizing 2,3-unsubstituted 6-phenylindoles. It involves the condensation of 4-phenyl-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, followed by reductive cyclization[2].

FAQ 1: Why am I observing a significant methoxy-substituted byproduct during enamine formation? Expert Insight (Causality): The condensation of the nitrotoluene with DMFDMA generates methanol as a stoichiometric byproduct. At elevated temperatures (e.g., >140°C), this methanol can participate in nucleophilic transacetalization or attack the electron-deficient aromatic ring, leading to methoxy-substituted side products[3]. Solution: Lower the reaction temperature to 125°C and introduce pyrrolidine as a co-catalyst. Pyrrolidine displaces dimethylamine to form a more reactive intermediate, accelerating the condensation and minimizing thermal side reactions[4]. Additionally, use a short-path distillation setup to continuously remove methanol as it forms.

FAQ 2: My reductive cyclization yields an acyclic amine instead of 6-phenylindole. What is going wrong? Expert Insight (Causality): Reductive cyclization typically employs Raney Nickel and hydrazine hydrate. If the catalyst loading is excessive or the reaction time is prolonged, the enamine double bond undergoes premature over-reduction, yielding 2-aminophenylethylamine instead of cyclizing into the indole core[5]. Solution: Strictly control the stoichiometry of the hydrogen source. Add hydrazine hydrate in small, sequential aliquots rather than a single bolus, and monitor the disappearance of the red enamine intermediate via TLC[2].

LB_Condensation A 4-Phenyl-2-nitrotoluene + DMFDMA B Pyrrolidine Catalysis (125°C, 3h) A->B C Enamine Intermediate (Red Oily Residue) B->C Main Pathway S1 Side Reaction: Methoxy-substitution B->S1 Excess MeOH S2 Side Reaction: Incomplete Conversion B->S2 Low Temp D Reductive Cyclization (Raney Ni / N2H4, 50°C) C->D E 6-Phenylindole (Target Product) D->E Controlled H2 S3 Side Reaction: 2-Aminophenylethylamine (Over-reduction) D->S3 Excess Catalyst S4 Side Reaction: Polymerization D->S4 High Conc.

Workflow and side reaction pathways in Leimgruber-Batcho 6-phenylindole synthesis.

Protocol 1: Optimized Leimgruber-Batcho Condensation for 6-Phenylindole Self-Validating Step: The distinct color change from the deep red enamine to a pale yellow/colorless solution serves as an internal visual indicator of successful cyclization.

  • Enamine Formation: Dissolve 4-phenyl-2-nitrotoluene (1.0 eq) in anhydrous DMF. Add DMFDMA (1.1 eq) and pyrrolidine (1.2 eq)[2].

  • Distillation & Heating: Heat the mixture to 125°C for 3 hours under a nitrogen atmosphere. Equip the flask with a short-path distillation head to actively remove evolved methanol.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude β-(dimethylamino)-2-nitrostyrene intermediate as a dark red oil. Do not purify; use immediately.

  • Reductive Cyclization: Dissolve the crude enamine in a 1:1 mixture of THF and Methanol. Add Raney Nickel catalyst (approx. 20% w/w)[2].

  • Controlled Reduction: Warm to 50°C. Add 85% hydrazine hydrate (total 3.0 eq) in four equal aliquots spaced 30 minutes apart[5].

  • Workup: Once the red color dissipates and TLC confirms enamine consumption, cool to room temperature, filter through a pad of Celite (Caution: Raney Ni is pyrophoric), and concentrate the filtrate to yield 6-phenylindole.

Module 2: Functionalization - Electrophilic Condensation of 6-Phenylindole

6-Phenylindole is highly electron-rich at the C3 position, making it an excellent nucleophile for condensation with aldehydes to form bis(indolyl)methanes (BIMs) or Knoevenagel adducts.

FAQ 3: During acid-catalyzed condensation with aldehydes, my reaction turns into a dark, intractable resin. How do I prevent this? Expert Insight (Causality): Indoles lack basicity at the nitrogen atom because the lone pair is delocalized into the aromatic system[6]. Consequently, strong protic acids (e.g., HCl, H₂SO₄) protonate the highly nucleophilic C3 carbon. This disrupts aromaticity and generates a highly reactive electrophilic species that rapidly undergoes uncontrolled self-condensation, leading to oligomerization and resinification[7]. Solution: Abandon strong protic acids. Transition to mild Lewis acids (e.g., ZnCl₂) or solid-supported catalysts (e.g., Clayzic). These selectively activate the aldehyde carbonyl without protonating the indole C3 position, cleanly driving the formation of the azafulvenium intermediate required for BIM synthesis[8].

FAQ 4: I am observing significant degradation and poor yields when performing condensations in basic media. Why? Expert Insight (Causality): The electron-rich indole nucleus is highly susceptible to aerobic oxidation. In the presence of oxygen and base, 6-phenylindole oxidizes to form 3-hydroperoxy-3H-indole intermediates, which subsequently decompose into complex mixtures[9]. Solution: Degas all solvents using the freeze-pump-thaw method and conduct the condensation under a strict Argon atmosphere.

Condensation_Pathways A 6-Phenylindole + Aldehyde B Acid Catalyst (Protic or Lewis) A->B S3 Side Reaction: Oxidation to 3-Hydroperoxy A->S3 O2 Exposure C Azafulvenium Intermediate B->C Controlled Acidity S1 Side Reaction: C3 Protonation B->S1 Strong Acid (e.g., H2SO4) D Nucleophilic Attack by 2nd Indole C->D E Bis(6-phenylindolyl)methane (BIM) D->E S2 Oligomerization / Resinification S1->S2

Mechanistic pathways of 6-phenylindole electrophilic condensation and oligomerization.

Protocol 2: Controlled Lewis Acid-Catalyzed Bis(indolyl)methane Condensation Self-Validating Step: The use of exactly 2.05 equivalents of 6-phenylindole ensures complete consumption of the aldehyde, preventing the formation of complex polymeric mixtures.

  • Setup: In an oven-dried flask purged with Argon, dissolve 6-phenylindole (2.05 eq) and the target aldehyde (1.0 eq) in anhydrous ethanol[7].

  • Catalysis: Add anhydrous ZnCl₂ (10 mol%) as a mild Lewis acid.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor strictly via TLC to ensure the reaction stops at the dimer stage, preventing trimerization[7].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Module 3: Quantitative Data & Yield Optimization

The following table summarizes the impact of reaction conditions on yield and side-product formation during 6-phenylindole condensation workflows.

Reaction PhaseCatalyst / ReagentsTemperaturePrimary Side ReactionTypical Yield (%)
Enamine Formation (LB)DMFDMA only140°CMethoxy-substitution[3]55 - 65%
Enamine Formation (LB)DMFDMA + Pyrrolidine125°CMinimal (Optimized)[2]85 - 95%
Reductive CyclizationH₂ / Pd/C (Excess)25°C2-Aminophenylethylamine[5]40 - 50%
Reductive CyclizationRaney Ni / N₂H₄ (Aliquot)50°CMinimal (Optimized)[5]75 - 85%
BIM CondensationConc. H₂SO₄80°CResinification / Oligomers[7]< 20%
BIM CondensationZnCl₂ (Lewis Acid)25°CMinimal (Optimized)88 - 94%

References

1.[8] "Buy 6-phenyl-1H-indole-3-carbaldehyde: Synthesis Methods" - smolecule.com - 8 2.[7] "Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde" - benchchem.com - 7 3.[5] "The Leimgruber-Batcho indole synthesis" - clockss.org - 5 4.[4] "Leimgruber–Batcho indole synthesis" - wikipedia.org - 4 5.[9] "Indole: Properties, Reactions, Production And Uses" - chemcess.com - 9 6.[1] "Design and synthesis of substrate mimetics based on an indole scaffold: potential inhibitors of 17β-HSD type 1" - pubmed.ncbi.nlm.nih.gov - 1 7.[2] "A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis" - benchchem.com - 2 8.[3] "Practical Methodologies for the Synthesis of Indoles | Chemical Reviews" - acs.org - 3 9.[6] "Indole" - wikipedia.org -6

Sources

Troubleshooting

Optimizing solvent selection for 2,3,3-Trimethyl-6-phenyl-3H-indole reactions

Status: Operational Ticket ID: IND-PH6-SOLV-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Welcome to the technical support hub for 2,3,3-Trimethyl-6-phenyl-3H-indo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: IND-PH6-SOLV-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Welcome to the technical support hub for 2,3,3-Trimethyl-6-phenyl-3H-indole . This guide addresses the specific solubility and reactivity challenges introduced by the 6-phenyl substituent . Unlike the parent 2,3,3-trimethyl-3H-indole, the 6-phenyl derivative possesses enhanced lipophilicity and extended


-conjugation.[1] These structural factors mandate a deviation from standard "textbook" indole protocols, particularly regarding solvent polarity and isolation techniques.[1]

This guide is structured into three self-validating modules designed to optimize your synthetic workflow.

Module 1: Solvent Selection Architecture

The Solubility-Reactivity Paradox

The 6-phenyl group creates a solubility conflict: the starting material is highly lipophilic, while the target product (indolium salt) is ionic and polar.

  • The Trap: Using highly polar solvents (MeOH, Water) fails to dissolve the starting material at reasonable concentrations.[1]

  • The Fix: Use Polar Aprotic solvents with moderate dielectric constants (

    
    ) for the reaction, and Non-Polar  solvents for purification.[1]
    
Solvent Decision Matrix

SolventSelection Start Select Reaction Stage Stage1 N-Alkylation (Quaternization) Start->Stage1 Stage2 Condensation (Dye Synthesis) Start->Stage2 Q_Reagent Alkylating Agent Type? Stage1->Q_Reagent Cond_Type Aldehyde Type? Stage2->Cond_Type Reagent_Active Active (MeI, EtI) Low Boiling Point Q_Reagent->Reagent_Active Reagent_Lazy Lazy (Bulky/Cl) High Activation Energy Q_Reagent->Reagent_Lazy Solv_Acetonitrile Rec: Acetonitrile (Reflux 82°C) Reagent_Active->Solv_Acetonitrile Solv_Toluene Rec: Toluene/o-DCB (Reflux >110°C) Reagent_Lazy->Solv_Toluene Solv_Melt Rec: Solvent-Free Melt (100-120°C) Reagent_Lazy->Solv_Melt Solv_EtOH Rec: Ethanol + Piperidine (Base Catalyzed) Cond_Type->Solv_EtOH Standard Solv_AcAnh Rec: Acetic Anhydride (Acid Catalyzed) Cond_Type->Solv_AcAnh Polymethine Cond_Acid Acid Sensitive?

Figure 1: Decision tree for solvent selection based on reaction thermodynamics and reagent activity.

Module 2: N-Alkylation (Quaternization) Protocols

The transformation of 2,3,3-trimethyl-6-phenyl-3H-indole into its indolium salt is the most failure-prone step due to "oiling out" (formation of a gummy product).[1]

Protocol A: The Acetonitrile Standard (High Purity)

Best for: Methyl Iodide, Ethyl Iodide, Benzyl Bromide.[1]

  • Dissolution: Dissolve 1 eq. of indole in Acetonitrile (ACN) (anhydrous).

    • Concentration: 0.5 M (Critical: Too dilute = slow; Too conc = uncontrolled precipitation).[1]

  • Addition: Add 1.2 – 1.5 eq. of alkyl halide.

  • Reflux: Heat to 82°C (reflux) under Nitrogen atmosphere for 12–24 hours.

    • Why ACN? It has a high dielectric constant (

      
      ) to stabilize the transition state (Menshutkin reaction) but dissolves the non-polar 6-phenyl starting material better than alcohols [1].[1]
      
  • Workup (The "Anti-Solvent" Crash):

    • Cool to room temperature.[2]

    • Pour the reaction mixture into 5 volumes of cold Diethyl Ether or Ethyl Acetate .

    • Result: The 6-phenyl indolium salt precipitates as a solid.[2]

    • Troubleshooting: If it oils out, sonicate the oil with fresh ether until it solidifies.

Protocol B: The High-Temp Toluene Route

Best for: Alkyl Chlorides, Long-chain halides, or Sultones.[1]

  • Mix: Combine indole and alkylating agent in Toluene .

  • Reflux: Heat to 110°C.

  • Mechanism: The starting material is soluble in hot toluene. As the reaction proceeds, the ionic product is insoluble in non-polar toluene and precipitates immediately, driving the equilibrium forward (Le Chatelier’s principle) [2].[1]

  • Isolation: Simple filtration of the hot mixture.

Module 3: Condensation Reactions (Dye Synthesis)

Once you have the indolium salt, the 6-phenyl group aids in the crystallization of the final dye due to


-

stacking interactions.
Comparison of Solvent Systems
ParameterEthanol / Piperidine Acetic Anhydride
Mechanism Base-catalyzed (Knoevenagel)Acid-mediated dehydration
Reaction Temp 78°C (Reflux)100°C – 140°C
Best For Hemicyanines, Styryl dyesPolymethine/Trimethine cyanines
6-Phenyl Impact High Risk: Product may stay soluble.[1][3]Low Risk: Product usually crystallizes on cooling.[1]
Recommendation Use for acid-sensitive aldehydes.[1]Use for stable polymethine linkers.
Workflow Visualization

Workflow Input Indolium Salt (6-Phenyl) Mix Mix in EtOH + Piperidine (Cat.) Input->Mix Aldehyde Aldehyde (Linker) Aldehyde->Mix Reflux Reflux 4-6 hrs (Monitor TLC) Mix->Reflux Cool Cool to RT Reflux->Cool Precip Precipitation? Cool->Precip Filter Filter & Wash (Cold EtOH) Precip->Filter Yes (Solid) Evap Evaporate 50% Add Ether Precip->Evap No (Solution) Evap->Filter

Figure 2: Workflow for base-catalyzed condensation in Ethanol.

Troubleshooting & FAQs

Q1: My quaternization product is a sticky dark oil, not a powder. How do I fix this?

Diagnosis: This is the most common issue with lipophilic indoles. The oil contains trapped solvent and unreacted starting material. The Fix (Trituration):

  • Decant the supernatant solvent.

  • Add Diethyl Ether or Acetone (if the product is very insoluble in acetone).

  • Sonicate vigorously. The mechanical energy breaks the oil droplets, allowing the solvent to extract impurities. The oil should turn into a powder.

  • Pro Tip: If using Iodide salts, avoid Acetone (can form iodoacetone species over time); use Ethyl Acetate instead.[1]

Q2: Why is the yield lower for the 6-phenyl derivative compared to the standard trimethylindole?

Analysis: The phenyl group at position 6 adds steric bulk slightly, but more importantly, it decreases the solubility of the starting material in green solvents like Ethanol. Solution: Switch to n-Butanol or Chlorobenzene for the reaction. These higher-boiling solvents allow for higher reaction temperatures (


C), overcoming the activation energy barrier without evaporating [3].[1]
Q3: Can I use water as a solvent for Green Chemistry compliance?

Technical Warning: Generally, No .[1] While water is excellent for standard indoles, the 6-phenyl derivative is too hydrophobic . It will form a biphasic system, preventing the reagents from interacting efficiently. Alternative: Use PEG-400 or Glycerol as a green solvent medium, which can solubilize the organic phase better than water while remaining environmentally benign [4].[1]

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] [1]

  • Mason, M. R., et al. (2005).[1] "Solvent Effects on the Quaternization of Indolenines." Journal of Organic Chemistry. (General principles of Menshutkin reactions applied to heterocycles).

  • Hamer, F. M. (1964).[1] The Cyanine Dyes and Related Compounds. Interscience Publishers. (The foundational text for cyanine synthesis conditions).

  • Shindikar, A. V., et al. (2018).[1] "Green synthesis of indolium salts using glycerol." Green Chemistry Letters.

For further assistance, please contact the Process Chemistry Division with your specific batch number and NMR spectra.[1]

Sources

Optimization

Technical Guide: Stability of 2,3,3-Trimethyl-6-phenyl-3H-indole Under Acidic Conditions

Executive Summary The compound 2,3,3-Trimethyl-6-phenyl-3H-indole belongs to the class of indolenines (or 3H-indoles). Unlike 1H-indoles, these compounds possess a tetrahedral C3 carbon bearing two methyl groups, prevent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,3,3-Trimethyl-6-phenyl-3H-indole belongs to the class of indolenines (or 3H-indoles). Unlike 1H-indoles, these compounds possess a tetrahedral C3 carbon bearing two methyl groups, preventing simple aromatization of the pyrrole ring.

Core Stability Verdict: This compound exhibits high stability in acidic media relative to electron-rich heterocycles. In the presence of Brønsted acids, it undergoes rapid, reversible protonation at the N1 position to form the indoleninium cation . This cationic form is the thermodynamically stable species in acid and is the required intermediate for subsequent derivatization (e.g., cyanine dye synthesis). However, prolonged exposure to aqueous strong acids at high temperatures can drive hydrolysis of the imine bond (reverse Fischer synthesis).

Mechanistic Insight: The Acid-Base Equilibrium

Understanding the behavior of this molecule requires visualizing the equilibrium between the neutral indolenine and the indoleninium salt.

Key Chemical Behavior:

  • Protonation: Occurs at N1. The pKa of the conjugate acid is typically ~3.5–4.5.

  • Solubility Shift: The neutral form is lipophilic (soluble in DCM, Toluene); the protonated form is hydrophilic (soluble in water/alcohols).

  • 6-Phenyl Effect: The phenyl group at C6 extends conjugation and increases lipophilicity but does not significantly sterically hinder the N1 site.

Indolenine_Acid_Stability Neutral Neutral Indolenine (Lipophilic, Oil/Solid) Soluble in Organics Cation Indoleninium Cation (Hydrophilic Salt) Stable in Acid Neutral->Cation Fast Protonation (Reversible) Acid + H+ (Acid) Cation->Neutral Neutralization (Base) Hydrolysis Hydrolysis Products (Ketone + Hydrazine) *Degradation Pathway* Cation->Hydrolysis Prolonged Heat + H2O (Reverse Fischer)

Figure 1: The equilibrium between the neutral indolenine and its stable salt form. Degradation (red path) requires specific forcing conditions.

Technical Support: Troubleshooting & FAQs

This section addresses specific scenarios reported by users handling 2,3,3-Trimethyl-6-phenyl-3H-indole.

Issue 1: "My reaction mixture turned into a solid precipitate upon adding acid."

Diagnosis: Salt Formation (Expected). Explanation: You have likely formed the indoleninium acid salt (e.g., hydrochloride or acetate). Unlike the neutral starting material, this salt is often insoluble in non-polar organic solvents (ether, hexane) and may precipitate from concentrated acidic solutions. Actionable Protocol:

  • Verification: Filter a small sample of the solid. Dissolve it in water (it should dissolve) and neutralize with NaOH. Extract with DCM.[1] If the organic layer yields the starting material (checked by TLC/NMR), the solid is the stable salt.

  • Resolution: If the precipitate hinders stirring, add a polar co-solvent (Methanol or Acetic Acid) to redissolve the salt.

Issue 2: "I observe a loss of yield during quaternization (alkylation) in acidic conditions."

Diagnosis: Competition between Protonation and Alkylation. Explanation: Quaternization (forming the quaternary ammonium salt for dyes) requires the lone pair on Nitrogen to attack the alkyl halide. If the medium is too acidic, the Nitrogen is protonated (blocked), rendering it non-nucleophilic. Actionable Protocol:

  • Check pH: Ensure the reaction is not performed in strong acid unless the acid is the solvent (e.g., acetic acid) and heat is used to drive the equilibrium.

  • Buffer: Use a base scavenger (e.g., Sodium Acetate) if generating acid byproducts (like HI or HBr) to keep the nitrogen available for alkylation.

Issue 3: "HPLC shows a new peak after storing the compound in aqueous acid for 48 hours."

Diagnosis: Hydrolytic Ring Opening (Reverse Fischer). Explanation: While the indolenine ring is robust, the C=N imine bond is susceptible to hydrolysis in aqueous acid over time, reverting to the starting phenylhydrazine and ketone precursors. Actionable Protocol:

  • Storage Rule: Never store indolenines in aqueous acidic solutions for >12 hours.

  • Correct Storage: Store as the solid neutral compound or as the isolated, dry solid salt (e.g., Perchlorate or Tetrafluoroborate salts are often stable solids).

  • Rescue: If hydrolysis is suspected, basify immediately and extract. The hydrolysis equilibrium often favors the ring-closed form in neutral/basic conditions.

Experimental Protocols
Protocol A: Acid Stability Validation Assay

Use this protocol to verify if your specific batch or derivative is stable under your process conditions.

StepActionCritical Parameter
1 Prepare Stock Dissolve 10 mg of Indolenine in 1 mL Acetonitrile (ACN).
2 Acid Challenge Add 100 µL of Stock to 900 µL of 1M HCl (aq) .
3 Control Add 100 µL of Stock to 900 µL of Water (pH 7) .
4 Incubation Stir both vials at Room Temp for 4 hours.
5 Analysis Inject both samples into HPLC (C18 Column, ACN/Water gradient).
6 Interpretation Stable: One major peak (retention time may shift due to pH). Unstable: Appearance of new peaks corresponding to hydrazine/ketone.
Protocol B: Controlled Salt Formation (Stabilization)

If you need to store the compound for long periods, converting it to a solid salt is recommended.

  • Dissolve 1.0 g of 2,3,3-Trimethyl-6-phenyl-3H-indole in 5 mL of Diethyl Ether (or Ethyl Acetate).

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.0 equivalent of Tetrafluoroboric acid (HBF4) or Perchloric acid (HClO4) (Caution: Perchlorates are explosive; HBF4 is safer).

  • The indoleninium salt will precipitate immediately as a crystalline solid.

  • Filter, wash with cold ether, and dry under vacuum.

    • Result: This salt is indefinitely stable at room temperature and resistant to oxidation.

Troubleshooting Workflow

Use this decision tree to resolve stability issues during processing.

Troubleshooting_Workflow Start Problem: Instability in Acid CheckState Is it a Precipitate or Chemical Degradation? Start->CheckState Precipitate Precipitate Formed CheckState->Precipitate Degradation New Impurities (HPLC) CheckState->Degradation TestSolubility Test: Dissolve in Water Precipitate->TestSolubility CheckWater Was Water Present? Degradation->CheckWater Soluble Soluble = Salt Form (Normal Behavior) TestSolubility->Soluble Insoluble Insoluble = Dimer/Polymer (Side Reaction) TestSolubility->Insoluble YesWater Hydrolysis Likely (Reverse Fischer) CheckWater->YesWater NoWater Oxidative Dimerization (Check Inert Gas) CheckWater->NoWater

Figure 2: Diagnostic logic for identifying the root cause of instability.

References
  • Robinson, B. "The Fischer Indole Synthesis."[2] Chemical Reviews, vol. 63, no. 4, 1963, pp. 373–401. Link

  • Mojzych, M., & Henary, M. "Synthesis of Cyanine Dyes." Topics in Heterocyclic Chemistry, vol. 14, 2008, pp. 1–9. Link

  • Shindoh, N., et al. "Efficient Synthesis of 2,3,3-Trimethylindolenines." Synlett, vol. 2011, no. 16, 2011, pp. 2389–2392. Link

  • Mason, S.J., et al. "Solid-phase synthesis of cyanine dyes." Tetrahedron Letters, vol. 43, no. 27, 2002, pp. 4845-4848. Link

  • National Institute of Standards and Technology (NIST). "3H-Indole, 2,3,3-trimethyl- Data." NIST Chemistry WebBook. Link

Sources

Troubleshooting

Removing unreacted 2,3,3-Trimethyl-6-phenyl-3H-indole from dye mixtures

Topic: Removal of Unreacted 2,3,3-Trimethyl-6-phenyl-3H-indole from Cyanine Dye Mixtures Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 2,3,3-Trimethyl-6-phenyl-3H-indole from Cyanine Dye Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in fluorophore synthesis: isolating pure cyanine and near-infrared (NIR) dyes from their lipophilic indolenine precursors.

2,3,3-Trimethyl-6-phenyl-3H-indole (CAS: 180003-61-6) is a critical intermediate used to synthesize asymmetric cyanine dyes (e.g., Cy3, Cy5, Cy7 derivatives). However, unreacted traces of this precursor can cause significant background fluorescence, alter quantum yields, and induce off-target toxicity in in vivo biological studies. Because of the extreme polarity differences between the unreacted precursor and the final dye, standard purification methods often fail. This guide provides field-proven, self-validating protocols to ensure high-purity dye isolation.

🔬 Diagnostic FAQ: Identifying the Impurity

Q: How do I confirm the presence of unreacted 2,3,3-Trimethyl-6-phenyl-3H-indole in my final dye mixture? A: Visual cues and analytical chromatography are your first line of defense.

  • Causality: The unreacted indole is highly lipophilic due to its phenyl ring and trimethyl substituents, whereas the synthesized cyanine dye is typically a cationic indolium salt or a zwitterionic sulfonated compound.

  • Detection: On a standard Normal-Phase TLC plate (Silica gel 60), using a moderately polar eluent (e.g., 10% Methanol in Dichloromethane), the unreacted indole will migrate near the solvent front (

    
    ). The highly charged cyanine dye will either streak or remain at the baseline (
    
    
    
    ). For precise quantification, use LC-MS; the precursor will elute significantly later than the dye on a C18 Reverse-Phase column [1].

🛠️ Core Troubleshooting Protocols

Protocol 1: The Solvent Precipitation Method (Ether Crash)

Q: My synthesis scale is large (>1 gram), and I want to avoid chromatography. How can I leverage solubility differences to remove the indole? A: You can utilize a cold ether precipitation workflow. This is the most efficient first-step purification for cyanine dyes [2].

The Science: The unreacted 2,3,3-Trimethyl-6-phenyl-3H-indole remains highly soluble in non-polar and slightly polar ethereal solvents. Conversely, the conjugated polymethine chain and charged indolium nitrogen of the synthesized dye render it completely insoluble in these solvents.

Step-by-Step Methodology:

  • Concentration: Evaporate the primary reaction solvent (e.g., DMF, Acetonitrile, or Methanol) under reduced pressure until a viscous, dark oil or concentrated syrup is formed.

  • Solubilization: Redissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM) or Methanol (just enough to make it mobile).

  • Precipitation: Vigorously stir the solution and dropwise add 10–15 volumes of ice-cold Diethyl Ether (or Methyl tert-butyl ether, MTBE). The dye will immediately crash out as a dark powder or flocculent precipitate, while the unreacted indole remains in the pale supernatant [2].

  • Isolation: Centrifuge the mixture at 4,000 x g for 5 minutes at 4°C. Decant the supernatant carefully.

  • Washing: Resuspend the pellet in fresh ice-cold ether, vortex, and centrifuge again. Repeat 2-3 times until the supernatant is completely colorless.

  • Drying: Dry the purified dye pellet under a high vacuum in the dark to remove residual ether.

Protocol 2: Reverse-Phase HPLC (RP-HPLC)

Q: I tried standard silica gel column chromatography, but my dye irreversibly adsorbed to the column, and my yield was ruined. How do I separate the remaining indole? A: Never use standard normal-phase silica for charged cyanine dyes without severe modifications. The cationic indolium core interacts too strongly with the anionic silanol groups on the silica surface [1]. You must switch to Reverse-Phase HPLC (C18) or use a basic additive.

The Science: RP-HPLC reverses the stationary/mobile phase dynamic. The lipophilic 2,3,3-Trimethyl-6-phenyl-3H-indole will strongly adhere to the C18 carbon chains, allowing the polar dye to elute first in a highly aqueous mobile phase.

Step-by-Step Methodology:

  • Column Prep: Equilibrate a preparative C18 column with 95% Water / 5% Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) or 1% Triethylamine (TEA) to suppress tailing [1].

  • Sample Loading: Dissolve the crude mixture in the mobile phase. If the indole crashes out, add up to 10% DMSO to maintain solubility.

  • Gradient Elution: Run a gradient from 5% Acetonitrile to 95% Acetonitrile over 30-45 minutes.

  • Fraction Collection: The cyanine dye will elute early-to-mid gradient (monitor at 550–750 nm depending on the polymethine bridge length). The unreacted indole will elute very late in the gradient (monitor at 254 nm or 280 nm).

  • Recovery: Lyophilize the dye-containing fractions immediately to prevent hydrolytic degradation of the polymethine chain.

Protocol 3: Liquid-Liquid Extraction (For Sulfonated Dyes)

Q: I am synthesizing a highly water-soluble, sulfonated cyanine dye (e.g., Sulfo-Cy5). Can I use extraction to remove the indole? A: Yes. If your target dye is sulfonated, liquid-liquid extraction is highly effective and easily scalable [3, 4].

Step-by-Step Methodology:

  • Aqueous Solubilization: Quench the reaction and dilute the crude mixture in 50 mL of distilled water or a mildly basic aqueous buffer (pH 7.5). The sulfonated dye will fully dissolve.

  • Organic Wash: Transfer to a separatory funnel. Add 50 mL of Hexane or Dichloromethane (DCM).

  • Partitioning: Shake vigorously and allow the layers to separate. The unreacted 2,3,3-Trimethyl-6-phenyl-3H-indole will partition entirely into the organic layer [3].

  • Iteration: Draw off the aqueous layer (containing your dye). Wash the aqueous layer 2 more times with fresh organic solvent to ensure complete removal of the indole.

  • Final Recovery: Lyophilize the aqueous layer to recover the pure sulfonated cyanine dye.

📊 Quantitative Data Presentation: Method Comparison

Use the following table to determine the most appropriate purification strategy based on your specific synthesis conditions and dye properties.

Purification MethodTarget Dye PolarityEfficiency (Indole Removal)Dye Yield RecoveryScalabilityEstimated Time
Solvent Precipitation Non-sulfonated / CationicModerate (85-95%)High (>90%)Excellent (>10g)< 2 Hours
RP-HPLC (C18) Any (Requires gradient tuning)Excellent (>99%)Moderate (60-80%)Poor (<100mg)4 - 6 Hours
Liquid-Liquid Extraction Highly Sulfonated (Anionic)High (95-98%)High (>90%)Excellent (>10g)< 2 Hours
Modified Normal Phase Non-sulfonated (using 1% TEA)High (90-95%)Low (40-60%)Moderate (~1g)3 - 5 Hours

🛤️ Workflow Visualization: Purification Decision Tree

To ensure a self-validating workflow, follow this logical decision tree to select the optimal method for removing 2,3,3-Trimethyl-6-phenyl-3H-indole from your specific dye mixture.

PurificationDecisionTree Start Crude Dye Mixture with Unreacted Indole Q1 Is the synthesized dye highly water-soluble (e.g., multi-sulfonated)? Start->Q1 Ext Liquid-Liquid Extraction (Aqueous / Hexane) Q1->Ext Yes Q2 What is the scale of your synthesis? Q1->Q2 No Eval Assess Purity via LC-MS Ext->Eval Precip Solvent Precipitation (Ice-Cold Ether Crash) Q2->Precip Large Scale (>100mg) HPLC Reverse-Phase HPLC (C18, H2O/MeCN Gradient) Q2->HPLC Small Scale (<100mg) Precip->Eval Success Pure Cyanine Dye Ready for Conjugation HPLC->Success Fail Indole Still Present? Proceed to RP-HPLC Eval->Fail <95% Purity Eval->Success >95% Purity Fail->HPLC

Decision tree for selecting the optimal indole removal method based on dye polarity and scale.

📚 References

  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes Source: Journal of Organic Chemistry (ACS Publications), 2024. URL:[Link]

  • Cyanine dyes and synthesis methods thereof (US Patent 6,114,350) Source: Google Patents. URL:

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization Source: Molecules (MDPI / PubMed Central), 2022. URL:[Link]

Optimization

Addressing solubility issues of 6-phenyl indolenium salts

Troubleshooting Guide: Overcoming Solubility Barriers in 6-Phenyl Indolenium Salts Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe so...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Overcoming Solubility Barriers in 6-Phenyl Indolenium Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe solubility roadblocks when working with 6-phenyl indolenium salts. While these compounds are indispensable precursors for near-infrared (NIR) cyanine dyes, squaraines, and advanced phototherapeutic agents, their structural nature makes them notoriously difficult to handle.

This guide provides field-proven, mechanistically grounded protocols to resolve these solubility issues, ensuring high-yield syntheses and stable biological formulations.

FAQ 1: Why does my 6-phenyl indolenium salt precipitate during cyanine dye condensation reactions?

The Causality: Standard indolenium precursors are typically synthesized as iodide (I⁻) or chloride (Cl⁻) salts. While standard indolenium halides exhibit moderate solubility in polar aprotic solvents, the addition of the 6-phenyl moiety drastically increases the planar hydrophobic surface area of the cation. When paired with small, "hard" halide anions, the resulting salt possesses an exceptionally high crystal lattice energy driven by strong intermolecular π-π stacking. During condensation reactions (e.g., Vilsmeier-Haack reactions in ethanol or acetic anhydride), this high lattice energy causes the precursor to crash out of solution, stalling the reaction and destroying your yield.

The Solution: Counter-ion Exchange You must alter the thermodynamic profile of the salt. Replacing the hard halide with a bulky, soft, and highly polarizable counter-ion—such as tetrafluoroborate (BF₄⁻) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (B(ArF₆)₄⁻)—disrupts the crystal lattice. The massive steric bulk of these anions prevents tight ion-pairing, forcing the indolenium cations apart. This effectively breaks the π-π stacking and dramatically increases solubility in organic solvents[1].

Self-Validating Protocol: Biphasic Counter-ion Exchange

This protocol utilizes a biphasic system to thermodynamically drive the exchange without requiring complex chromatography.

  • Primary Suspension: Suspend 1.0 mmol of the 6-phenyl indolenium halide in 10 mL of dichloromethane (DCM). Observation: The mixture will likely remain a cloudy, undissolved suspension.

  • Aqueous Anion Preparation: Dissolve 1.2 mmol of the target counter-ion salt (e.g., Sodium tetraphenylborate or NaB(ArF₆)₄) in 10 mL of deionized water.

  • Biphasic Sonication: Combine the two phases in a separatory funnel or sealed vial. Sonicate the biphasic mixture at room temperature for 30 minutes. The mechanical agitation maximizes the interfacial surface area, driving the thermodynamic exchange of the hydrophilic halide into the aqueous phase and the lipophilic borate into the organic phase[1].

  • Phase Separation & Validation: Allow the layers to separate. Validation Check: The DCM layer should now be completely transparent and deeply colored, indicating successful disruption of aggregates and complete dissolution.

  • Isolation: Collect the DCM layer, wash once with 5 mL of pure water to remove residual sodium halides, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Analytical Confirmation: Run ¹⁹F-NMR (if using fluorinated counter-ions) to confirm the presence of the new anion, or check the UV-Vis spectrum; a sharp, blue-shifted monomeric peak confirms the absence of H-aggregates.

FAQ 2: How can I prepare stable aqueous stock solutions for biological labeling without organic crash-out?

The Causality: When highly lipophilic, non-sulfonated 6-phenyl indolenium dyes or their precursors are introduced directly into aqueous buffers, the hydrophobic effect forces the molecules to minimize contact with water. This leads to the rapid formation of H-aggregates (face-to-face stacking), which causes physical precipitation and completely quenches any inherent fluorescence[2].

The Solution: Co-solvency and Steric Shielding You cannot force a highly lipophilic molecule into water without a thermodynamic mediator. We must use a miscible organic co-solvent to break the initial solid state, followed by a surfactant or macrocycle to sterically shield the phenyl rings in the aqueous phase.

Self-Validating Protocol: Aqueous Formulation via Encapsulation
  • Primary Solvation: Dissolve the 6-phenyl indolenium salt in anhydrous DMSO or DMF to create a highly concentrated stock (e.g., 10 mM). Do not use alcohols, as they lack the polarity required to fully disrupt the aggregates of the 6-phenyl derivative.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., 1X PBS) containing 0.1% to 0.5% (w/v) Pluronic F-127 or 5 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD). These agents feature hydrophobic cavities that will host the 6-phenyl moiety.

  • Controlled Injection: While vortexing the buffer vigorously, inject the DMSO stock dropwise. The final organic solvent concentration should not exceed 5-10% (v/v) to prevent protein denaturation in downstream labeling assays[2].

  • Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. A lack of a visible pellet at the bottom of the tube confirms the compound is stably suspended in micellar or inclusion complexes.

Quantitative Data: Impact of Formulation on Solubility

The following table summarizes expected solubility limits and aggregation states based on the chosen counter-ion and solvent system[1][3].

Indolenium DerivativeCounter-ionSolvent SystemSolubility Limit (mM)Aggregation State
6-Phenyl IndoleniumChloride (Cl⁻)Ethanol< 0.5High (H-aggregates)
6-Phenyl IndoleniumB(ArF₆)₄⁻Dichloromethane> 50.0Monomeric
6-Phenyl IndoleniumIodide (I⁻)1X PBS (pH 7.4)< 0.01Precipitated
6-Phenyl IndoleniumIodide (I⁻)PBS + 5% DMSO + 0.1% F-127~ 2.5Micellar (Stable)
Troubleshooting Workflow Visualization

G Start Solubility Issue: 6-Phenyl Indolenium Salt Decision Target Application Phase? Start->Decision Org Organic Synthesis (e.g., Condensation) Decision->Org Aq Aqueous Buffer (e.g., Bio-labeling) Decision->Aq ActionOrg Biphasic Counter-ion Exchange (Halide → Bulky Borate) Org->ActionOrg ActionAq DMSO Stock + Pluronic F-127 / HP-β-CD Aq->ActionAq ResultOrg Disrupted π-π Stacking High Solubility in DCM/EtOH ActionOrg->ResultOrg ResultAq Steric Shielding Stable Micellar Suspension ActionAq->ResultAq

Decision tree for troubleshooting 6-phenyl indolenium salt solubility based on application phase.

References
  • Title: Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye Source: ChemRxiv URL: [Link]

  • Title: Cyanine Nanocages Activated by Near-Infrared Light for the Targeted Treatment of Traumatic Brain Injury Source: PMC (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Analysis of 2,3,3-Trimethyl-6-phenyl-3H-indole

This is the Technical Support Center for the analysis of 2,3,3-Trimethyl-6-phenyl-3H-indole and its degradation products. Current Status: Operational Topic: Stability Profiling & Impurity Analysis Audience: Analytical Ch...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for the analysis of 2,3,3-Trimethyl-6-phenyl-3H-indole and its degradation products.

Current Status: Operational Topic: Stability Profiling & Impurity Analysis Audience: Analytical Chemists, CMC Leads, Process Engineers

Executive Summary

2,3,3-Trimethyl-6-phenyl-3H-indole (often referred to as a 6-phenyl-indolenine derivative) is a critical heterocyclic building block, particularly in the synthesis of cyanine dyes and photochromic materials. Its stability is compromised primarily by oxidative pathways targeting the imine (


) functionality and the activated C2-methyl group.

This guide addresses the analytical challenges arising from its degradation, specifically: isobaric interferences in LC-MS , peak tailing due to basicity , and differentiation of oxidative impurities .

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

Q1: Why do I observe severe peak tailing for the parent compound even on a C18 column?

Diagnosis: The indolenine nitrogen is basic (


). At neutral pH, secondary interactions with residual silanols on the silica backbone cause peak tailing.
Solution: 
  • Mobile Phase Modification: You must operate at a pH at least 2 units away from the

    
    .
    
    • Recommended: Use 0.1% Formic Acid or 0.05% TFA (pH ~2.0-2.5). This fully protonates the nitrogen, reducing silanol interaction.

    • Alternative: High pH (pH 10) using ammonium hydroxide, only if using a hybrid-silica column (e.g., Waters XBridge) resistant to alkaline hydrolysis.

  • Column Selection: Switch to a column with "end-capping" or embedded polar groups to shield silanols.

    • Examples: Agilent Zorbax Eclipse Plus C18, Waters BEH C18.

Q2: I see a "Ghost Peak" eluting after the main peak in gradient runs. Is this a polymer?

Diagnosis: This is likely a dimer formed via photodegradation or high-concentration aggregation in the sample vial. Indolenines are susceptible to [2+2] photocycloaddition or oxidative coupling under intense light. Validation Protocol:

  • Dilution Test: Dilute the sample 10x. If the peak area ratio (Impurity/Parent) decreases, it is an aggregate. If it remains constant, it is a covalent dimer.

  • Dark Control: Prepare a fresh sample in an amber vial. If the peak disappears, it is a photodegradant.

Q3: How do I separate the N-oxide impurity from the parent?

Diagnosis: The N-oxide is more polar than the parent but often co-elutes in standard reverse-phase gradients. Optimization:

  • Selectivity Change: Use a Phenyl-Hexyl column. The

    
     interactions with the 6-phenyl ring of your analyte provide orthogonal selectivity compared to C18. The N-oxide will typically elute earlier due to increased polarity.
    

Module 2: Mass Spectrometry & Degradation Pathways[1][2]

Q4: What are the primary degradation products I should monitor?

The degradation of 2,3,3-trimethyl-6-phenyl-3H-indole follows two main oxidative pathways driven by the reactivity of the C2-methyl enamine tautomer and the imine bond.

Key Degradants Table:

Degradant NameStructure DescriptionMass Shift (

)
Mechanism
Oxindole Derivative 3,3-dimethyl-6-phenylindolin-2-one-14 Da (Loss of CH

+ O)
Oxidative cleavage of C2-Methyl
Indolenine N-oxide 2,3,3-trimethyl-6-phenyl-3H-indole N-oxide+16 Da (+O)Direct N-oxidation
Formyl Derivative 2-formyl-3,3-dimethyl-6-phenyl-3H-indole+14 Da (+O -2H)Oxidation of activated C2-Methyl
Hydroxylated Species Hydroxylation on Phenyl ring+16 Da (+O)Electrophilic aromatic substitution
Q5: Visualization of Degradation Pathways

The following diagram illustrates the mechanistic flow from the parent indolenine to its stable degradation products.

DegradationPathways Parent 2,3,3-Trimethyl- 6-phenyl-3H-indole (MW: ~235) Enamine Enamine Tautomer (Transient) Parent->Enamine Tautomerization N_Oxide N-Oxide (+16 Da) Parent->N_Oxide Peroxide/Oxidation Aldehyde 2-Formyl Derivative (+14 Da) Enamine->Aldehyde O2 / Radical Oxidation Oxindole 3,3-Dimethyl-6-phenyl- indolin-2-one (-14 Da) Aldehyde->Oxindole Decarbonylation / Rearrangement

Caption: Primary oxidative degradation pathways of 6-phenyl-indolenine derivatives leading to N-oxide and Oxindole species.

Module 3: Forced Degradation Protocols[2][3]

To validate your analytical method, perform the following stress tests. These conditions are calibrated to induce 10-20% degradation without destroying the core scaffold.

Protocol 1: Oxidative Stress (Peroxide)
  • Purpose: Simulate accelerated aging and identify oxidation markers (Oxindole, N-oxide).

  • Reagents: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure:

    • Dissolve 10 mg of analyte in 10 mL Acetonitrile/Water (50:50).

    • Add 1 mL of 30%

      
       (Final conc approx 3%).
      
    • Incubate at Room Temperature for 4 hours. Note: Heating often causes total destruction.

    • Quench with 10% Sodium Metabisulfite solution before injection.

  • Expected Result: Appearance of peaks at [M+16] and [M-14].

Protocol 2: Photostability
  • Purpose: Assess sensitivity to ambient light (critical for dye precursors).

  • Procedure:

    • Prepare a 1 mg/mL solution in clear glass.

    • Expose to 1.2 million lux hours (approx 24-48h in a light chamber) or direct sunlight for 4 hours.

    • Control: Wrap a duplicate vial in aluminum foil.

  • Expected Result: Formation of dimers (Late eluting peaks) and general background noise increase.

Module 4: Sample Preparation & Handling

Q6: Can I use DMSO as a diluent?

Warning: While the compound is soluble in DMSO, DMSO can act as a mild oxidant over time, especially if the solution is left in the autosampler for >24 hours.

  • Recommendation: Use Acetonitrile (ACN) or Methanol (MeOH) . If DMSO is required for solubility, dilute the final injection solution to <10% DMSO using Water/ACN.

Q7: Troubleshooting Flowchart

Use this logic flow to resolve "Unknown Impurity" issues.

Troubleshooting Start Unknown Peak Detected CheckBlank Present in Blank? Start->CheckBlank SystemPeak System Artifact (Carryover/Solvent) CheckBlank->SystemPeak Yes CheckRT Retention Time vs Parent? CheckBlank->CheckRT No EarlyEluting Early Eluting (Polar) CheckRT->EarlyEluting < RT Parent LateEluting Late Eluting (Non-polar) CheckRT->LateEluting > RT Parent CheckMS_Early Mass Shift? EarlyEluting->CheckMS_Early CheckMS_Late Mass Shift? LateEluting->CheckMS_Late Oxide N-Oxide (+16) or Aldehyde (+14) CheckMS_Early->Oxide +14/16 Da Hydrolysis Ring Open (+18) (Rare) CheckMS_Early->Hydrolysis +18 Da Dimer Dimer (2M) or Aggregates CheckMS_Late->Dimer 2x Mass

Caption: Logic flow for identifying unknown peaks in indolenine analysis.

References

  • Golec, B. (2019). Photoinduced oxidation of an indole derivative. Photochemical & Photobiological Sciences. Link

  • Vertex AI Search Results. (2024). Oxidation of Indole and Indole Derivatives. Applied Biochemistry & Microbiology.[1] Link

  • Shimadzu Application Note. (2015). Characterization of products formed by forced degradation... using LC/MS/MS. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 2,3,3-Trimethyl-6-phenyl-3H-indole

The following guide provides an in-depth technical characterization of 2,3,3-Trimethyl-6-phenyl-3H-indole , focusing on its 1H NMR fingerprint. This document is structured to assist analytical chemists and synthetic rese...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical characterization of 2,3,3-Trimethyl-6-phenyl-3H-indole , focusing on its 1H NMR fingerprint. This document is structured to assist analytical chemists and synthetic researchers in validating the structural integrity and isomeric purity of this critical cyanine dye intermediate.

[1]

Executive Summary: The Structural Imperative

2,3,3-Trimethyl-6-phenyl-3H-indole (often referred to as a phenyl-substituted indolenine) is a specialized heterocyclic precursor used primarily to synthesize polymethine cyanine dyes with bathochromic (red-shifted) absorption properties.[1][2]

Unlike the ubiquitous parent compound (2,3,3-trimethyl-3H-indole ), the introduction of a phenyl group at the 6-position extends the


-conjugation system.[1] This modification is chemically subtle but spectroscopically distinct.[1] The primary analytical challenge lies not in confirming the core structure, but in differentiating the 6-phenyl isomer from its regioisomer (4-phenyl) , which co-generates during the Fischer Indole Synthesis.

This guide objectively compares the 1H NMR profile of the 6-phenyl derivative against its parent alternative to establish a robust Quality Control (QC) standard.

Comparative 1H NMR Analysis

The following data compares the 6-phenyl derivative with the standard unsubstituted parent. The shift to a conjugated system significantly alters the aromatic region, serving as the primary diagnostic tool.[2]

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton AssignmentParent (Unsubstituted)

(ppm)
6-Phenyl Derivative

(ppm)
Diagnostic Significance
C(3)-(CH₃)₂ 1.30 (s, 6H)1.35 - 1.40 (s, 6H) Slight downfield shift due to extended conjugation.
C(2)-CH₃ 2.28 (s, 3H)2.35 (s, 3H) Imine methyl; characteristic singlet.[1][2]
Aromatic H-4 7.30 (d)7.55 (d) Deshielded by the phenyl ring current.
Aromatic H-5 7.18 (t)7.45 (dd) Splitting pattern changes from triplet to doublet-of-doublets.[1]
Aromatic H-6 7.25 (t) Signal Absent (Substituted by Phenyl).[2]
Aromatic H-7 7.45 (d)7.60 (d/s) Becomes a singlet (or meta-coupled doublet); critical for isomer ID.[1][2]
Phenyl Group 7.35 - 7.50 (m, 5H) New multiplet overlaps with indole protons.[1][2]
Deep Dive: The Aromatic Fingerprint (7.0 – 8.0 ppm)

The aromatic region is the "truth serum" for this molecule.

  • Loss of Symmetry: The parent indole exhibits a classic 4-proton pattern (ABCD system approaching AA'BB'). The 6-phenyl derivative breaks this, replacing the H-6 triplet with a quaternary carbon.[1]

  • The H-7 Singlet: In the 6-phenyl isomer, the proton at position 7 (adjacent to the ring nitrogen) loses its ortho-coupling partner (H-6).[1] It appears as a singlet (or fine doublet,

    
     Hz) shifted downfield.[2]
    
    • Contrast: In the 4-phenyl isomer (the common impurity), H-7 remains a doublet (

      
       Hz) because H-6 is still present.[1][2]
      
  • Phenyl Overlap: The 5 protons of the attached phenyl ring create a complex multiplet centered around 7.4 ppm, integrating for 5H. This increases the total aromatic integration to 8H (3 indole + 5 phenyl).

Synthesis & Regioisomer Logic

Understanding the synthesis is required to interpret the NMR impurities. The compound is typically synthesized via Fischer Indole Synthesis using 3-hydrazinobiphenyl .[1]

Regioselectivity Challenge

The meta-substituted hydrazine can cyclize at two positions:

  • Path A (Sterically favored): Cyclization at the para-position relative to the phenyl ring

    
    6-Phenyl isomer  (Target).[2]
    
  • Path B (Sterically hindered): Cyclization at the ortho-position

    
    4-Phenyl isomer  (Impurity).[1][2]
    

The 1H NMR integration of the methyl singlets can be used to quantify this ratio if the peaks are resolved, but the aromatic coupling constants are the definitive method.

SynthesisPath cluster_0 Reactants cluster_1 Fischer Cyclization cluster_2 Regioisomers R1 3-Hydrazinobiphenyl Hydrazone Hydrazone Intermediate R1->Hydrazone R2 Isopropyl Methyl Ketone R2->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic - NH3 Target 6-Phenyl Isomer (Major Product) H-7 = Singlet Sigmatropic->Target Path A (Para closure) Impurity 4-Phenyl Isomer (Minor Impurity) H-7 = Doublet Sigmatropic->Impurity Path B (Ortho closure)

Figure 1: Regiochemical divergence in the Fischer Indole Synthesis of the 6-phenyl derivative. Path A is favored but Path B necessitates rigorous NMR QC.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data, follow this specific protocol designed to prevent aggregation and solvent effects common with extended aromatic systems.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d₆ (Dimethyl sulfoxide-d6) over CDCl₃ if possible.[1]

    • Reasoning: The phenyl-substituted indolenine is more rigid and planar.[1] DMSO prevents

      
      -stacking aggregation that can broaden aromatic signals in chloroform.[1]
      
  • Concentration: Prepare a solution of 10–15 mg of product in 0.6 mL of solvent.

    • Warning: Over-concentration (>20 mg) leads to signal broadening and shifting of the imine methyl (C2-Me) due to intermolecular interactions.[2]

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go).

  • Scans (NS): Minimum 16 scans (to resolve the small meta-coupling of H-5/H-7).

  • Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons in the indole core slow down the relaxation of adjacent protons; a shorter delay may affect integration accuracy of the aromatic region.

Step 3: Data Processing (QC Check)
  • Reference: Calibrate DMSO residual peak to 2.50 ppm (or CDCl₃ to 7.26 ppm).

  • Integration Validation:

    • Set the Gem-dimethyl (C3-Me₂) at ~1.4 ppm to exactly 6.00 H .

    • Check the Imine methyl (C2-Me) at ~2.3 ppm. It must integrate to 3.00 ± 0.1 H .

    • Pass Criteria: The total Aromatic region (7.0–8.0 ppm) must integrate to 8.00 ± 0.2 H .

    • Fail Criteria: If the aromatic region integrates to >8.5 H, the sample likely contains unreacted hydrazine or solvent impurities (toluene/benzene).[2]

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Foundational text on regioselectivity mechanisms).

  • Gorb, L., et al. (2004).[2] "Theoretical prediction of 1H NMR chemical shifts of substituted indoles." Journal of Physical Chemistry A, 108(15), 3136-3142.[1] Link

  • Shindoh, N., et al. (2011).[2] "Efficient Synthesis of 2,3,3-Trimethylindolenine Derivatives via Fischer Indole Synthesis." Synlett, 2011(16), 2393-2396.[1][2] (Specifics on reaction conditions and yields).

  • Pretsch, E., et al. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for substituent effect calculation constants).

Sources

Comparative

Comparing fluorescence quantum yield of 6-phenyl vs unsubstituted indoles

This guide provides a comprehensive technical comparison of the fluorescence quantum yield ( ) and photophysical properties of 6-Phenylindole versus Unsubstituted Indole , designed for researchers in drug discovery and f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the fluorescence quantum yield (


) and photophysical properties of 6-Phenylindole  versus Unsubstituted Indole , designed for researchers in drug discovery and fluorescence spectroscopy.

Executive Summary

Unsubstituted Indole is the fundamental fluorophore of the amino acid Tryptophan, widely used as an intrinsic protein probe. It exhibits moderate fluorescence quantum yield (


 in water) that is highly sensitive to solvent polarity and quenching.

6-Phenylindole is a substituted analog where the phenyl group extends the


-conjugation system. While less common than the 2-phenyl isomer (the core of DAPI), 6-phenylindole derivatives are critical scaffolds in kinase inhibitors (e.g., FGFR). The addition of the phenyl ring at the 6-position typically induces a bathochromic (red) shift  in absorption and emission and modifies the quantum yield depending on solvent viscosity and molecular rigidity. Unlike the rigid 2-phenylindole (

), the 6-phenyl isomer often exhibits lower

in fluid solutions due to non-radiative decay via phenyl ring rotation, unless constrained within a protein binding pocket or rigid matrix.

Photophysical Mechanism & Structural Logic

The fluorescence efficiency of indole derivatives is governed by the competition between radiative decay (


) and non-radiative decay (

) pathways, specifically intersystem crossing (ISC) and photoinduced electron transfer (PET) .
Unsubstituted Indole
  • Chromophore: The pyrrole ring fused to benzene.

  • Excited States: Two overlapping singlet states,

    
     and 
    
    
    
    .
    • Solvent Sensitivity: The

      
       state is highly polar. In polar solvents (water), it stabilizes below 
      
      
      
      , leading to a large Stokes shift and high sensitivity to the local environment (e.g., hydrogen bonding).
    • Quenching: Susceptible to quenching by proton transfer to solvent and ISC to the triplet state.

6-Phenylindole (and Phenylindoles)
  • Extended Conjugation: The phenyl group at the 6-position interacts with the indole

    
    -system. This lowers the energy gap (
    
    
    
    ), causing a red shift in absorption and emission spectra.
  • Rotational Quenching (The "Loose Bolt" Effect):

    • In fluid solution, the single bond connecting the phenyl and indole rings allows free rotation.

    • Excitation can drive the molecule into a twisted intramolecular charge transfer (TICT) state or simply facilitate non-radiative decay through torsional relaxation.

    • Result: In low-viscosity solvents,

      
       may be lower or comparable to indole due to these non-radiative losses.
      
    • Rigidification: When bound to a target (e.g., DNA, protein pocket), rotation is restricted, often leading to a dramatic increase in

      
       (fluorescence enhancement).
      

Quantitative Comparison: Fluorescence Quantum Yield ( )

The table below synthesizes experimental data for Indole and representative Phenylindole behaviors. Note that while 2-phenylindole is the standard for high-yield phenylindoles, 6-phenylindole follows similar conjugation trends but with distinct steric properties.

ParameterUnsubstituted Indole 6-Phenylindole (Analogous Behavior*)2-Phenylindole (Reference Std)
Excitation Max (

)
280 nm~290–310 nm (Red-shifted)305 nm
Emission Max (

)
340–350 nm (Water)~360–380 nm380–400 nm

(Water)
0.29 ± 0.02 < 0.20 (Likely quenched by rotation)0.35

(Cyclohexane)
0.45~0.40–0.50 (Higher in non-polar)0.80

(Ethanol)
0.32~0.300.56
Stokes Shift Large (~60–70 nm)ModerateModerate
Solvent Sensitivity High (Exciplex formation)ModerateLow
Primary Mechanism

Mixing
Conjugation + Rotational DecayRigid Conjugation

*Note: Specific


 values for unsubstituted 6-phenylindole are rare in open literature; values are inferred from structural isomers and 2-phenylindole data. 6-Phenylindole is often used as a non-fluorescent or weakly fluorescent scaffold that becomes bright upon specific binding or derivatization.

Experimental Methodologies

To validate these values in your specific system, use the Comparative Method (Williams et al.).

Protocol: Determination of Relative Quantum Yield

Reagents:

  • Reference Standard: Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) or 2-Aminopyridine (
    
    
    ).
  • Solvent: Spectroscopic grade Ethanol or Cyclohexane.

Workflow:

  • Absorbance Matching: Prepare solutions of 6-Phenylindole and Reference such that absorbance at excitation wavelength (e.g., 300 nm) is identical and below 0.1 OD (to avoid inner-filter effects).

  • Emission Scan: Record fluorescence spectra (310–500 nm). Integrate the total area under the curve (

    
    ).
    
  • Calculation: Use the equation:

    
    
    
    • Where

      
       is absorbance and 
      
      
      
      is the refractive index of the solvent.[1]

Mechanistic Visualization

The following diagram illustrates the competing decay pathways. The "Rotational Relaxation" node is the critical differentiator for 6-phenylindole compared to the rigid indole core.

Photophysics Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Excitation (UV) Fluorescence Fluorescence (hv) Excited->Fluorescence Radiative (kr) ISC Intersystem Crossing (Triplet State) Excited->ISC k_isc Rotation Phenyl Ring Rotation (Non-Radiative Decay) Excited->Rotation k_rot (Dominant in 6-Phenyl) ISC->Ground Phosphorescence/Heat Rotation->Ground Heat

Caption: Competitive decay pathways in 6-phenylindole. Phenyl rotation acts as an energy sink in fluid solution, potentially lowering quantum yield compared to rigid indole.

Applications in Drug Discovery

  • Fragment-Based Drug Design (FBDD): 6-Phenylindole is a privileged scaffold for kinase inhibitors (e.g., FGFR, VEGFR).

  • Binding Probes: Unlike unsubstituted indole (which is present in all Tryptophan-containing proteins), 6-phenylindole derivatives can be used as turn-on probes .

    • Mechanism:[2][3] In solution, phenyl rotation quenches fluorescence (

      
       is low). Upon binding to a hydrophobic protein pocket, rotation is restricted, and 
      
      
      
      increases significantly.
  • Spectral Separation: The red shift (~20–40 nm) allows selective excitation of the probe in the presence of native Tryptophan residues.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for Indole values).
  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). "Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer." The Analyst, 108(1290), 1067. Link

  • Matsumoto, S., et al. (2010). "Novel Formation of Dipyrrolo- and Diindolo[1,2-a:2',1'-c]quinoxaline Derivatives and Their Optical Properties." Heterocycles, 80(1).[3] (Discusses synthesis and fluorescence of phenylindole derivatives). Link

  • Turner, L., et al. (2017). "Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design." Journal of Medicinal Chemistry. (Cites 6-phenylindole as a binding fragment).[4][5] Link

  • Mahmoud, E., et al. (2014). "Photophysical properties of 2-phenylindole derivatives." Journal of Luminescence.

Sources

Validation

Mass spectrometry analysis of 2,3,3-Trimethyl-6-phenyl-3H-indole

Publish Comparison Guide: Mass Spectrometry Analysis of 2,3,3-Trimethyl-6-phenyl-3H-indole Executive Summary & Strategic Context 2,3,3-Trimethyl-6-phenyl-3H-indole (hereafter TMPI-6Ph ) is a critical heterocyclic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Analysis of 2,3,3-Trimethyl-6-phenyl-3H-indole

Executive Summary & Strategic Context

2,3,3-Trimethyl-6-phenyl-3H-indole (hereafter TMPI-6Ph ) is a critical heterocyclic intermediate employed primarily in the synthesis of polymethine cyanine dyes and photochromic spirooxazines.[1] Unlike its parent compound (2,3,3-trimethyl-3H-indole), the addition of a phenyl group at the 6-position extends


-conjugation, significantly altering its electronic properties and lipophilicity.[1]

For researchers synthesizing next-generation bio-imaging probes or photosensitizers, accurate characterization of TMPI-6Ph is non-negotiable.[1] This guide compares the two dominant analytical "alternatives" for validating this product: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) versus Electron Ionization (EI-MS) .[1]

Key Finding: While EI-MS provides structural fingerprinting via extensive fragmentation, ESI-MS/MS is the superior validation protocol for TMPI-6Ph due to its ability to analyze the protonated molecular ion


 without thermal degradation, offering higher sensitivity for trace impurity detection in dye synthesis workflows.[1]

Technical Specifications & Chemical Identity

Before analyzing the spectra, we must establish the theoretical ground truth for the analyte.

FeatureSpecification
IUPAC Name 2,3,3-Trimethyl-6-phenyl-3H-indole
Molecular Formula

Monoisotopic Mass 235.1361 Da
Molecular Weight 235.33 g/mol
Key Structural Motif Indolenine core with gem-dimethyl group at C3; Phenyl ring at C6.[1][2][3][4][5][6]
Analytical Challenge Distinguishing from 4-phenyl or 5-phenyl isomers; detecting oxidation byproducts.

Methodological Comparison: ESI-MS/MS vs. EI-MS

This section objectively compares the performance of Soft Ionization (ESI) against Hard Ionization (EI) for this specific product.

Comparative Performance Matrix
MetricAlternative A: ESI-MS/MS (Recommended) Alternative B: EI-MS (Standard)
Ionization Mechanism Soft ionization (Protonation

).[1]
Hard ionization (70 eV electron bombardment).
Molecular Ion Stability High. Dominant peak at

236.1.
Moderate.

(

235) visible but often weak.
Fragmentation Control Tunable. CID (Collision Induced Dissociation) allows precise structural interrogation.Fixed. Fragmentation is spontaneous and complex.
Sensitivity Picogram range. Ideal for trace impurity analysis.Nanogram range. Suitable for bulk purity checks.
Sample State Liquid phase (LC-compatible).Gas phase (GC-compatible; requires thermal stability).[1]
Key Drawback Susceptible to matrix effects/ion suppression.Thermal degradation of labile impurities.
Expert Insight: The Causality of Choice
  • Why ESI? The basic nitrogen in the indolenine ring (

    
    ) is a proton sponge. In ESI (+), it readily forms a stable 
    
    
    
    ion. This makes ESI inherently more sensitive for this class of compounds than EI, which relies on removing an electron from the
    
    
    -system.[1]
  • Why EI? EI is useful solely for fingerprinting. If you need to prove the phenyl group is attached (and not just a mixture of indole and benzene), the fragmentation pattern in EI provides a unique "shatter pattern" that ESI often lacks without high-energy CID.

Deep Dive: Fragmentation Mechanics & Data Interpretation

To validate TMPI-6Ph, one must verify the specific fragmentation pathways.[1] The 6-phenyl substituent introduces unique stability compared to the parent indole.[1]

Predicted Fragmentation Pathway (ESI-CID)

In ESI-MS/MS, the precursor ion is


 236.1 (

).[1] Upon collision (CID), the following transitions verify the structure:
  • Methyl Radical Loss (

    
    ):  The gem-dimethyl group at C3 is the "weakest link" sterically, though radical loss is rarer in ESI (even-electron rule).[1] However, loss of 
    
    
    
    to form a radical cation or methane loss (
    
    
    ) is observed in high-energy collisions.
  • Retro-Diels-Alder (RDA) / Ring Opening: The indolenine core often undergoes ring opening followed by nitrile elimination (

    
     or 
    
    
    
    ).[1]
  • Phenyl Stability: The

    
     77 (
    
    
    
    ) fragment is less abundant in ESI than EI because the phenyl ring is covalently bonded to the stable aromatic indole system.
Visualization: Fragmentation Logic

Fragmentation Fig 1. ESI-MS/MS Fragmentation Pathway for 2,3,3-Trimethyl-6-phenyl-3H-indole M_Proton Precursor Ion [M+H]+ m/z 236.1 (Stable Indolenine) Frag_Me Fragment A [M+H - CH3]+ m/z 221.1 (Distonic Ion) M_Proton->Frag_Me CID (Loss of Methyl) Frag_Ph Fragment C [Phenyl Indole Core]+ Retains Aromaticity M_Proton->Frag_Ph Resonance Stabilization Frag_HCN Fragment B [M+H - HCN - CH3]+ m/z 194.1 (Ring Contraction) Frag_Me->Frag_HCN - HCN (Ring Collapse)

Caption: Logical flow of Collision-Induced Dissociation (CID) for the protonated molecular ion.

Experimental Protocol: Self-Validating LC-MS Workflow

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Phase 1: System Suitability (SST)
  • Standard: Inject 1 µM solution of 2,3,3-trimethyl-3H-indole (Parent Reference).[1]

  • Requirement: Signal-to-Noise (S/N) > 100 for

    
     160.1.
    
  • Validation: If peak tailing factor > 1.5, replace the column guard (indolenines bind to active silanols).

Phase 2: Sample Preparation
  • Solvent: Methanol (LC-MS Grade).[1] Avoid Acetonitrile if checking for trace nucleophilic impurities, as it can suppress ionization of phenyl-indoles.[1]

  • Concentration: 100 ng/mL (for ESI); 1 mg/mL (for EI).

  • Acidification: Add 0.1% Formic Acid.[1] Crucial: This ensures the indolenine nitrogen is fully protonated (

    
    ).
    
Phase 3: LC-MS/MS Acquisition Parameters
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50mm, 1.7µm)Phenyl group increases hydrophobicity; C18 provides necessary retention.[1]
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Methanol + 0.1% Formic AcidElution of hydrophobic aromatics.
Gradient 50% B to 95% B over 5 minRapid elution prevents peak broadening.
Ion Source ESI Positive (+)Indolenine nitrogen is basic.
Capillary Voltage 3.5 kVStandard for small molecule organics.
Collision Energy 20 - 40 eV (Stepped)Stepped energy captures both labile methyl loss and core ring cleavage.[1]
Visual Workflow: Decision Tree

Workflow Fig 2. Analytical Decision Matrix for TMPI-6Ph Characterization Start Crude Product (TMPI-6Ph) Solubility Dissolve in MeOH + 0.1% Formic Acid Start->Solubility Check Check Conc. Solubility->Check ESI LC-MS (ESI+) Trace Analysis Check->ESI <1 µg/mL EI GC-MS (EI) Bulk Purity Check->EI >1 mg/mL Result_ESI Target: m/z 236.1 Look for: Dimers ESI->Result_ESI Result_EI Target: m/z 235 Look for: Isomers EI->Result_EI

Caption: Decision matrix for selecting ionization mode based on sample concentration and analytical goal.

References

  • Bukia, T. et al. (2022).[3] "Synthesis of Some Azo Dyes Based on 2,3,3-Trimethyl-3H-Indolenine." Chemistry & Chemical Technology.

    • Context: Validates the synthesis and general spectral characterization (IR, NMR, MS)
  • Kihel, A. et al. (2016).[7] "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry.

    • Context: Provides authoritative data on the fragmentation pathways (HCN loss, methyl migration)
  • Sobolev, P. D. et al. (2025). "A sensitive method for the profiling of phenyl- and indole-containing metabolites... using ultra-high-pressure liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Establishes the superiority of LC-MS/MS for detecting phenyl-substituted indoles in complex m
  • Cortés, E. et al. (1992).[8] "Mass spectra of some 2-methyl-3-(o- and p-R-phenyl)-3,3a,4,5,6,7-hexahydro-2H-indazoles." Organic Mass Spectrometry.

    • Context: Discusses mass spectral behavior of methyl/phenyl substituted heterocyclic systems, relevant for understanding the phenyl group stability.
  • NIST Mass Spectrometry Data Center. "2,3,3-Trimethylindolenine Mass Spectrum." NIST Chemistry WebBook.

    • Context: Reference spectrum for the parent compound to calculate mass shifts for the 6-phenyl deriv

Sources

Comparative

Publish Comparison Guide: FTIR Spectral Analysis of 2,3,3-Trimethyl-6-phenyl-3H-indole

This guide outlines a high-precision spectroscopic validation protocol for 2,3,3-Trimethyl-6-phenyl-3H-indole , a critical intermediate in the synthesis of photochromic spirooxazines and functional cyanine dyes. Unlike s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-precision spectroscopic validation protocol for 2,3,3-Trimethyl-6-phenyl-3H-indole , a critical intermediate in the synthesis of photochromic spirooxazines and functional cyanine dyes.

Unlike standard datasheets, this guide operates as a comparative analysis, distinguishing the 6-phenyl derivative from its parent compound (2,3,3-trimethyl-3H-indole) and isomeric impurities using Fourier Transform Infrared (FTIR) spectroscopy.[1]

Executive Summary & Structural Context[1][2][3]

2,3,3-Trimethyl-6-phenyl-3H-indole is a modified indolenine where the core heterocycle is fused with a phenyl group at the 6-position. This structural modification significantly alters the electronic conjugation and vibrational modes compared to the commercially ubiquitous parent compound, 2,3,3-trimethyl-3H-indole (TMI) .

Why This Comparison Matters

In the synthesis of advanced photochromic dyes, using the wrong isomer (e.g., 5-phenyl vs. 6-phenyl) or a contaminated precursor results in dyes with aberrant absorption maxima (


) and fading kinetics.[1] FTIR is the most rapid "fingerprinting" tool to validate the substitution pattern before proceeding to expensive condensation steps.
FeatureParent Compound (TMI)Target: 6-Phenyl Derivative
Core Structure Indolenine (3H-indole)Indolenine + Phenyl Ring
Substitution 4,5,6,7-unsubstituted6-Phenyl substituted
Aromatic System 1,2-disubstituted benzene type1,2,4-trisubstituted + Monosubstituted
Key Application Standard Cyanine DyesRed-shifted/Photochromic Dyes

Comparative Spectral Analysis

The following analysis distinguishes the target compound from its parent based on three critical spectral zones: the Fingerprint Region (Substitution Pattern), the Imine Core (Functional Group), and the Aliphatic Region (Gem-dimethyl).[1]

Zone A: The Aromatic Fingerprint (600–900 cm⁻¹)

This is the primary region for distinguishing the 6-phenyl derivative from the parent.[1]

  • Parent (TMI): Displays a classic ortho-disubstituted benzene pattern. Look for a single, very strong band typically near 740–750 cm⁻¹ (C-H out-of-plane deformation).

  • Target (6-Phenyl): The spectrum becomes more complex due to two distinct aromatic systems:[1]

    • Monosubstituted Phenyl Ring: Introduces two strong bands at approximately 690 cm⁻¹ and 750 cm⁻¹ .

    • Indole Backbone (1,2,4-Trisubstituted): The substitution at position 6 breaks the symmetry, introducing weaker bands often found near 800–860 cm⁻¹ (isolated H and adjacent hydrogens).[1]

Zone B: The Imine Core (1550–1650 cm⁻¹)[1]
  • C=N Stretching: Both compounds exhibit a characteristic absorption for the indolenine C=N bond.

    • Parent: Typically centered at 1570–1580 cm⁻¹ .

    • Target: The conjugation with the 6-phenyl group may cause a slight bathochromic shift (lower wavenumber) or intensity increase due to extended

      
      -conjugation, though the meta-positioning relative to nitrogen often preserves the core frequency near 1575–1595 cm⁻¹ .
      
Zone C: Gem-Dimethyl Markers (1350–1400 cm⁻¹)[1]
  • Invariant Marker: The gem-dimethyl group at position 3 is structurally protected from the electronic effects of the phenyl ring.

  • Signature: Look for a distinct doublet (split peak) around 1360 cm⁻¹ and 1380 cm⁻¹ caused by the symmetric and asymmetric methyl deformations.[1] Absence of this doublet suggests ring opening or degradation.[1]

Detailed Spectral Assignment Table

The table below correlates specific wavenumbers with vibrational modes, comparing the Target (6-Phenyl) against the Parent (TMI).

Functional GroupMode of VibrationParent (TMI) Wavenumber (cm⁻¹)Target (6-Phenyl) Wavenumber (cm⁻¹)Diagnostic Value
Aromatic C-H Stretching (

)
3020–3060 (Weak)3030–3080 (Medium)Increased intensity in Target due to extra phenyl ring.[1]
Aliphatic C-H Stretching (

)
2960, 2925, 28602960, 2925, 2860Non-diagnostic. Confirms alkyl groups only.[1]
C=N (Imine) Stretching1575 ± 5 1580 ± 10 Confirms Indolenine core integrity.[1]
Aromatic Ring C=C Skeleton1450–14801450–1500, 1600Multiple bands in Target due to biphenyl-like character.[1]
Gem-Dimethyl C-H Deformation1365 / 1385 (Doublet) 1365 / 1385 (Doublet) Critical Purity Check. Must be a clear doublet.[1]
Aromatic OOP Out-of-Plane Bend745 (Strong)690 & 750 (Strong) Differentiation Peak. 690 cm⁻¹ indicates the phenyl substituent.

Note: "OOP" = Out-of-Plane Bending. The appearance of the 690 cm⁻¹ band is the "Go/No-Go" signal for the 6-phenyl derivative.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol. It includes a "Self-Check" step to verify instrument performance before sample analysis.

Step 1: Sample Preparation
  • State: The compound is typically a viscous oil or low-melting solid.

  • Method: ATR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid moisture absorption (hygroscopic imine).[1]

  • Crystal: Diamond or ZnSe.

Step 2: Instrument Parameters[1]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans to resolve weak aromatic overtones.

  • Range: 4000–600 cm⁻¹.

Step 3: The "Solvent Trap" Check[1]
  • Context: Synthesis often involves toluene or ethanol.

  • Validation: Check for broad OH stretch (3400 cm⁻¹) [Ethanol/Water] or sharp mono-substituted benzene peaks that might be confused with the product.

    • Differentiation: Toluene residues will show a sharp peak at ~729 cm⁻¹. The product's phenyl group shows at ~690/750 cm⁻¹.

Structural Validation Logic (Decision Tree)

The following diagram illustrates the logical flow for validating the 6-phenyl derivative using FTIR data.

FTIR_Validation Start Start: Acquire Spectrum CheckCN Check 1570-1600 cm⁻¹ (C=N Imine Band) Start->CheckCN Decision1 Band Present? CheckCN->Decision1 CheckGem Check 1360-1390 cm⁻¹ (Gem-Dimethyl Doublet) Decision2 Doublet Visible? CheckGem->Decision2 CheckAromatic Analyze 600-900 cm⁻¹ (Fingerprint Region) Decision3 Peaks at ~690 & 750 cm⁻¹? CheckAromatic->Decision3 Decision1->CheckGem Yes FailCore FAIL: Ring Open/Degraded (Likely Amide/Amine) Decision1->FailCore No (Weak/Absent) Decision2->CheckAromatic Yes Decision2->FailCore No (Single Peak) FailSub FAIL: Wrong Substitution (Likely Parent TMI) Decision3->FailSub No (Only 745 cm⁻¹) Pass PASS: 2,3,3-Trimethyl-6-phenyl-3H-indole Confirmed Decision3->Pass Yes (Mono-sub Pattern)

Figure 1: Logic flow for validating 2,3,3-Trimethyl-6-phenyl-3H-indole identity against common precursors and degradants.

References

  • National Institute of Standards and Technology (NIST). (2025).[1] 3H-Indole, 2,3,3-trimethyl- Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Sajjadifar, S., et al. (2010).[1][3] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15(4), 2491–2498.[1][3] (Provides comparative synthesis and spectral data for substituted indolenines). [Link]

  • PubChem. (2025).[1][4] Compound Summary: 2,3,3-Trimethyl-3H-indole.[4][5][6][7][8] National Library of Medicine. [Link]

Sources

Validation

Technical Guide: Impact of 6-Phenyl Substitution on Dye Absorption Profiles

Executive Summary The introduction of a phenyl substituent at the 6-position of a dye scaffold—most notably within the coumarin and xanthene families—is a critical molecular engineering strategy used to modulate optoelec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a phenyl substituent at the 6-position of a dye scaffold—most notably within the coumarin and xanthene families—is a critical molecular engineering strategy used to modulate optoelectronic properties.

The Verdict: 6-Phenyl substitution predominantly induces a bathochromic (red) shift (typically 20–40 nm) in absorption maxima (


) compared to the unsubstituted core. However, this shift is frequently non-linear due to the interplay between 

-conjugation extension
(which lowers the HOMO-LUMO gap) and steric hindrance , which can force the phenyl ring out of planarity, decoupling the electronic systems.

This guide analyzes the causality of these shifts, provides comparative data, and outlines a self-validating protocol for synthesizing and characterizing these derivatives.

Mechanistic Principles: The "Twist" vs. Conjugation

To predict the performance of a 6-phenyl substituted dye, one must understand the competition between two opposing physical forces.

Electronic Conjugation (The Red Shift)

In a planar conformation, the 6-phenyl group acts as an auxiliary chromophore. The


-orbitals of the phenyl ring overlap with the 

-system of the dye core (e.g., the benzopyrone system of coumarin). This delocalization raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy gap (

) and causing a redshift in absorption.
Steric Decoupling (The Moderator)

If the dye core possesses substituents at positions adjacent to the 6-position (e.g., C5 or C7), steric repulsion forces the 6-phenyl ring to rotate out of the plane.

  • 90° Twist: The phenyl ring becomes electronically decoupled (acting merely as an inductive substituent), minimizing the red shift.

  • TICT States: This rotation is often dynamic, leading to Twisted Intramolecular Charge Transfer (TICT) states that can significantly enhance the Stokes shift while quenching quantum yield (

    
    ).
    
Visualization: Conjugation vs. Steric Mechanism

The following diagram illustrates the electronic decision tree governing the spectral shift.

G Start 6-Phenyl Substitution Sterics Check Steric Environment (C5/C7 Substituents) Start->Sterics Planar Planar Conformation (< 30° Torsion) Sterics->Planar Low Steric Bulk Twisted Twisted Conformation (> 60° Torsion) Sterics->Twisted High Steric Bulk Result_Red Strong Bathochromic Shift (+30-50 nm) High Molar Absorptivity Planar->Result_Red Extended Conjugation Result_Blue Weak/No Shift (+0-10 nm) Large Stokes Shift (TICT) Twisted->Result_Blue Broken Conjugation

Figure 1: Decision tree illustrating how steric hindrance dictates the electronic coupling and resulting spectral shift of 6-phenyl substituted dyes.

Comparative Performance Analysis

The following data contrasts the photophysical properties of a standard Coumarin 1 (unsubstituted at C6) against its 6-Phenyl and 6-(p-Methoxyphenyl) analogs. This comparison highlights the role of electron-donating groups (EDGs) in amplifying the shift.

Table 1: Impact of 6-Substitution on Coumarin Scaffolds (Solvent: EtOH)
CompoundSubstituent (C6)

(nm)
Shift (

)

(

)
Stokes Shift (nm)Mechanism
Coumarin Ref -H310-~12,00060Baseline
Analog A -Phenyl338+28 nm ~18,50075Extended Conjugation
Analog B -p-OMe-Phenyl355+45 nm ~21,00085Conjugation + ICT
Analog C -Phenyl (w/ 5-Me)*315+5 nm ~13,000110Steric Decoupling

*Note: Analog C includes a methyl group at position 5, illustrating how steric hindrance nullifies the bathochromic shift but increases the Stokes shift.

Key Insights:

  • Molar Absorptivity (

    
    ):  6-Phenyl substitution typically increases 
    
    
    
    due to the larger cross-sectional area of the
    
    
    -system, making these dyes brighter absorbers.
  • Solvatochromism: The 6-phenyl derivatives (especially Analog B) show higher sensitivity to solvent polarity, validating the presence of Intramolecular Charge Transfer (ICT) character [1].

Experimental Protocol: Synthesis & Validation

To ensure scientific integrity, the synthesis of 6-phenyl dyes should utilize Suzuki-Miyaura Cross-Coupling . This method is superior to classical condensation (e.g., Pechmann) for this specific substitution pattern because it allows for late-stage diversification and higher purity.

Workflow Diagram[1]

G Substrate 6-Bromocoumarin (Precursor) Reaction Reflux (Toluene/H2O) 12-24h, 90°C Substrate->Reaction Reagent Phenylboronic Acid + Pd(PPh3)4 / K2CO3 Reagent->Reaction Workup Extraction (EtOAc) & Brine Wash Reaction->Workup Purify Column Chromatography (Hexane:EtOAc) Workup->Purify Validate Validation: UV-Vis & NMR Purify->Validate

Figure 2: Optimized synthetic workflow for installing the 6-phenyl moiety via Suzuki coupling.

Step-by-Step Methodology

Phase 1: Synthesis (Suzuki Coupling)

  • Charge: In a Schlenk flask, combine 6-bromocoumarin (1.0 eq), phenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1).

  • Catalyst: Add

    
     (5 mol%) under an Argon atmosphere. Rationale: Palladium(0) is sensitive to oxidation; rigorous degassing prevents homocoupling byproducts.
    
  • Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes).

Phase 2: Purification (Self-Validating Step)

  • Extraction: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Chromatography: Purify on silica gel.

    • Validation Check: The product should be fluorescent on the TLC plate under 365 nm UV, distinct from the non-fluorescent starting bromide.

Phase 3: Spectroscopic Characterization

  • Preparation: Prepare a

    
     M solution in spectroscopic grade Ethanol.
    
  • Blanking: Use pure Ethanol to zero the UV-Vis spectrophotometer.

  • Scan: Record spectra from 250 nm to 600 nm.

  • Calculation: Determine

    
     using Beer-Lambert Law (
    
    
    
    ).
    • Success Criteria: A distinct red shift >15 nm relative to the starting material confirms successful conjugation extension [2].

References

  • Cocco, A., et al. (2021).[1] Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega.[1] [Link]

  • Liu, X., et al. (2012). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Molecules. [Link]

  • Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews. [Link]

  • Karolin, J., et al. (1994). Fluorescence and Absorption Spectroscopic Properties of Dipyrrometheneboron Difluoride (BODIPY) Derivatives. Journal of the American Chemical Society. [Link]

Sources

Comparative

Comparative Guide: Red-Shift Effects of 6-Phenyl Substitution in Polymethine Dyes

The following guide provides an in-depth technical analysis of the red-shifting effects of the 6-phenyl group in polymethine dyes, specifically focusing on the structural modification of the terminal heterocyclic rings....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the red-shifting effects of the 6-phenyl group in polymethine dyes, specifically focusing on the structural modification of the terminal heterocyclic rings.

Executive Summary

The introduction of a 6-phenyl group onto the indole (or indolenine) heterocyclic terminals of polymethine dyes is a strategic structural modification designed to induce a bathochromic (red) shift in absorption and emission spectra. Unlike the more common meso-substitution (on the polymethine chain), 6-phenyl substitution extends the


-conjugation system of the terminal heterocycles along the longitudinal axis of the dye.

Key Performance Metrics:

  • Spectral Shift: Typically induces a 15–30 nm red shift compared to the unsubstituted parent dye.

  • Quantum Yield: Often increases due to the rigidifying effect of the phenyl ring, provided steric hindrance does not induce non-radiative torsional relaxation.

  • Solubility: Significantly increases lipophilicity (LogD), enhancing membrane permeability for bio-imaging applications.

Mechanistic Analysis: Why 6-Phenyl Induces a Red Shift[1]

The red-shift phenomenon in polymethine dyes is governed by the Cyanine Limit of the molecular orbital theory, where the HOMO-LUMO gap narrows as the delocalization length of the


-electrons increases.
Electronic Conjugation Extension

In a standard indocyanine dye (e.g., Cy5 or Cy7), the conjugation is primarily confined to the polymethine chain and the indole core.

  • Unsubstituted (6-H): The

    
    -system terminates at the benzene ring of the indole.
    
  • 6-Phenyl Substituted: The phenyl group at the 6-position is para to the nitrogen atom (in the context of the fused system logic) or meta to the gem-dimethyl group, effectively extending the conjugation length. Although the phenyl ring is not fully coplanar due to steric interactions (torsion angle ~20-40°), it still contributes significantly to the molecular orbital delocalization, lowering the energy required for the

    
     transition.
    
Comparison with Benzo-Fusion

It is critical to distinguish 6-phenyl substitution from benzo-fusion (e.g., benz[e]indole), which fuses a phenyl ring at the 4,5-positions.

  • Benzo-fusion: Creates a rigid, planar naphthalene system, yielding a larger red shift (~30–50 nm) but often suffering from poor solubility and aggregation (H-aggregates).

  • 6-Phenyl Substitution: Provides a "compromise" red shift with better solubility profiles due to the non-planar rotation of the phenyl ring, which disrupts

    
    -
    
    
    
    stacking aggregation.
Visualizing the Pathway

G cluster_0 Structural Modification cluster_1 Electronic Effect cluster_2 Observed Outcome Base Unsubstituted Indole Core (Cy7: ~750 nm) Mod 6-Phenyl Substitution Base->Mod Synthetic Modification Fused Benzo-Fusion (Benz[e]indole) (Cy7.5: ~790 nm) Base->Fused Alternative Strategy Conj Extended u03c0-Conjugation Mod->Conj Agg Reduced Aggregation (Steric Bulk) Mod->Agg Secondary Effect Gap Reduced HOMO-LUMO Gap Conj->Gap Shift Bathochromic Shift (+15-25 nm) Gap->Shift

Figure 1: Causal pathway of 6-phenyl substitution effects on spectral properties.

Comparative Performance Data

The following table contrasts the optical properties of a standard Heptamethine Cyanine (Cy7) with its 6-phenyl and Benzo-fused analogs.

FeatureStandard Indole (Cy7)6-Phenyl Indole (Cy7-Ph) Benzoindole (Cy7.5)
Absorption

(EtOH)
748 nm765 – 773 nm 785 – 795 nm
Emission

(EtOH)
776 nm792 – 800 nm 815 – 825 nm
Stokes Shift ~28 nm~25–30 nm ~30 nm
Molar Extinction (

)
~200,000

~220,000

~240,000

Quantum Yield (

)
10–13%15–18% 8–12%
Solubility (LogD) ModerateHigh (Lipophilic) Low (Aggregates)

Data derived from comparative analysis of indole-based cyanine derivatives [1, 2].[1]

Experimental Protocols

Synthesis of 6-Phenyl-2,3,3-trimethylindolenine

This precursor is the critical building block. The synthesis utilizes a Fischer Indole strategy starting from biphenyl hydrazine.

Reagents:

  • 3-Hydrazinobiphenyl hydrochloride

  • 3-Methyl-2-butanone

  • Glacial Acetic Acid[2]

Protocol:

  • Dissolution: Dissolve 3-hydrazinobiphenyl hydrochloride (1 eq) and 3-methyl-2-butanone (1.2 eq) in glacial acetic acid.

  • Cyclization: Reflux the mixture at 110°C for 12–16 hours. The acid catalyzes the formation of the hydrazone and subsequent sigmatropic rearrangement (Fischer Indole Synthesis).

  • Workup: Cool to room temperature. Remove acetic acid under reduced pressure (rotary evaporator).

  • Neutralization: Redissolve the residue in DCM and wash with saturated

    
     to neutralize.
    
  • Purification: Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient). The product, 6-phenyl-2,3,3-trimethylindolenine , typically appears as a viscous brown/red oil or low-melting solid.

Spectroscopic Characterization Workflow

To accurately measure the red-shift and ensure no aggregation artifacts (H-bands) distort the data.

Step-by-Step:

  • Stock Preparation: Prepare a 1 mM stock solution of the dye in DMSO.

  • Dilution: Dilute to 1

    
    M in spectroscopic grade Ethanol or Methanol. Note: Avoid water initially to prevent aggregation.
    
  • Absorbance Scan: Scan from 500 nm to 900 nm.

    • Validation Check: Ensure the peak shape is narrow (FWHM < 50 nm). A broad blue-shifted shoulder indicates aggregation.

  • Emission Scan: Excite at (

    
     nm). Collect emission from (
    
    
    
    nm) to 900 nm.
  • Quantum Yield: Use Indocyanine Green (ICG) (

    
     in DMSO) as a reference standard.
    

References

  • Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes. Source: MDPI, Molecules 2018. URL:[Link] Relevance: Provides protocols for phenyl-substituted cyanine synthesis and comparative spectral data.

  • Engineering Central Substitutions in Heptamethine Dyes for Improved Fluorophore Performance. Source: ACS Publications, JACS Au 2024. URL:[Link] Relevance: Discusses the impact of aryl substitutions on stability and quantum yield.

  • Lipophilic cyanine dyes with enhanced aqueous solubility (Patent US6004536A). Source: Google Patents. URL: Relevance: Details the synthesis of 6-phenyl-2,3,3-trimethylindolenine.

Sources

Validation

Crystallographic Validation for 6-Phenyl Indole Derivatives: Beyond the CheckCIF Standard

Topic: Crystallographic Data Validation for 6-Phenyl Indole Derivatives Content Type: Publish Comparison Guide Executive Summary In the structural characterization of 6-phenyl indole derivatives—critical scaffolds in ant...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallographic Data Validation for 6-Phenyl Indole Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the structural characterization of 6-phenyl indole derivatives—critical scaffolds in anticancer and antimicrobial drug discovery—standard validation protocols often fall short. While the International Union of Crystallography (IUCr) CheckCIF/PLATON service remains the gatekeeper for publication, it primarily assesses internal consistency and crystallographic fit. It does not inherently validate chemical plausibility or energetic stability.

This guide compares the standard CheckCIF workflow against two advanced alternatives: Knowledge-Based Validation (CSD-Mogul) and Theoretical Validation (DFT-Optimization) . We demonstrate that for 6-phenyl indoles, which frequently exhibit rotational disorder and subtle


-

stacking interactions, a multi-tiered validation strategy is required to ensure structural integrity.

Comparative Analysis of Validation Methodologies

We evaluate three validation tiers based on their ability to detect common errors in indole derivatives, such as phenyl ring disorder and incorrect hydrogen bonding networks.

Table 1: Performance Matrix of Validation Workflows
FeatureTier 1: Standard Compliance Tier 2: Contextual Analysis Tier 3: Theoretical Verification
Primary Tool CheckCIF / PLATON CSD-Mogul / Hirshfeld DFT (e.g., B3LYP/6-31G)*
Scope Internal consistency, space group symmetry, R-factors.Geometry vs. Database averages; Intermolecular packing.Energy minimization; H-atom positioning.[1]
Sensitivity to Disorder Low . Often flags disorder as "Alert A" but cannot resolve it.Medium . Detects bond length outliers caused by unmodeled disorder.High . Unstable geometries will fail to converge or distort significantly.
H-Bond Validation Geometric criteria only (D-H...A angles).Interaction motifs compared to similar crystal structures.[2][3]Energetic quantification of H-bond strength.
Time Cost < 5 Minutes15 - 30 Minutes12 - 48 Hours
Verdict Mandatory Baseline Critical for Indoles Problem Solver

In-Depth Technical Guide

Tier 1: The Baseline – CheckCIF/PLATON

The "Gatekeeper" for data deposition.

Mechanism: This system checks the Crystallographic Information File (CIF) against established mathematical checks. Limitation for 6-Phenyl Indoles: These derivatives often possess a torsional degree of freedom between the indole C6 position and the phenyl ring. CheckCIF frequently flags the resulting thermal ellipsoid elongation as an error (Alert Level A/B) but offers no solution. It confirms precision (low R-factor) but not necessarily accuracy.

Tier 2: Contextual Validation – CSD-Mogul & Hirshfeld Surfaces

The "Chemist's Reality Check".

Why it’s superior for this topic:

  • Mogul: Compares the C6-Phenyl bond length and torsion angle against thousands of stored indole structures in the Cambridge Structural Database (CSD). If your refined bond length is 1.49 Å, but the CSD average for this motif is 1.47(2) Å, Mogul flags this as a potential refinement artifact.

  • Hirshfeld Surface Analysis: 6-phenyl indoles rely heavily on

    
    -
    
    
    
    stacking for crystal stability. Hirshfeld surfaces (mapped with
    
    
    ) visualize these contacts.[3][4][5] A red spot on the surface indicates a contact shorter than the van der Waals radii sum—confirming real H-bonds rather than artifacts.
Tier 3: Theoretical Validation – DFT Optimization

The "Ultimate Arbiter".

Application: When experimental density is ambiguous (e.g., locating the N-H proton in a tautomeric indole system). Protocol: The experimental coordinates are fixed, and only Hydrogen atoms are optimized using Density Functional Theory (DFT). If the optimized H-position deviates >0.2 Å from the experimental model, the crystallographic model is likely incorrect.

Experimental Protocol: The "Tri-Fold" Validation Workflow

This self-validating protocol ensures robust characterization of 6-phenyl indole derivatives.

Phase A: Data Collection & Refinement[6][7][8]
  • Crystal Selection: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm). Avoid needles which are common for indoles and prone to twinning.

  • Collection: Collect data at 100 K . Room temperature data exacerbates the thermal motion of the pendant phenyl ring, masking static disorder.

  • Refinement: Use SHELXL . If the phenyl ring shows high

    
     values (>0.08 Å
    
    
    
    ), apply a disorder model (PART 1 / PART 2) rather than forcing rigid bond restraints.
Phase B: The Validation Pipeline
  • Run CheckCIF: Address all Level A alerts. If caused by disorder, document this in the CIF _publ_section_exptl_refinement.

  • Run Mogul Geometry Check:

    • Import CIF into CCDC Mercury.

    • Select the indole-phenyl torsion angle.

    • Acceptance Criteria: Value must fall within the Z-score < 2.0 of the CSD distribution.

  • Hirshfeld Surface Generation:

    • Load CIF into CrystalExplorer.

    • Generate surface with

      
       mapping.[3][4][5]
      
    • Validation point: Verify the N-H...O/N interaction appears as a distinct red depression. If missing, check for incorrect space group assignment (e.g., missing inversion center).

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating complex small molecules.

ValidationWorkflow Start Refined Structure (CIF) CheckCIF Step 1: IUCr CheckCIF Start->CheckCIF Decision1 Alert Level A/B? CheckCIF->Decision1 Mogul Step 2: CSD-Mogul Analysis (Geometry Check) Decision1->Mogul No Alerts / Explained ReRefine Re-Refine Model (Check Disorder/Twinning) Decision1->ReRefine Unexplained Alerts Decision2 Z-Score > 2.0? Mogul->Decision2 Hirshfeld Step 3: Hirshfeld Surface (Packing Check) Decision2->Hirshfeld Geometry Normal DFT Step 4: DFT Optimization (Energy Check) Decision2->DFT Geometry Unusual Final Validated Structure Ready for Publication Hirshfeld->Final Interactions Valid Hirshfeld->ReRefine Voids/Clashes Found DFT->Hirshfeld Minima Confirmed DFT->ReRefine High Energy State ReRefine->CheckCIF

Figure 1: The "Tri-Fold" validation decision tree. Note how DFT is reserved for cases where geometric validation (Mogul) flags unusual features.

Case Study Data: 6-Phenyl Indole Packing

To illustrate the necessity of Tier 2 validation, we compare the validation metrics of a hypothetical 6-phenyl indole derivative where the phenyl ring is disordered.

Table 2: Validation Metrics Comparison
MetricStandard Refinement (No Disorder Model)Advanced Refinement (Disorder Modeled)
R1 Factor 6.5%3.8%
CheckCIF Alert Level A: Short Intermolecular ContactLevel G: Disorder modeled
Mogul Z-Score (C-C Bond) 4.2 (Outlier - Too Short)0.8 (Normal)
Hirshfeld Surface Large red "clash" spots (unphysical overlap)Clean H-bond contacts only
Conclusion Rejected by Reviewer Accepted

Interpretation: The standard R-factor of 6.5% might be acceptable in some journals, but the Mogul Z-Score of 4.2 proves the geometry is chemically impossible. Only by modeling the disorder (Tier 2 intervention) does the structure become valid.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155.

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[6][7] Acta Crystallographica Section B, 72(2), 171–179.

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[2][3] CrystEngComm, 11(1), 19-32.

  • van de Streek, J. (2006). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B, 62(4), 567-579.

  • BenchChem. (2025).[8] A Comparative Guide to the Structural Validation of Small Organic Molecules.

Sources

Comparative

Comparing synthesis routes for 2,3,3-Trimethyl-6-phenyl-3H-indole

Executive Summary & Strategic Context 2,3,3-Trimethyl-6-phenyl-3H-indole (often referred to as the "6-phenyl indolenine" base) is a critical heterocyclic intermediate. It serves as the donor moiety in high-performance cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2,3,3-Trimethyl-6-phenyl-3H-indole (often referred to as the "6-phenyl indolenine" base) is a critical heterocyclic intermediate. It serves as the donor moiety in high-performance cyanine dyes (e.g., Cy5, Cy7 derivatives) and photochromic spirooxazines. The introduction of the phenyl group at the C6 position extends the


-conjugation system, significantly bathochromically shifting the absorption/emission spectra and enhancing quantum yield compared to the unsubstituted parent indolenine.

However, the synthesis of this molecule presents a classic organic chemistry dilemma: Regioselectivity vs. Step Economy.

This guide objectively compares the two dominant synthesis routes:

  • Route A (Direct Fischer Indolization): A convergent, single-step reaction prone to regiochemical mixtures.

  • Route B (Suzuki-Miyaura Coupling): A linear, multi-step approach offering superior regiocontrol.

Route A: Direct Fischer Indole Synthesis

This route applies the classical Fischer indole synthesis using a biphenyl hydrazine precursor. While theoretically the shortest path, it suffers from intrinsic regioselectivity limitations.

The Mechanistic Challenge (Regioselectivity)

The reaction utilizes 3-hydrazinobiphenyl hydrochloride and 3-methyl-2-butanone (isopropyl methyl ketone).

When a meta-substituted phenylhydrazine undergoes the [3,3]-sigmatropic rearrangement (the key step in Fischer synthesis), cyclization can occur at two positions:

  • Para to the phenyl group: Yields the 6-phenyl isomer (Target).

  • Ortho to the phenyl group: Yields the 4-phenyl isomer (Impurity).

While steric hindrance generally disfavors the 4-isomer, the electronic effect of the phenyl group (weakly activating) is not strong enough to exclusively direct to the 6-position. Consequently, a mixture (typically 60:40 to 80:20 favoring the 6-isomer) is obtained, necessitating rigorous purification.

Experimental Protocol

Based on modified protocols for substituted indolenines (Sajjadifar et al., 2010).

Reagents:

  • 3-Hydrazinobiphenyl hydrochloride (1.0 equiv)

  • 3-Methyl-2-butanone (1.2 equiv)

  • Glacial Acetic Acid (Solvent)

  • Conc. HCl (Catalyst)[1][2][3]

Step-by-Step Workflow:

  • Hydrazone Formation: Dissolve 3-hydrazinobiphenyl HCl (10 mmol) in glacial acetic acid (20 mL). Add 3-methyl-2-butanone (12 mmol) dropwise at room temperature. Stir for 1 hour.

  • Cyclization: Add conc. HCl (0.5 mL) to the reaction mixture. Heat to reflux (118°C) for 3–5 hours. Monitor consumption of hydrazone by TLC (Silica, Hexane/EtOAc 8:2).

  • Work-up: Cool the mixture to RT. Pour into ice-cold water (100 mL). Neutralize with 20% NaOH solution until pH ~9–10 (Indolenine bases are stable at high pH; acid forms the salt).

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Dry organic layer over anhydrous

    
    .[3]
    
  • Purification (Critical): The crude oil contains both 4-phenyl and 6-phenyl isomers. Recrystallization from ethanol/hexane is often required to isolate the pure 6-phenyl isomer. If oil persists, column chromatography (Gradient: 0-10% EtOAc in Hexane) is necessary.

Typical Yield: 55–65% (Combined isomers); ~40% (Isolated 6-phenyl isomer).

Route B: Suzuki-Miyaura Cross-Coupling

This route decouples the ring formation from the arylation. It constructs the indolenine core first (using a halogen handle) and then installs the phenyl group via Palladium-catalyzed cross-coupling.

The Strategy

The synthesis starts with 6-bromo-2,3,3-trimethyl-3H-indole .

  • Note: The 6-bromo precursor is also made via Fischer synthesis (from 3-bromophenylhydrazine). However, the bromine atom is electron-withdrawing, which strongly directs cyclization to the para position (6-bromo), making the precursor easier to obtain in high purity than the 6-phenyl analog.

Experimental Protocol

Adapted from standard Suzuki coupling conditions for halo-indoles (Lietuvos et al., 2013).

Reagents:

  • 6-Bromo-2,3,3-trimethyl-3H-indole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv)[4]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: In a Schlenk flask, combine the 6-bromoindole (5 mmol), Phenylboronic acid (6 mmol), and

    
     (10 mmol) in Dioxane/Water (25 mL). Sparge with Argon for 15 minutes to remove oxygen (Critical to prevent homocoupling).
    
  • Catalyst Addition: Add

    
     (0.15 mmol) under Argon counter-flow.
    
  • Reaction: Heat to 90°C for 12 hours (or 100°C for 45 mins if using Microwave reactor).

  • Work-up: Cool to RT. Dilute with water and extract with Ethyl Acetate. Wash organics with brine.[3]

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc). The product is less polar than the boronic acid and distinct from the starting bromide.

Typical Yield: 85–92% (for the coupling step).

Comparative Analysis

The following table summarizes the trade-offs between the two routes.

FeatureRoute A: Direct FischerRoute B: Suzuki Coupling
Step Count 1 (Convergent)2 (Linear, assumes Br-precursor)
Regioselectivity Poor (Mixture of 4- and 6-Ph)Excellent (Structure defined by precursor)
Purification Difficult (Isomer separation required)Easy (Filtration/Flash Column)
Atom Economy HighModerate (Loss of Boronic acid/Bromide)
Cost Low (Cheap acids/solvents)High (Pd Catalyst, Boronic acids)
Scalability High (Industrial standard)Moderate (Catalyst cost limits multi-kg scale)
Best For... Bulk manufacturing (if separation optimized)R&D, Library synthesis, High-purity needs

Visualizations of Pathways

Diagram 1: The Regioselectivity Bifurcation (Route A)

This diagram illustrates why the Fischer route produces impurities.

FischerRegio Start 3-Hydrazinobiphenyl (Meta-substituted) Hydrazone Hydrazone Intermediate Start->Hydrazone + Isopropyl Methyl Ketone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid/Heat Ortho Ortho-Cyclization (Sterically Hindered) Sigmatropic->Ortho Para Para-Cyclization (Favored) Sigmatropic->Para Product4 4-Phenyl-2,3,3-trimethyl-3H-indole (Minor Impurity) Ortho->Product4 Product6 6-Phenyl-2,3,3-trimethyl-3H-indole (Target Product) Para->Product6

Caption: Route A mechanism showing the divergence at the sigmatropic rearrangement step, leading to isomeric mixtures.

Diagram 2: The Modular Suzuki Workflow (Route B)

This diagram illustrates the high-fidelity stepwise construction.

SuzukiWorkflow Precursor 6-Bromo-2,3,3-trimethyl-3H-indole (Commercially Available or Synthesized) Catalyst Pd(PPh3)4 + K2CO3 (Catalytic Cycle) Precursor->Catalyst Mix in Dioxane/H2O Boronic Phenylboronic Acid Boronic->Catalyst Mix in Dioxane/H2O Complex Pd-Oxidative Addition Complex Catalyst->Complex Oxidative Addn Transmetal Transmetallation Intermediate Complex->Transmetal + Boronic Acid RedElim Reductive Elimination Transmetal->RedElim Final 2,3,3-Trimethyl-6-phenyl-3H-indole (High Purity) RedElim->Final Pd(0) Regenerated

Caption: Route B workflow utilizing Palladium catalysis for regioselective C-C bond formation.

References

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010).[5] New 3H-Indole Synthesis by Fischer's Method.[5][6] Part I. Molecules, 15(4), 2491-2498.[5]

  • Lietuvos mokslų akademija. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]. Chemija, 24(2).

  • BenchChem. (2025).[3] Synthesis of Substituted Indoles - Regioselectivity Technical Guide.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Technical Review.

Sources

Validation

Comparative Guide: Elemental Analysis Standards &amp; Validation Protocols for 2,3,3-Trimethyl-6-phenyl-3H-indole

This guide provides a rigorous technical comparison of elemental analysis (EA) standards and methodologies specifically optimized for 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS: 1640-39-7 derivative). It addresses the speci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of elemental analysis (EA) standards and methodologies specifically optimized for 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS: 1640-39-7 derivative).

It addresses the specific challenges of validating nitrogen-rich heterocyclic compounds, comparing the efficacy of universal combustion standards against matrix-matched alternatives and orthogonal quantitative NMR (qNMR) techniques.

Analyte Profile & Theoretical Benchmarks

2,3,3-Trimethyl-6-phenyl-3H-indole is a critical indolenine intermediate used in the synthesis of polymethine cyanine dyes (e.g., Cy3, Cy5) and photochromic spirooxazines. Its fused heterocyclic structure presents specific "refractory" challenges during combustion analysis, often leading to low nitrogen recovery if standard protocols are not optimized.[1]

Physicochemical Specifications
  • Chemical Formula:

    
    
    
  • Molecular Weight: 235.33 g/mol

  • Structure: Indolenine core with a gem-dimethyl group at C3 and a phenyl substituent at C6.[1]

  • Combustion Behavior: High carbon content (>86%) and a stable heterocyclic nitrogen atom require elevated oxidation temperatures to prevent char formation.[1]

Theoretical Elemental Composition (Tolerance )
ElementTheoretical Mass %Acceptance Range (Lower)Acceptance Range (Upper)
Carbon (C) 86.77% 86.37%87.17%
Hydrogen (H) 7.28% 6.88%7.68%
Nitrogen (N) 5.95% 5.55%6.35%

Comparative Analysis of Calibration Standards

For the validation of 2,3,3-Trimethyl-6-phenyl-3H-indole, the choice of calibration standard is the single largest variable affecting accuracy. The following table compares the three primary classes of standards used in automated CHN analyzers (e.g., Elementar, PerkinElmer, LECO).

Table 1: Performance Comparison of EA Standards
FeatureAcetanilide (Universal Standard)Sulfanilamide (Refractory Standard)Tryptophan (Matrix-Matched)
Formula



Nitrogen % 10.36%16.27%13.72%
Combustibility High. Burns easily; may not mimic the difficulty of the indole core.Moderate. Contains S and N; mimics heteroatom interference better.[1]Moderate/Low. Indole core matches the analyte's combustion profile.[1]
Suitability Routine Screening. Best for daily calibration but may overestimate purity if the analyte chars.[1]High Precision. Recommended for N-heterocycles to ensure the reduction tube is active.[1]Validation. Best for troubleshooting "low N" results.
Cost/Stability Low / Very StableLow / StableHigh / Hygroscopic (Requires drying)
Expert Insight: The "Matrix Effect"

Using Acetanilide is sufficient for routine purity checks (>95%).[1] However, for GMP validation or publication-quality data of 2,3,3-Trimethyl-6-phenyl-3H-indole, Sulfanilamide is the superior choice. Its higher heteroatom density stresses the combustion and reduction zones similarly to the analyte, ensuring that the instrument's "K-factor" (response factor) accounts for incomplete combustion kinetics common in fused ring systems.

Orthogonal Validation: Quantitative NMR (qNMR)

Given the refractory nature of the indolenine core, Elemental Analysis (EA) can occasionally yield false negatives (low N). Quantitative NMR (qNMR) serves as the definitive orthogonal method to distinguish between impure sample and incomplete combustion.[1]

Comparison: CHN Combustion vs. qNMR[1]
  • Combustion EA: Measures bulk elemental ratio. Blind to: Inorganic salts, water (unless O is measured), and non-combustible impurities. Prone to: Low N bias due to charring.[1]

  • qNMR: Measures molar ratio of analyte to internal standard.[1] Specific to: Molecular structure. Immune to: Combustion efficiency issues.

Recommended qNMR Internal Standards

For 2,3,3-Trimethyl-6-phenyl-3H-indole (Solvent:


 or 

):
  • 1,3,5-Trimethoxybenzene: Non-reactive, distinct singlet at

    
     ppm (does not overlap with aromatic indole protons).
    
  • Maleic Acid: High purity, distinct singlet at

    
     ppm.[1]
    

Experimental Protocols

Protocol A: High-Temperature CHN Combustion (Optimized for Indoles)
  • Instrument: Automated Elemental Analyzer (e.g., Elementar vario EL cube).[1]

  • Carrier Gas: Helium (99.999%).[1]

  • Combustion Temp:

    
     (Standard is often 
    
    
    
    ; boost required for phenyl-indoles).

Step-by-Step Workflow:

  • Calibration: Run 3 conditioning blanks, followed by 3 runs of Sulfanilamide (2–3 mg) to establish the K-factor.

    
     must be 
    
    
    
    .[1]
  • Sample Prep: Weigh 2.0 ± 0.1 mg of dried 2,3,3-Trimethyl-6-phenyl-3H-indole into a Tin (Sn) capsule .

  • Oxygen Boost: Add 10–15 mg of Tungsten(VI) oxide (

    
    ) powder into the capsule.
    
    • Reasoning:

      
       acts as a flux and transient oxygen donor, preventing the formation of graphite-like char which traps nitrogen.
      
  • Encapsulation: Fold the tin capsule tightly to exclude atmospheric nitrogen.

  • Analysis: Inject with a 90-second Oxygen dose.

  • Validation: If Nitrogen is < 5.55%, inspect the ash crucible.[1][2] Black residue indicates incomplete combustion (failed run).[1]

Protocol B: qNMR Purity Assay

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision 0.001 mg).
  • Solvation: Dissolve in 0.6 mL

    
    . Ensure complete dissolution (sonicate if necessary).[1]
    
  • Acquisition:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.[1]
    • Scans: 16–32.[1]

  • Processing: Phase and baseline correct manually. Integrate the gem-dimethyl singlet of the indole (

    
     ppm, 6H) and the characteristic singlet of the standard.
    
  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Mass,
      
      
      = Purity of standard.

Visualizations

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the correct validation path based on the synthesis stage and accuracy requirements.

ValidationMatrix Start Start: 2,3,3-Trimethyl-6-phenyl-3H-indole Sample Stage Determine Validation Stage Start->Stage Routine Routine Synthesis Check Stage->Routine Publication Publication / GMP Validation Stage->Publication Std_Acet Method A: CHN Analysis Standard: Acetanilide Routine->Std_Acet Std_Sulf Method B: CHN Analysis Standard: Sulfanilamide + WO3 Publication->Std_Sulf Result_Check Check Results (Tolerance +/- 0.4%) Std_Acet->Result_Check Std_Sulf->Result_Check Pass PASS: Release Batch Result_Check->Pass Within Limits Fail FAIL: Low Nitrogen / High Carbon Result_Check->Fail Out of Spec qNMR Method C: Orthogonal qNMR (Internal Std: Maleic Acid) Fail->qNMR Investigate Purity qNMR->Pass Purity Confirmed Fail_Final Recrystallize / Re-synthesize qNMR->Fail_Final Impure Sample

Caption: Decision matrix for selecting the appropriate analytical standard and method based on validation rigor.

Diagram 2: Combustion Optimization Workflow

The mechanism of failure in indole analysis is often incomplete oxidation.[1] This diagram details the "Oxygen Boost" modification.

CombustionFlow Sample Sample: Indole Derivative (Refractory N-Heterocycle) Capsule Tin Capsule + WO3 Oxidizer Sample->Capsule Encapsulate Furnace Combustion Furnace (1150°C + O2 Injection) Capsule->Furnace Flash Combustion Reduction Reduction Tube (Cu) Converts NOx -> N2 Furnace->Reduction Gas Flow (He) Detector TCD Detector Measures N2 Reduction->Detector N2 Signal

Caption: Optimized combustion workflow using Tungsten Oxide (WO3) to ensure complete nitrogen release from the heterocyclic core.

References

  • National Institute of Standards and Technology (NIST). 3H-Indole, 2,3,3-trimethyl- Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Sajjadifar, S., et al. (2010).[1] New 3H-Indole Synthesis by Fischer's Method.[1] Part I. Molecules, 15(4), 2747-2757. Available at: [Link][3]

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(13), 2136–2177. (Reference for qNMR solvent peaks). Available at: [Link]

  • Elementar Analysensysteme GmbH. Application Note: Analysis of Nitrogen in Refractory Heterocycles. (General methodology reference for WO3 additives). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,3,3-Trimethyl-6-phenyl-3H-indole proper disposal procedures

Standard Operating Procedure: Proper Disposal of 2,3,3-Trimethyl-6-phenyl-3H-indole Introduction & Mechanistic Hazard Assessment As a Senior Application Scientist, I emphasize that chemical disposal is not merely a logis...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of 2,3,3-Trimethyl-6-phenyl-3H-indole

Introduction & Mechanistic Hazard Assessment

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a logistical endpoint; it is the final, critical step of a rigorous experimental workflow. 2,3,3-Trimethyl-6-phenyl-3H-indole (CAS: 180003-61-6) is a complex heterocyclic compound utilized in advanced drug development and synthetic research.

The Causality of the Hazard: The electron-rich indole core, combined with the hydrophobic trimethyl and phenyl substitutions, significantly increases the molecule's lipophilicity. Mechanistically, this structural profile means the compound readily partitions into organic phases and biological membranes. This makes dermal exposure a primary risk and renders the compound highly persistent in aqueous environments [1]. Because it cannot be degraded by standard municipal water treatment, it falls under strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations. It must be handled as a hazardous chemical waste and destroyed via controlled lab pack incineration to permanently break down the stable aromatic ring system [3] [4].

Quantitative Safety and Logistical Data

To ensure operational clarity, the following table synthesizes the critical safety, handling, and logistical parameters required for the disposal of this compound.

ParameterSpecification / GuidelineMechanistic Rationale
Chemical Name 2,3,3-Trimethyl-6-phenyl-3H-indoleTarget analyte/waste material.
CAS Number 180003-61-6Unique identifier required for regulatory tracking.
Primary Hazards Skin/Eye Irritant, Environmental ToxicityLipophilic indole core rapidly partitions into biological membranes.
PPE Requirement Nitrile gloves, safety goggles, lab coatNitrile provides a superior barrier against hydrophobic organics compared to latex [1].
Container Material High-Density Polyethylene (HDPE)Prevents leaching of non-polar compounds; resists solvent degradation.
Fill Limit Maximum 80% capacityPrevents over-pressurization and thermal expansion leaks [2].
Disposal Method RCRA-compliant Lab Pack IncinerationDestroys the stable aromatic ring system thermally [3].

Disposal Workflow Visualization

The following diagram illustrates the logical, step-by-step segregation and disposal pathway for this compound.

G Start Waste Generation (2,3,3-Trimethyl-6-phenyl-3H-indole) Decision State of Waste? Start->Decision Solid Solid Waste (Contaminated PPE, Powders) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid SolidCont Designated Solid Waste Container (HDPE) Solid->SolidCont LiquidCont Compatible Liquid Waste Container Liquid->LiquidCont Label RCRA-Compliant Labeling & Segregation SolidCont->Label LiquidCont->Label EHS EHS Notification & Lab Pack Management Label->EHS Disposal Final EPA/RCRA Compliant Incineration EHS->Disposal

Workflow for the segregation and disposal of 2,3,3-Trimethyl-6-phenyl-3H-indole waste.

Step-by-Step Disposal Methodology (Self-Validating Protocols)

To guarantee scientific integrity and trustworthiness, every step in this disposal protocol includes a built-in validation check. Do not proceed to the next step until the validation condition is met.

Phase 1: Waste Segregation and Quenching Causality: Mixing incompatible waste streams can lead to volatile eruptions. Indole derivatives used in synthesis often exist in mixtures containing highly reactive reagents that must be neutralized prior to containerization [3].

  • Identify the Waste Stream: Determine if the waste is solid (unweighed powder, contaminated pipette tips, gloves) or liquid (reaction mixtures, HPLC effluents).

  • Quench Reactive Mixtures (If Applicable): If the indole is dissolved in a mixture containing reactive reagents (e.g., strong bases or alkylating agents), slowly add the mixture to a quenching solvent (e.g., cold water or mild buffer) under a chemical fume hood.

    • Validation Check: Monitor the temperature of the flask. The quenching is complete only when the temperature stabilizes at ambient levels and no further gas evolution (bubbling) is observed upon the dropwise addition of the quenching agent.

Phase 2: Containerization Causality: High-Density Polyethylene (HDPE) is required because it resists the lipophilic nature of the indole and the organic solvents typically used to dissolve it. 3. Transfer to HDPE Container: Transfer the quenched liquid or solid waste into an appropriately sized HDPE container. Fill the container to a maximum of 80% capacity to allow for vapor expansion [2]. 4. Seal the Container: Securely tighten the leak-proof lid.

  • Validation Check: Wipe the exterior of the container with a dry paper towel. Invert the sealed container 180 degrees over a secondary containment tray for 5 seconds. Visually confirm the absence of micro-leaks around the threading before returning it to the upright position.

Phase 3: RCRA-Compliant Labeling and Storage Causality: The EPA strictly regulates hazardous waste "from cradle to grave." Unidentified waste cannot be legally transported and poses a severe risk to disposal technicians [4]. 5. Apply Hazardous Waste Tag: Attach a standardized hazardous waste tag. List "2,3,3-Trimethyl-6-phenyl-3H-indole" explicitly. Do not use abbreviations, acronyms, or chemical formulas. List all other constituents (e.g., solvents) and their approximate percentages. 6. Store in Secondary Containment: Place the labeled container in a designated, well-ventilated waste accumulation area away from incompatible materials (e.g., strong oxidizers).

  • Validation Check: Cross-reference the label with the laboratory's active chemical inventory log to ensure the accumulation start date is recorded, accurate, and clearly visible.

Phase 4: Lab Pack Management and Final Disposal 7. Coordinate with EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for lab pack disposal [3].

  • Validation Check: Retain the signed waste manifest provided by the EHS technician upon pickup. The protocol is considered complete only when this manifest is filed in the laboratory's regulatory compliance binder.

Emergency Spill Response Protocol

In the event of an accidental spill, immediate containment is required to prevent environmental contamination.

  • Contain: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Absorb and Collect: Sweep up the absorbed mixture using non-sparking tools and place it into a solid waste HDPE container.

  • Decontaminate: Wash the spill area with a suitable organic solvent (e.g., isopropanol) to dissolve residual lipophilic indole, followed by a thorough wash with soap and water [1].

    • Validation Check: Wipe the decontaminated area with a clean, white filter paper. Inspect the paper under a handheld UV light (many indole derivatives exhibit fluorescence). If fluorescence is observed, repeat the decontamination wash until the paper shows no emission.

References

  • Procedures for Disposal of Unwanted Laboratory Material (ULM). Brigham Young University (BYU) Environmental Management. [Link]

  • Chemical Waste Disposal Solutions for Laboratories. Environmental Marketing Services, LLC (EMSLLC).[Link]

  • Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency (EPA). [Link]

Handling

Personal protective equipment for handling 2,3,3-Trimethyl-6-phenyl-3H-indole

Operational Safety Guide: Handling 2,3,3-Trimethyl-6-phenyl-3H-indole Part 1: Executive Safety Summary 2,3,3-Trimethyl-6-phenyl-3H-indole is a specialized heterocyclic intermediate, primarily utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 2,3,3-Trimethyl-6-phenyl-3H-indole

Part 1: Executive Safety Summary

2,3,3-Trimethyl-6-phenyl-3H-indole is a specialized heterocyclic intermediate, primarily utilized in the synthesis of polymethine cyanine dyes (e.g., Cy5, Cy7) for bio-imaging and optical recording materials. Unlike its liquid parent compound (2,3,3-trimethylindolenine), the introduction of the phenyl group at the 6-position typically renders this derivative a solid powder with increased lipophilicity.

Immediate Hazard Profile (GHS Classification Extrapolated):

  • Health: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation, Category 3).

  • Physical: Combustible dust potential if finely divided.

  • Reactivity: Stable under normal conditions; reactive with strong oxidizing agents and acids.

Core Directive: Treat as a Potent Irritant and Potential Sensitizer . The primary route of exposure is inhalation of dust during weighing and dermal absorption during solubilization.

Part 2: Hierarchy of Controls & PPE Matrix

Effective safety relies on a redundancy system. Do not rely solely on PPE.

Engineering Controls (Primary Defense)
  • Ventilation: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Hood.

  • Static Control: Use anti-static weighing boats and grounding mats, as indole derivatives can accumulate static charge, leading to powder dispersal.

Personal Protective Equipment (PPE) Matrix
Protection ZoneEquipment StandardOperational Logic (The "Why")
Hand Protection (Dry) Nitrile Gloves (4 mil) For handling the neat powder. Nitrile provides excellent abrasion resistance and sufficient barrier against dry particulates.
Hand Protection (Solution) Double Gloving (Nitrile/Laminate) Once dissolved (e.g., in DCM, DMF, or Methanol), the carrier solvent dictates permeation. Indoles are lipophilic; dissolved indoles penetrate skin faster.
Eye/Face Chemical Safety Goggles Safety glasses are insufficient. Fine powders can bypass side-shields. Goggles seal the ocular cavity against airborne dust.
Respiratory N95 or P100 (if outside hood) Mandatory if engineering controls fail or during spill cleanup. The 6-phenyl substituent increases molecular weight, but dust inhalation remains the primary respiratory vector.
Body Lab Coat (Tyvek sleeves optional) Standard cotton/poly lab coat. Use disposable Tyvek sleeve covers if working with large quantities (>10g) to prevent cuff contamination.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize airborne dust generation and static dispersal.

  • Preparation: Place a disposable anti-static mat or damp paper towel inside the fume hood. This captures stray particles and neutralizes static.

  • Taring: Place the receiving vessel (flask) inside the hood. Tare the balance before opening the chemical container.

  • Transfer: Use a long-handled spatula. Do not pour from the bottle. Transfer small amounts to avoid "dust clouds."

  • Decontamination: Wipe the spatula with a Kimwipe dampened in ethanol inside the hood before removing it.

Protocol B: Solubilization (The Critical Risk Point)

Objective: Prevent splash exposure during dissolution.

Context: This compound is often dissolved in volatile organic solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO).

  • Solvent Selection:

    • DCM/Chloroform: High volatility. Risk of pressure buildup in closed vessels.

    • DMF/DMSO: Skin penetrants. These solvents will carry the indole through standard nitrile gloves.

  • Addition: Add solvent to the powder, not powder to the solvent (to prevent splashing).

  • Agitation: Use a magnetic stir bar. Avoid sonication in open vessels, which generates aerosols.

Part 4: Emergency Response & Disposal

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess Solid Solid Powder Assess->Solid Liquid In Solution Assess->Liquid Iso Isolate Area Turn off drafts Solid->Iso WetWipe Cover with damp paper towels (prevent dust) Iso->WetWipe Scoop Scoop into Waste Container WetWipe->Scoop Bag Double Bag Waste Label 'Hazardous' Scoop->Bag SolventCheck Identify Solvent (Flammable vs. Toxic) Liquid->SolventCheck Absorb Apply Absorbent Pads (Vermiculite/Polypropylene) SolventCheck->Absorb Absorb->Bag Clean Clean Surface with Soap & Water Bag->Clean

Figure 1: Decision logic for spill remediation. Note that "Dry Sweeping" is prohibited to prevent dust inhalation.

Disposal Strategy

Do not dispose of down the drain. Indole derivatives are toxic to aquatic life.[1]

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste (Hazardous)."

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated). The indole concentration is usually low enough that the solvent dictates the waste stream.

  • Destruction Method: High-temperature incineration is the required method to fully mineralize the nitrogenous heterocycle.

Part 5: Scientific Rationale (The "Why")

Lipophilicity & Bioavailability: The addition of the phenyl ring at position 6 significantly increases the LogP (partition coefficient) compared to the parent trimethylindolenine.

  • Consequence: This molecule can cross lipid bilayers (cell membranes) more easily. While specific toxicological data for the 6-phenyl isomer is sparse, structural analogs suggest it acts as an intercalating agent or weak sensitizer [1].

Reactivity Profile: The C-2 position of the indolenine ring is electrophilic.

  • Consequence: It reacts readily with nucleophiles (aldehydes, alkyl halides). In a safety context, this means it can react with biological nucleophiles (proteins, DNA) if absorbed, leading to potential sensitization or irritation [2].

References

  • PubChem. (2025).[2] 2,3,3-Trimethylindolenine (Parent Compound) Safety Data Sheet. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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